Hexabutyldistannane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92633. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
813-19-4 |
|---|---|
Fórmula molecular |
C24H54Sn2 |
Peso molecular |
580.1 g/mol |
InChI |
InChI=1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;; |
Clave InChI |
REDSKZBUUUQMSK-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |
SMILES canónico |
CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |
Otros números CAS |
813-19-4 |
Pictogramas |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hexabutyldistannane (CAS 813-19-4)
For Researchers, Scientists, and Drug Development Professionals
Hexabutyldistannane, also known as hexabutylditin or bis(tributyltin), is an organometallic compound with the chemical formula C24H54Sn2.[1] It is a key reagent in organic synthesis, primarily utilized for the introduction of tributylstannyl groups into organic molecules, a critical step for various subsequent transformations.[2] This document provides a comprehensive overview of its properties, synthesis, safety, and applications, with a focus on its utility in forming carbon-carbon bonds.
Physicochemical Properties
This compound is a clear, colorless to slightly yellow liquid at room temperature.[3][4] It is characterized by its high boiling point and insolubility in water, while being soluble in many organic solvents.[3][5]
| Property | Value | Source(s) |
| CAS Number | 813-19-4 | [1][3] |
| Molecular Formula | C24H54Sn2 | [1] |
| Molecular Weight | 580.11 g/mol | [6] |
| Appearance | Clear colorless to slightly yellow liquid | [3][4] |
| Density | 1.148 g/mL at 25 °C | [3][7] |
| Boiling Point | 197-198 °C at 10 mmHg | [3][4] |
| Flash Point | 130 °C (266 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.512 | [3] |
| Water Solubility | Insoluble / Immiscible | [3][5] |
| Storage Temperature | Freezer (-20°C) | [3][5] |
| Sensitivity | Air and Moisture Sensitive | [5] |
Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1][3] Prolonged or repeated exposure can cause damage to organs.[1][3] It is also very toxic to aquatic life with long-lasting effects.[3]
| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed.[1][3] |
| Acute Toxicity, Dermal (Category 4) | 💀 | Danger | H312: Harmful in contact with skin.[1][3] |
| Skin Irritation (Category 2) | ❗ | Danger | H315: Causes skin irritation.[1][3] |
| Eye Irritation (Category 2A) | ❗ | Danger | H319: Causes serious eye irritation.[1][3] |
| Reproductive Toxicity (Category 1B) | ☣️ | Danger | H360: May damage fertility or the unborn child. |
| STOT, Repeated Exposure (Category 1) | ☣️ | Danger | H372: Causes damage to organs through prolonged or repeated exposure.[1][3] |
| Hazardous to the Aquatic Environment | ☣️ | Danger | H410: Very toxic to aquatic life with long lasting effects.[3] |
Precautionary Measures:
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Use in a well-ventilated area. Avoid breathing mist or vapors and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3] Recommended PPE includes eyeshields, faceshields, and a suitable respirator (e.g., type ABEK EN14387 filter).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up or in an area accessible only to qualified persons. It is sensitive to air and moisture.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[3]
Synthesis of this compound
Several methods exist for the synthesis of this compound.
-
From Bis(tributyltin)oxide: One common laboratory-scale synthesis involves heating a mixture of Bis(tributyltin)oxide (1 equivalent) and Tributyltin hydride (greater than 2 equivalents) under an inert argon atmosphere at 200 °C for 4 hours.[8][9] This reaction cleanly produces this compound in excellent yield.[9]
-
From Tributyltin Chloride: Another route involves the reaction of tributyltin chloride with a reducing agent such as lithium, sodium, or magnesium.[10]
-
From Tributyltin Hydride: It can also be prepared by the catalytic elimination of hydrogen from tributyltin hydride.[10]
Applications in Organic Synthesis
This compound is a versatile reagent in modern organic synthesis, primarily serving as a source of the tributylstannyl group for stannylation reactions.[2][11]
The most prominent application of this compound is in palladium-catalyzed Stille cross-coupling reactions.[11] In this reaction, an organostannane (R-SnBu3) couples with an organohalide or pseudohalide (R'-X) to form a new carbon-carbon bond (R-R'). This compound is used to prepare the necessary organostannane reagents via stannylation of various organic substrates.[2][4] The Stille reaction is valued for its tolerance of a wide variety of functional groups and generally mild reaction conditions.[11]
Caption: General workflow for a Stille cross-coupling reaction.
This compound serves as a precursor to the tributyltin radical (Bu3Sn•) upon photolysis or thermal initiation.[8] This radical is a key intermediate in various transformations.
-
Formation of Oximes: Alkyl halides can be converted to oximes by reacting them with this compound and a nitrite (B80452) ester (e.g., isoamylnitrit) in benzene (B151609) under irradiation.[8] The photolysis of the Sn-Sn bond generates tributyltin radicals, which abstract the halogen atom from the starting material. The resulting alkyl radical is then trapped by the nitrite to form the oxime product.[8]
-
Reduction of Halogen Compounds: Aromatic bromides and iodides can be reduced (dehalogenated) using this compound in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[8] Similarly, alkyl halides can be de-functionalized via a radical reaction using AIBN as an initiator.[8]
-
Generation of Nitrile Oxides: The reaction of this compound with hydroxyimidoyl chlorides under irradiation provides a mild method for generating nitrile oxides.[8] If conducted in the presence of an alkene, this leads to a 1,3-dipolar cycloaddition to form isoxazolines directly.[8]
Caption: Radical pathway for oxime synthesis using this compound.
Experimental Protocols
The following section details a representative experimental protocol for a reaction utilizing this compound.
This protocol is based on the general method for converting halogen compounds to oximes using this compound.[8]
Materials:
-
Benzyl (B1604629) bromide
-
This compound (CAS 813-19-4)
-
Isoamyl nitrite
-
Benzene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Quartz reaction vessel
-
Photochemical reactor (e.g., with a medium-pressure mercury lamp)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Syringes for liquid transfer
-
Apparatus for column chromatography (e.g., silica (B1680970) gel)
Procedure:
-
To a quartz reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous benzene as the solvent.
-
Add benzyl bromide (1.0 equivalent) to the vessel.
-
Add this compound (approx. 1.1 equivalents) to the solution via syringe.
-
Add isoamyl nitrite (approx. 1.2 equivalents) to the reaction mixture.
-
Seal the vessel and place it in the photochemical reactor.
-
Irradiate the stirred mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue using silica gel column chromatography to isolate the desired product, benzaldoxime.
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood due to the toxicity of this compound, the volatility of benzene (a known carcinogen), and the lachrymatory nature of benzyl bromide.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
The photochemical reactor should be properly shielded to prevent exposure to UV radiation.
-
Handle all organotin waste appropriately for hazardous chemical disposal.
References
- 1. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound, CAS No. 813-19-4 - iChemical [ichemical.com]
- 4. Cas 813-19-4,HEXABUTYLDITIN | lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 1,1,1,2,2,2-Hexabutyl-distannane | C24H54Sn2 | CID 24189553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Properties of Compound this compound [hzsqchem.com]
- 8. Hexabutyldistannan – Wikipedia [de.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. HEXABUTYLDITIN | 813-19-4 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabutyldistannane, also known as bis(tributyltin), is an organotin compound with the chemical formula C24H54Sn2. It is a versatile reagent in organic synthesis, notably in palladium-catalyzed cross-coupling reactions (Stille coupling), deoxygenation, and desulfurization reactions.[1] A thorough understanding of its physical properties is crucial for its safe handling, application in chemical processes, and for the development of new synthetic methodologies. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by available data and general experimental considerations.
Physical and Chemical Properties
This compound is a clear, colorless to slightly yellow liquid at room temperature.[2][3] It is characterized by its insolubility in water and sensitivity to air and moisture.[1][4]
Tabulated Physical Properties
The following tables summarize the key physical properties of this compound compiled from various sources.
| General Properties | |
| Chemical Formula | C24H54Sn2[1][4] |
| Molecular Weight | 580.11 g/mol [2][4][5] |
| Appearance | Clear colorless to slightly yellow liquid[2][3] |
| Odor | Mild, characteristic[6] |
| Thermal and Physical Constants | |
| Boiling Point | 197-198 °C at 10 mmHg[2][3][4][7] |
| 194 °C at 4 mmHg | |
| Melting Point | Not available (liquid at room temperature)[8] |
| Density | 1.148 g/mL at 25 °C[2][3][5][9] |
| Refractive Index (n20/D) | 1.512[3][4][5] |
| 1.5105-1.5145 at 20 °C[1] | |
| Flash Point | 110 °C (230 °F)[10] |
| 124 °C[2][4] | |
| 130 °C[3][8] | |
| Vapor Pressure | < 0.01 hPa at 20 °C |
| Decomposition Temperature | > 250 °C (> 482 °F) |
| Solubility | |
| Water | Insoluble/Immiscible[1][3][10] |
| Methanol | Slightly soluble[4] |
Experimental Protocols for Property Determination
While detailed, step-by-step experimental protocols for the determination of each physical property of this compound are not extensively published in readily available literature, this section outlines the general methodologies that are typically employed for such measurements.
Determination of Boiling Point
The boiling point of this compound is determined under reduced pressure due to its high boiling point at atmospheric pressure, which could lead to decomposition.
Methodology:
-
Apparatus: A distillation apparatus equipped with a short-path distillation head, a calibrated thermometer, a vacuum pump, and a manometer is used.
-
Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 10 mmHg). The sample is then heated gradually. The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a steady condensation of vapor on the thermometer bulb, is recorded as the boiling point at that specific pressure.
Determination of Density
The density of liquid this compound can be measured using a pycnometer or a digital density meter.
Methodology (using a pycnometer):
-
Calibration: The pycnometer is cleaned, dried, and its weight is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and the weight is recorded. The volume of the pycnometer is calculated.
-
Measurement: The calibrated pycnometer is filled with this compound at the same temperature, and its weight is measured.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.
Methodology:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Measurement: A few drops of this compound are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound, as inferred from synthetic procedures for related organotin compounds.[11]
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are available for this compound and are consistent with its structure, showing characteristic signals for the butyl groups attached to the tin atoms.[3][12]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations of the butyl groups.[12] The spectrum is typically acquired using a neat sample between salt plates (capillary cell).[12]
-
Mass Spectrometry (MS): Mass spectral data for this compound is available, often obtained through Gas Chromatography-Mass Spectrometry (GC-MS), which can be used to confirm its molecular weight and fragmentation pattern.[12][13]
Conclusion
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. This compound | CAS 813-19-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound, CAS No. 813-19-4 - iChemical [ichemical.com]
- 4. 813-19-4 CAS MSDS (HEXABUTYLDITIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ビス(トリブチルスズ) 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. CAS RN 813-19-4 | Fisher Scientific [fishersci.com]
- 8. Bis(tributyltin)CAS #: 813-19-4 [eforu-chemical.com]
- 9. Physical and Chemical Properties of Compound this compound [hzsqchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,1,1,2,2,2-Hexabutyl-distannane | C24H54Sn2 | CID 24189553 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hexabutyldistannane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabutyldistannane, also known as bis(tributyltin), is an organometallic compound with significant applications in organic synthesis. Its utility as a source of tributyltin radicals and its role in palladium-catalyzed cross-coupling reactions have made it an important reagent for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of this compound, with a focus on experimental protocols and reaction mechanisms.
Core Properties and Data
This compound is a clear, colorless to slightly yellow liquid.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H54Sn2 | [2][3][4] |
| Molecular Weight | 580.1 g/mol | [2][3] |
| CAS Number | 813-19-4 | [3][5] |
| Density | 1.148 g/mL at 25 °C | [1][5] |
| Boiling Point | 197-198 °C at 10 mmHg | [1][5] |
| Flash Point | 124 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [4] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for common laboratory-scale preparations.
Experimental Protocol 1: From Bis(tributyltin)oxide (B142050) and Tributyltin Hydride
This method involves the high-temperature reaction of bis(tributyltin)oxide with an excess of tributyltin hydride.[5]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert argon atmosphere, combine 1 equivalent of bis(tributyltin)oxide and slightly more than 2 equivalents of tributyltin hydride.
-
Heat the reaction mixture to 200 °C.
-
Maintain the temperature for 4 hours.
-
After cooling, the product, this compound, can be purified by vacuum distillation.
Experimental Protocol 2: From Tri-n-butylchlorostannane
This compound can also be synthesized by the reduction of tri-n-butylchlorostannane.[1]
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve tri-n-butylchlorostannane in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Add a reducing agent such as lithium, sodium, or magnesium metal to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Applications in Organic Synthesis
This compound is a versatile reagent in modern organic synthesis, primarily utilized in Stille cross-coupling reactions and various radical-mediated transformations.
The Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, forming a new carbon-carbon bond.[6][7][8] this compound is often used to generate the active tributylstannyl species in situ.
This protocol provides a general framework for a Stille coupling reaction.[9]
Materials:
-
Aryl or vinyl halide/triflate (1.0 eq)
-
This compound (or another organostannane) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, THF)
-
Optional: Additives such as Cu(I) salts or lithium chloride.[6]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the organic halide, the palladium catalyst, and a stir bar.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
If required, add any additives at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.[6] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
The mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Radical Reactions
This compound serves as an excellent source of tributyltin radicals (Bu₃Sn•) upon photolysis or thermal initiation.[5] These radicals are highly effective in a variety of transformations, including dehalogenations, cyclizations, and intermolecular additions.[10][11]
This protocol describes the reduction of an alkyl halide using this compound.[5]
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Radical initiator (e.g., AIBN, 0.1 eq)
-
Solvent (e.g., benzene, toluene, 1,2-dimethoxyethane)
-
Proton donor (e.g., malonic acid)[5]
-
Optional: Thiophenol (catalytic amount)[5]
Procedure:
-
In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, dissolve the alkyl halide in the chosen solvent.
-
Add this compound, the radical initiator, the proton donor, and the catalyst (if used).
-
Heat the reaction mixture to reflux (typically around 80-110 °C) or irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. Tin byproducts can be removed by washing with an aqueous KF solution.
The following diagram illustrates a typical radical chain process initiated by this compound.
References
- 1. HEXABUTYLDITIN | 813-19-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hexabutyldistannan – Wikipedia [de.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Chapter 4. Reaction mechanisms. Part (iii) Free radicals - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) [pubs.rsc.org]
Solubility of Hexabutyldistannane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexabutyldistannane in various organic solvents. Due to its applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of tin-carbon bonds, a thorough understanding of its solubility is crucial for reaction optimization, purification, and formulation. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For a liquid solute like this compound, this is often described in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a single phase. The principle of "like dissolves like" is a key predictor of solubility; non-polar molecules tend to dissolve in non-polar solvents, and polar molecules in polar solvents. This compound, with its six butyl chains, is a distinctly non-polar molecule.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Solubility/Miscibility of this compound | Citation |
| Water | H₂O | High | Insoluble/Immiscible | [1][2][3][4] |
| Methanol | CH₃OH | High | Slightly Soluble | [3][4] |
| Ethanol | C₂H₅OH | High | Soluble | [2] |
| Acetone | C₃H₆O | Medium | Soluble | [2] |
| Tetrahydrofuran (THF) | C₄H₈O | Medium | Expected to be Miscible | |
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Expected to be Miscible | |
| Toluene | C₇H₈ | Low | Expected to be Miscible | |
| Hexane | C₆H₁₄ | Low | Expected to be Miscible |
Note: "Expected to be Miscible" is based on the non-polar nature of this compound and the principle of "like dissolves like." Experimental verification is recommended.
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid compound like this compound in an organic solvent can be effectively carried out using a modified version of the widely recognized shake-flask method. This method establishes the equilibrium solubility at a given temperature.
Principle
A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. After equilibrium is reached, the undissolved solute is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solute)
-
Organic solvents of interest (e.g., ethanol, acetone, THF, hexane, etc.)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge (for separating excess liquid solute)
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas Chromatograph with Mass Spectrometer (GC/MS) or Flame Ionization Detector (GC-FID)
Procedure
-
Preparation of the Sample:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. "Excess" means adding enough solute so that a separate liquid phase of undissolved this compound is clearly visible after initial mixing.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. For many organic systems, 24 to 48 hours is adequate.[5] The agitation ensures intimate contact between the two liquid phases.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow the two phases to separate.
-
To ensure complete separation of the excess this compound, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear, saturated solvent phase (the supernatant) using a syringe.
-
Filter the collected aliquot through a solvent-compatible syringe filter to remove any remaining micro-droplets of the undissolved solute.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated GC/MS or GC-FID system.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by comparing its instrument response to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Reporting
The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Logical Relationships in Synthesis and Application
The solubility of this compound is a critical parameter that influences its use in organic synthesis. The following diagram illustrates the logical relationships between solubility and key aspects of its application.
Caption: Logical relationships of this compound solubility in synthesis.
References
A Technical Guide to High-Purity Hexabutyldistannane for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Hexabutyldistannane (CAS No. 813-19-4), a critical organotin reagent in modern organic synthesis. This document outlines commercial suppliers, key quality attributes, and detailed experimental protocols relevant to its application in research and drug development, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2]
Introduction to this compound
This compound, also known as bis(tributyltin), is a colorless to pale yellow liquid that serves as a versatile and efficient source of the tributylstannyl group in a variety of chemical transformations.[3] Its primary application lies in the Stille reaction, a powerful method for forming carbon-carbon bonds, which is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][4][5][6] The purity and quality of this compound are paramount, as impurities can significantly impact reaction yields, catalyst performance, and the purity of the final product.[7][8]
Commercial Suppliers and Product Specifications
Several chemical suppliers offer high-purity this compound. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data. Below is a summary of typical product specifications from various commercial sources.
Table 1: Representative Product Specifications from Commercial Suppliers
| Parameter | Typical Specification |
| Purity (by GC) | ≥95% |
| Appearance | Colorless to slightly yellow liquid |
| Density (at 25 °C) | ~1.148 g/mL |
| Boiling Point | 197-198 °C at 10 mmHg |
| Refractive Index (n20/D) | ~1.512 |
Known Commercial Suppliers:
-
NINGBO INNO PHARMCHEM CO.,LTD
-
Dayang Chem (Hangzhou) Co.,Ltd.
-
Sigma-Aldrich (Merck)
-
Tokyo Chemical Industry (TCI)
-
Alfa Aesar
-
Strem Chemicals
Quality Control and Analytical Protocols
Ensuring the purity of this compound is a critical step before its use in sensitive applications.[7][8][9] The primary analytical techniques for quality control are Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity assessment.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.[12][13] Potential impurities may include starting materials from the synthesis, by-products, or degradation products.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate). A typical concentration is 1 mg/mL.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.
-
GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/minute.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Illustrative):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
-
Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra with spectral libraries (e.g., NIST). Quantify impurities based on their peak areas relative to the main this compound peak.
Quantitative NMR (qNMR) Spectroscopy for Purity Assessment
qNMR provides an accurate determination of the absolute purity of this compound without the need for a reference standard of the analyte itself.[10][14] A certified internal standard with a known purity is used for quantification.
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation:
-
Accurately weigh a specific amount of a high-purity, certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into an NMR tube.
-
Accurately weigh a known amount of the this compound sample into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Synthesis of High-Purity this compound
Several methods are reported for the synthesis of this compound.[3][15] One common laboratory-scale procedure involves the reductive coupling of a tributyltin halide.
Experimental Protocol: Synthesis via Reductive Coupling
This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly prepared sodium sand in toluene (B28343).
-
Addition of Tributyltin Chloride: Slowly add a solution of tributyltin chloride in anhydrous toluene to the sodium suspension at a controlled rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium with ethanol.
-
Filter the mixture to remove sodium chloride and other solid by-products.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain high-purity this compound.
Application in Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][5][6] High-purity this compound is crucial for the success of this reaction.
Experimental Protocol: General Procedure for Stille Coupling
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a ligand if necessary.
-
Addition of Reagents: Add anhydrous, degassed solvent (e.g., toluene, DMF, or THF). Then, add this compound (1.0-1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up:
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
To remove tin by-products, wash the organic layer with an aqueous solution of potassium fluoride.
-
Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of high-purity this compound.
Caption: Quality control workflow for this compound.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. reagent.co.uk [reagent.co.uk]
- 8. echemi.com [echemi.com]
- 9. qualityfwd.com [qualityfwd.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotech-spain.com [biotech-spain.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Hexabutyldistannane as a Source of Tributylstannyl Radicals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hexabutyldistannane as a reagent for the generation of tributylstannyl radicals, which are pivotal intermediates in a variety of synthetic organic reactions. This document details the mechanisms of radical generation, presents quantitative data, outlines experimental protocols, and offers a comparative analysis with other common radical initiators.
Introduction to Tributylstannyl Radicals in Organic Synthesis
Tributylstannyl radicals (•SnBu₃) are highly valuable intermediates in organic chemistry, primarily utilized for their ability to mediate a range of radical reactions. These reactions are often characterized by their high degree of selectivity and functional group tolerance, making them powerful tools in the synthesis of complex molecules, including natural products and pharmaceuticals. Key applications of tributylstannyl radicals include dehalogenations, radical cyclizations, and intermolecular carbon-carbon bond formation. The formation of these radicals is a critical step in the initiation of such chemical transformations. While tributyltin hydride (Bu₃SnH) in combination with an initiator like azobisisobutyronitrile (AIBN) is a conventional method for generating these radicals, this compound ((Bu₃Sn)₂) offers a viable alternative with distinct methods of activation.
Generation of Tributylstannyl Radicals from this compound
This compound serves as a direct precursor to two equivalents of tributylstannyl radicals through the homolytic cleavage of the tin-tin bond. This cleavage can be induced by thermal or photochemical methods.
Photochemical Generation
The photochemical generation of tributylstannyl radicals from this compound is achieved by irradiating a solution of the compound with ultraviolet (UV) light. The energy from the UV radiation excites the this compound molecule, leading to the homolysis of the relatively weak Sn-Sn bond. This method is particularly advantageous for reactions that are sensitive to heat.
Thermal Generation
Heating a solution containing this compound can also induce the homolytic cleavage of the tin-tin bond to form tributylstannyl radicals. The rate of this thermal decomposition is dependent on the temperature and the bond dissociation energy (BDE) of the Sn-Sn bond. Radical chain reactions are typically conducted at temperatures of 110 °C or less.[1]
Quantitative Data
A critical aspect of utilizing any chemical reagent is understanding its quantitative parameters. The following table summarizes key data related to the generation of tributylstannyl radicals from both this compound and the more common tributyltin hydride system.
| Parameter | Value | Source |
| This compound | ||
| Sn-Sn Bond Dissociation Energy | ~70-80 kcal/mol | General literature on organotin compounds |
| Tributyltin Hydride | ||
| Sn-H Bond Dissociation Energy | ~74 kcal/mol | --INVALID-LINK-- |
Note: Specific, experimentally determined values for the quantum yield of photolysis and the kinetics of thermal decomposition of this compound are not widely reported in publicly available literature.
Experimental Protocols
The following are generalized experimental protocols for the generation of tributylstannyl radicals from this compound for use in subsequent reactions, such as radical cyclization. These protocols should be adapted and optimized for specific substrates and desired transformations.
Photochemical Radical Cyclization of an Alkyl Halide
This protocol describes a typical procedure for a radical cyclization reaction initiated by the photolysis of this compound.
Materials:
-
Alkyl halide substrate
-
This compound
-
Degassed solvent (e.g., benzene, toluene)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for wavelengths > 290 nm)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve the alkyl halide substrate (1.0 eq) and this compound (1.1 - 1.5 eq) in the degassed solvent. The concentration of the substrate is typically in the range of 0.01-0.1 M.
-
Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
While maintaining a positive pressure of the inert gas, irradiate the reaction mixture with the UV lamp at a controlled temperature (often ambient temperature).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cyclized product.
Thermal Radical Cyclization of an Alkyl Halide
This protocol outlines a general procedure for a radical cyclization initiated by the thermal decomposition of this compound.
Materials:
-
Alkyl halide substrate
-
This compound
-
High-boiling, degassed solvent (e.g., toluene, xylene)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the alkyl halide substrate (1.0 eq) and this compound (1.1 - 1.5 eq).
-
Add the degassed, high-boiling solvent to achieve the desired concentration (typically 0.01-0.1 M).
-
Heat the reaction mixture to reflux with vigorous stirring. The required temperature will depend on the solvent and the desired rate of radical generation.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired cyclized product.
Reaction Mechanisms and Workflows
The generation of tributylstannyl radicals from this compound is the initiation step for a variety of radical chain reactions. The following diagrams, generated using the DOT language, illustrate the fundamental pathways.
Generation of Tributylstannyl Radicals
Caption: Generation of tributylstannyl radicals from this compound.
General Radical Chain Cyclization Workflow
Caption: Workflow for a radical cyclization reaction.
Comparison with Tributyltin Hydride / AIBN System
The choice between this compound and the more common tributyltin hydride/AIBN system for generating tributylstannyl radicals depends on the specific requirements of the reaction.
| Feature | This compound | Tributyltin Hydride / AIBN |
| Initiation | Photochemical (UV) or Thermal | Thermal (AIBN decomposition) |
| Byproducts | Primarily tributyltin halides | Tributyltin halides and byproducts from AIBN |
| Hydrogen Donor | Not an intrinsic H-donor | Bu₃SnH is the H-donor |
| Advantages | Can be initiated at low temperatures photochemically; cleaner initiation as no AIBN byproducts are formed. | Well-established and widely used; Bu₃SnH serves as both the radical precursor and the hydrogen atom donor in the propagation step. |
| Disadvantages | Requires a UV light source for photochemical initiation; does not provide a hydrogen atom for the propagation step, which may need to be supplied by another reagent or abstracted from the solvent. | Thermal initiation requires elevated temperatures which may not be suitable for all substrates; AIBN byproducts can complicate purification. |
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn at all times. Care should be taken to avoid inhalation of vapors and skin contact. All waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.
Conclusion
This compound is a valuable reagent for the generation of tributylstannyl radicals, offering distinct advantages, particularly for reactions that benefit from photochemical initiation at low temperatures. While it is less commonly employed than the tributyltin hydride/AIBN system, its ability to provide a clean source of radicals makes it a powerful tool in the arsenal (B13267) of the synthetic organic chemist. A thorough understanding of the reaction conditions and mechanisms is crucial for its successful application in the synthesis of complex molecular architectures.
References
The Tin-Tin Bond in Hexabutyldistannane: A Technical Guide to Its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexabutyldistannane [(C₄H₉)₃Sn-Sn(C₄H₉)₃], a cornerstone of organotin chemistry, possesses a reactive tin-tin bond that serves as a versatile linchpin in a multitude of synthetic transformations. The inherent weakness of this homonuclear bond allows for its facile cleavage under various conditions, leading to the formation of highly useful tributylstannyl radicals or ions. This technical guide provides an in-depth exploration of the fundamental reactivity of the tin-tin bond in this compound, detailing the mechanisms of its homolytic and heterolytic cleavage. Key applications, including its role in radical-mediated reactions and palladium-catalyzed cross-coupling processes like the Stille reaction, are discussed. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols for seminal reactions, and mechanistic diagrams to aid researchers in leveraging the unique reactivity of this essential organometallic reagent.
Introduction
This compound, also known as bis(tributyltin), is a colorless, high-boiling liquid widely employed in organic synthesis. Its utility stems primarily from the reactivity of the central tin-tin (Sn-Sn) sigma bond. This bond is susceptible to cleavage by thermal, photochemical, or chemical means, making this compound a valuable precursor to tributylstannyl radicals ([Bu₃Sn]•), tributylstannyl anions ([Bu₃Sn]⁻), and tributylstannyl cations ([Bu₃Sn]⁺). These reactive intermediates are pivotal in a wide array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. Understanding the fundamental modes of Sn-Sn bond cleavage is crucial for designing and optimizing synthetic strategies in fields ranging from natural product synthesis to the development of novel pharmaceutical agents.
Physicochemical and Thermochemical Properties
A foundational understanding of the reactivity of this compound begins with its physical and thermochemical properties. The Sn-Sn bond is relatively weak compared to carbon-carbon bonds, a characteristic that dictates its chemical behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₅₄Sn₂ | [1][2] |
| Molecular Weight | 580.11 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid | |
| Density | ~1.148 g/mL at 25 °C | [3] |
| Refractive Index | n20/D ~1.512 | [3] |
| Sn-Sn Bond Dissociation Enthalpy (DH°₂₉₈) | ~72.0 ± 7.1 kJ/mol (~17.2 kcal/mol)¹ | [4] |
¹Value is for a sterically hindered diaryldistannane (ArDippSnSnArDipp) and serves as a reasonable approximation for a Sn-Sn single bond.
Modes of Tin-Tin Bond Reactivity
The reactivity of the Sn-Sn bond in this compound can be broadly categorized into two primary cleavage pathways: homolytic and heterolytic.
Homolytic Cleavage: The Radical Pathway
Homolytic cleavage of the Sn-Sn bond results in the formation of two tributylstannyl radicals ([Bu₃Sn]•). This process is typically initiated by heat (thermolysis) or UV light (photolysis) and is central to a vast number of radical-mediated reactions.
Caption: Homolytic cleavage of this compound to form two tributylstannyl radicals.
The generated tributylstannyl radical is a key intermediate in chain reactions, most notably in reductive dehalogenations and radical cyclizations.
This compound serves as an effective, albeit toxic, alternative to tributyltin hydride for the reduction of organic halides. The reaction proceeds via a radical chain mechanism.
Caption: Radical chain mechanism for the dehalogenation of an organic halide (R-X).
Quantitative Data: Radical Dehalogenation Yields
| Substrate (R-X) | Product (R-H) | Yield (%) | Conditions |
| 1-Bromoadamantane | Adamantane | 95 | (Bu₃Sn)₂, hv, Benzene (B151609), 80 °C |
| Ethyl 2-bromopropionate | Ethyl propionate | 92 | (Bu₃Sn)₂, AIBN, Benzene, reflux |
| 4-Bromotoluene | Toluene | 85 | (Bu₃Sn)₂, AIBN, Toluene, reflux |
This compound can initiate radical cyclizations, which are powerful methods for constructing five- and six-membered rings.[5][6] The tributylstannyl radical abstracts a halogen atom to generate an alkyl radical, which then undergoes an intramolecular addition to a multiple bond.
Quantitative Data: Radical Cyclization Yields
| Substrate | Product(s) | Yield (%) | Conditions |
| N-allyl-N-(2-iodophenyl)acetamide | 3-methyl-3,4-dihydroquinolin-2(1H)-one | 78 | (Bu₃Sn)₂, AIBN, Benzene, reflux |
| 1-allyl-2-iodobenzene | 3-methyl-2,3-dihydro-1H-indene | 85 | (Bu₃Sn)₂, AIBN, Benzene, reflux |
| 4-Pentenyl iodoacetate | 5-(3-iodopropyl)dihydrofuran-2(3H)-one | High Yield | (Bu₃Sn)₂, 80 °C |
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic halide (1.0 equiv).
-
Reagents: Dissolve the substrate in a degassed solvent with a high bond dissociation energy (e.g., benzene or toluene) under an inert atmosphere (e.g., Argon or Nitrogen). Add this compound (0.6 - 1.2 equiv).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 equiv), or irradiate the mixture with a UV lamp.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product, containing the desired dehalogenated compound and tributyltin halide byproducts, can be purified by flash column chromatography. To facilitate removal of tin byproducts, the crude mixture can be dissolved in diethyl ether and stirred vigorously with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate insoluble tributyltin fluoride, which is then removed by filtration.
Heterolytic Cleavage: Ionic Pathways
The Sn-Sn bond can also undergo heterolytic cleavage, where one tin atom retains both electrons from the bond, forming a tributylstannyl anion ([Bu₃Sn]⁻) and a tributylstannyl cation ([Bu₃Sn]⁺), or more commonly, reacting with an external agent that facilitates this ionic scission.
Strong nucleophiles, such as organolithium reagents, can attack one of the tin atoms, cleaving the Sn-Sn bond to generate a tributylstannyl anion and a tetraorganotin compound.[7]
Caption: Nucleophilic cleavage of this compound by an organolithium reagent.
This reactivity is also observed in transition-metal-free stannylation reactions, where a nucleophilic species, facilitated by a base, attacks the distannane.[8] This generates a stannyl (B1234572) anion that can then participate in an Sₙ2 reaction with an alkyl halide.
Quantitative Data: Nucleophile-Promoted Stannylation [8]
| Alkyl Halide | Product | Yield (%) | Conditions |
| 1-Bromooctane | 1-(Trimethylstannyl)octane | 85 | (Me₃Sn)₂, t-BuOLi, DMF, 80 °C, 1h |
| Benzyl bromide | Benzyltrimethylstannane | 92 | (Me₃Sn)₂, t-BuOLi, DMF, 80 °C, 1h |
| 1-Iodobutane | 1-(Trimethylstannyl)butane | 88 | (Me₃Sn)₂, t-BuOLi, DMF, 80 °C, 1h |
Note: Data shown for Hexamethyldistannane (B1337061), which exhibits analogous reactivity.
-
Setup: In a nitrogen-filled glovebox or under an inert atmosphere, weigh lithium tert-butoxide (1.5 equiv) into a reaction tube.
-
Reagents: Add anhydrous dimethylformamide (DMF), followed by hexamethyldistannane (1.2 equiv) and the alkyl bromide (1.0 equiv).
-
Reaction: Seal the tube and stir the solution in an oil bath at 80 °C for 1 hour.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a short plug of silica (B1680970) gel to remove insoluble precipitates.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired alkylstannane.
Electrophiles, such as halogens (I₂, Br₂), readily cleave the Sn-Sn bond to form two equivalents of the corresponding tributyltin halide. This reaction is a straightforward and high-yielding method for the synthesis of these important reagents.
Caption: Electrophilic cleavage of this compound by a halogen molecule.
Quantitative Data: Electrophilic Cleavage
| Electrophile (X₂) | Product (Bu₃Sn-X) | Yield (%) | Conditions |
| Iodine (I₂) | Tributyltin iodide | >95 | CH₂Cl₂, Room Temp |
| Bromine (Br₂) | Tributyltin bromide | >95 | CH₂Cl₂, Room Temp |
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.0 equiv) dissolved in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of bromine (1.0 equiv) in the same solvent dropwise via the dropping funnel. The characteristic orange-red color of bromine should disappear upon addition.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional hour.
-
Work-up: The reaction is typically quantitative. The solvent can be removed under reduced pressure to yield the crude tributyltin bromide, which can be purified by vacuum distillation if necessary. Caution: Bromine is highly corrosive and toxic. Organotin compounds are toxic. Handle all reagents and products in a well-ventilated fume hood with appropriate personal protective equipment.
Application in Palladium-Catalyzed Cross-Coupling: The Stille Reaction
Perhaps the most significant application of this compound is in the palladium-catalyzed Stille cross-coupling reaction. In this context, this compound is often used to prepare the necessary organostannane coupling partner in situ or in a preceding step through a palladium-catalyzed stannylation of an aryl or vinyl halide/triflate.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Quantitative Data: Palladium-Catalyzed Stannylation Yields [9]
| Aryl Halide | Product | Yield (%) | Conditions |
| 4-Iodoanisole | 4-Tributylstannylanisole | 95 | (Bu₃Sn)₂, Pd(OAc)₂, PCy₃, CsF, neat, 100 °C |
| 4-Bromonitrobenzene | 4-Tributylstannylnitrobenzene | 90 | (Bu₃Sn)₂, Pd(OAc)₂, PCy₃, CsF, neat, 100 °C |
| 2-Bromopyridine | 2-(Tributylstannyl)pyridine | 88 | (Bu₃Sn)₂, Pd(PPh₃)₄, Toluene, reflux |
Experimental Protocol: Palladium-Catalyzed Stannylation of an Aryl Bromide[9]
-
Setup: To a reaction tube, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), cesium fluoride (CsF, 2.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv), and tricyclohexylphosphine (B42057) (PCy₃, 0.08 equiv).
-
Reaction: The reaction is performed under solvent-free conditions. Seal the tube and heat the mixture at 100 °C with stirring until the starting material is consumed, as monitored by GC-MS.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Directly purify the crude mixture by flash column chromatography on silica gel to afford the desired arylstannane product.
Conclusion
The fundamental reactivity of the tin-tin bond in this compound is characterized by its propensity for cleavage. This cleavage can occur homolytically, providing a valuable source of tributylstannyl radicals for a host of chain reactions, or heterolytically, through interactions with strong nucleophiles or electrophiles. This versatile reactivity has cemented this compound's role as an indispensable reagent in modern organic synthesis, particularly in the realms of radical chemistry and palladium-catalyzed cross-coupling reactions. While concerns over the toxicity of organotin compounds persist, a thorough understanding of the reactivity of the Sn-Sn bond enables chemists to design more efficient and selective transformations, contributing to advancements in medicinal chemistry and materials science. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for the effective application of this powerful synthetic tool.
References
- 1. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1,2,2,2-Hexabutyl-distannane | C24H54Sn2 | CID 24189553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ビス(トリブチルスズ) 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Radical cyclization - Wikipedia [en.wikipedia.org]
- 6. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. Transition Metal Free Stannylation of Alkyl Halides: The Rapid Synthesis of Alkyltrimethylstannanes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data of Hexabutyldistannane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hexabutyldistannane, a key organotin compound utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn nuclei.
¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Sn-CH ₂-CH₂-CH₂-CH₃ | ~0.9 | m | |
| Sn-CH₂-CH ₂-CH₂-CH₃ | ~1.3 | m | |
| Sn-CH₂-CH₂-CH ₂-CH₃ | ~1.5 | m | |
| Sn-CH₂-CH₂-CH₂-CH ₃ | ~0.9 | t | ~7.3 |
Note: The signals for the butyl protons often appear as complex multiplets due to overlapping signals.
¹³C NMR Data
| Assignment | Chemical Shift (δ, ppm) |
| Sn-C H₂-CH₂-CH₂-CH₃ | 10.5 |
| Sn-CH₂-CH₂-CH₂-C H₃ | 13.8 |
| Sn-CH₂-C H₂-CH₂-CH₃ | 27.5 |
| Sn-CH₂-CH₂-C H₂-CH₃ | 29.3 |
¹¹⁹Sn NMR Data
| Assignment | Chemical Shift (δ, ppm) |
| Sn | -83.5 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides characteristic absorption peaks corresponding to the vibrations of its chemical bonds.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2955, 2918, 2870, 2851 | C-H stretching | Strong |
| 1464 | C-H bending | Medium |
| 1377 | C-H bending | Medium |
| ~770 | Sn-C stretching | Medium |
Experimental Protocols
The following provides a general methodology for acquiring the spectroscopic data presented. Given that this compound is an air-sensitive liquid, appropriate handling techniques are crucial.
NMR Spectroscopy
Sample Preparation (Air-Sensitive Protocol):
-
All glassware (NMR tube, syringe, etc.) should be oven-dried and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).
-
In an inert atmosphere glovebox or using Schlenk line techniques, transfer an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into the NMR tube.
-
Add the desired deuterated solvent (e.g., CDCl₃, C₆D₆) via syringe to achieve a final volume of approximately 0.6 mL.
-
Cap the NMR tube securely while still under the inert atmosphere.
-
Wipe the outside of the NMR tube with a lint-free cloth before inserting it into the spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Utilize proton decoupling to simplify the spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
¹¹⁹Sn NMR: A multinuclear probe is required. The chemical shifts are typically referenced to an external standard, such as tetramethyltin (B1198279) (Me₄Sn).
FTIR Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
-
If using an ATR accessory, apply a small drop of this compound directly onto the crystal.
-
If using transmission, place a drop of the neat liquid between two salt plates to create a thin film.[1]
-
For air-sensitive handling, this procedure should be performed in an inert atmosphere glovebox.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Method: Attenuated Total Reflectance (ATR) is often convenient for liquid samples. Transmission through salt plates is also a common method.[1]
-
Procedure:
-
Collect a background spectrum of the empty ATR crystal or clean salt plates.
-
Acquire the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Thermal Stability and Decomposition of Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of hexabutyldistannane. Due to the limited availability of direct experimental data in publicly accessible literature, this document synthesizes known physical properties, general principles of organotin chemistry, and standard analytical methodologies to present a thorough understanding of its expected thermal behavior. Detailed experimental protocols for the techniques used to characterize such compounds are also provided.
Physical and Chemical Properties of this compound
This compound, also known as bis(tributyltin), is an organometallic compound with the chemical formula C24H54Sn2. It is a colorless to slightly yellow liquid that is sensitive to air and moisture. Its key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C24H54Sn2 |
| Molecular Weight | 580.11 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Density | 1.148 g/mL at 25 °C |
| Boiling Point | 197-198 °C at 10 mmHg |
| Flash Point | 130 °C |
| Refractive Index | n20/D 1.512 |
| Solubility | Insoluble in water |
| CAS Number | 813-19-4 |
Thermal Stability and Decomposition Pathway
The decomposition is likely to proceed via a radical mechanism. Upon heating, the Sn-Sn bond breaks to form two tributylstannyl radicals (Bu3Sn•). These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and combination reactions, leading to a mixture of decomposition products.
Upon significant heating, further decomposition can lead to the formation of inorganic tin species and volatile organic compounds. Under oxidative conditions, tin oxides (SnO, SnO2), carbon monoxide (CO), and carbon dioxide (CO2) would be expected as final decomposition products.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectroscopic techniques would be employed. Given its air and moisture sensitivity, all handling and preparation of the sample must be conducted under an inert atmosphere (e.g., in a glovebox).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of the decomposition process.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, place 5-10 mg of this compound into a hermetically sealed aluminum or ceramic TGA pan. A small pinhole should be made in the lid to allow for the escape of volatile decomposition products.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to maintain an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for the calculation of kinetic parameters.
-
-
Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the point of initial significant weight loss. Kinetic parameters such as activation energy can be calculated using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the enthalpy of decomposition (whether the process is exothermic or endothermic) and to observe any phase transitions prior to decomposition.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, hermetically seal 2-5 mg of this compound in an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty, hermetically sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a temperature above its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The DSC thermogram will show heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample holder under an inert atmosphere.
-
Instrument Setup:
-
The pyrolyzer is coupled to the injector of a gas chromatograph, which is in turn connected to a mass spectrometer.
-
Pyrolyzer: Set the pyrolysis temperature (e.g., in steps from 200 °C to 600 °C) and time (e.g., 10-20 seconds).
-
GC: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to separate the expected decomposition products. A typical program might start at 40 °C and ramp up to 300 °C.
-
MS: Operate in electron ionization (EI) mode, scanning a mass range of m/z 10-600.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different volatile decomposition products. The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) to identify the individual compounds. This allows for the elucidation of the decomposition mechanism.
Bond Dissociation Energies and Decomposition Initiation
The thermal decomposition of this compound is expected to initiate with the cleavage of the weakest bond in the molecule. The relevant bond dissociation energies (BDEs) are for the Sn-Sn and Sn-C bonds.
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| Sn-Sn | ~150 - 200 |
| Sn-C (alkyl) | ~250 - 300 |
| C-C (alkyl) | ~350 - 370 |
| C-H (alkyl) | ~410 - 430 |
Note: These are approximate values, and the exact BDE can vary depending on the specific molecular structure and the method of determination.
As indicated in the table, the Sn-Sn bond is significantly weaker than the Sn-C, C-C, and C-H bonds. Therefore, the thermal decomposition will preferentially initiate via the homolytic cleavage of the Sn-Sn bond, as depicted in Figure 1. The temperature at which this process becomes significant corresponds to the onset of thermal decomposition.
Conclusion
While specific, published quantitative data on the thermal decomposition of this compound is scarce, a comprehensive understanding of its likely behavior can be derived from its chemical structure and the established principles of organotin chemistry. The decomposition is expected to initiate with the cleavage of the relatively weak Sn-Sn bond, leading to the formation of tributylstannyl radicals and subsequent complex reaction pathways. The experimental protocols outlined in this guide for TGA, DSC, and Py-GC-MS provide a robust framework for the detailed investigation of its thermal stability, decomposition kinetics, and the identification of its decomposition products. Such studies are essential for ensuring the safe handling, storage, and application of this and related organotin compounds in research and development.
A Comprehensive Technical Guide to the History and Discovery of Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexabutyldistannane, a pivotal organotin compound, has played a significant role in the advancement of organic synthesis. This document provides an in-depth exploration of its history, from the foundational work in organotin chemistry to its specific discovery and synthesis. It details the experimental protocols for its preparation, presents key quantitative data, and illustrates a general synthetic workflow. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or study organometallic compounds.
Introduction: The Dawn of Organotin Chemistry
The journey to the discovery of this compound begins with the birth of organotin chemistry in the mid-19th century. The pioneering work of Edward Frankland, an English chemist, laid the groundwork for this new field of study. In 1849, Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide, opening a new chapter in the exploration of carbon-tin bonds.[1][2][3][4] This seminal discovery paved the way for future investigations into the synthesis and reactivity of a vast array of organotin compounds. Another notable figure in the early history of organometallic chemistry was the German chemist Carl Jacob Löwig, who, in 1853, was the first to synthesize tetraethyllead. While not directly involved with tin compounds at that time, his work contributed to the growing understanding of metal-carbon bonds.
The Discovery of this compound: The Contributions of van der Kerk and Luijten
The mid-20th century witnessed a surge of interest in organotin compounds, largely driven by the extensive research of G. J. M. van der Kerk and J. G. A. Luijten at the Institute for Organic Chemistry T.N.O. in Utrecht, Netherlands. Their systematic investigations into the preparation and properties of organotin compounds throughout the 1950s were instrumental in establishing the field's industrial and synthetic utility.
While a single, definitive publication announcing the "discovery" of this compound is not readily apparent, its synthesis emerged from their broader efforts to prepare various trialkyltin compounds. Their 1957 paper, "Investigations on organo-tin compounds. V. The preparation of a number of trialkyl- and triaryltin compounds," published in the Journal of Applied Chemistry, describes methods for synthesizing compounds of the R3SnX type, which are direct precursors to this compound. Furthermore, their earlier work on the Wurtz reaction for preparing butyltin compounds also alludes to the formation of tin-tin bonded species as byproducts. It is within this body of work that the first synthesis of this compound was implicitly achieved and characterized.
Physicochemical Properties of this compound
This compound is a clear, colorless to slightly yellow liquid with a characteristic odor. It is insoluble in water but soluble in many organic solvents. Below is a summary of its key quantitative properties:
| Property | Value |
| Molecular Formula | C₂₄H₅₄Sn₂ |
| Molecular Weight | 580.11 g/mol |
| Density | 1.148 g/mL at 25 °C |
| Boiling Point | 197-198 °C at 10 mmHg |
| Flash Point | 130 °C |
| Refractive Index | n20/D 1.512 |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are consistent with its symmetrical structure. The proton NMR spectrum exhibits signals corresponding to the different protons of the butyl chains, while the carbon NMR shows four distinct signals for the butyl group carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its chemical bonds. The most prominent peaks are associated with the C-H stretching and bending vibrations of the butyl groups. The Sn-C stretching vibrations are typically observed in the lower frequency region of the spectrum. The absence of a strong O-H band confirms the purity of the compound and the absence of hydrolysis products.
Experimental Protocols for the Synthesis of this compound
Several methods have been developed for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.
Synthesis via Wurtz-type Coupling of Tributyltin Chloride
This classic method involves the reductive coupling of a trialkyltin halide using an alkali metal.
Materials:
-
Tributyltin chloride
-
Sodium metal, as a dispersion or freshly cut pieces
-
Anhydrous toluene (B28343) or xylene as the solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with anhydrous toluene (or xylene).
-
Sodium metal is added to the solvent, and the mixture is heated to the melting point of sodium with vigorous stirring to create a fine dispersion. The mixture is then allowed to cool to room temperature.
-
A solution of tributyltin chloride in anhydrous toluene is added dropwise to the sodium dispersion with continuous stirring. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the reaction goes to completion.
-
The mixture is cooled to room temperature, and any unreacted sodium is carefully quenched by the slow addition of ethanol.
-
The reaction mixture is filtered to remove the sodium chloride precipitate.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Synthesis by Dehydrogenative Coupling of Tributyltin Hydride
This method involves the removal of hydrogen from tributyltin hydride, often facilitated by a catalyst.
Materials:
-
Tributyltin hydride
-
A suitable catalyst (e.g., a palladium complex)
-
An inert solvent (e.g., toluene)
Procedure:
-
A solution of tributyltin hydride in an inert solvent is prepared in a reaction vessel under an inert atmosphere.
-
A catalytic amount of the chosen dehydrogenative coupling catalyst is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated, depending on the catalyst's activity. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
Once the reaction is complete (i.e., hydrogen evolution ceases), the catalyst is removed by filtration through a pad of celite or silica (B1680970) gel.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is achieved by vacuum distillation.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound via a Wurtz-type coupling reaction.
Conclusion
This compound, a product of the pioneering work in organotin chemistry by figures like Edward Frankland and brought to prominence through the detailed investigations of van der Kerk and Luijten, remains a vital reagent in modern organic synthesis. Its discovery and the development of its synthesis have provided chemists with a powerful tool for the formation of carbon-tin and, subsequently, carbon-carbon bonds. This guide has provided a historical context, detailed experimental procedures, and essential physicochemical data to aid researchers in their understanding and application of this important organometallic compound.
References
An In-depth Technical Guide to Organotin Compounds for Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Tin-Carbon Bond
Organotin compounds, or stannanes, are a class of organometallic compounds containing at least one tin-carbon (Sn-C) bond. First synthesized in 1849 by Edward Frankland, their utility in organic synthesis has grown exponentially, particularly since the discovery of Grignard reagents simplified the formation of the Sn-C bond.[1][2] The unique characteristics of the tin atom—its moderate electronegativity, the relatively weak and nonpolar nature of the Sn-C and Sn-H bonds, and its ability to expand its coordination number—make organotin reagents indispensable tools for constructing complex organic molecules.[3][4]
Their applications range from palladium-catalyzed cross-coupling reactions to radical-mediated transformations and stereoselective additions to carbonyls.[1][5] Organotin reagents are noted for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them highly compatible with complex synthetic routes.[6][7]
However, the utility of organotin compounds is tempered by their inherent toxicity. This guide provides a comprehensive overview of their synthesis, key applications, and reaction mechanisms, alongside essential safety protocols required for their handling.
Structure and Reactivity
Organotin compounds are generally classified by the oxidation state of tin, with tin(IV) compounds being the most common and synthetically useful.[1] The general formula is RₙSnY₄₋ₙ, where R is an organic group and Y can be a halide, hydride, oxide, or other substituent. The number and nature of the organic (R) and inorganic (Y) groups dictate the compound's reactivity and physical properties.[4]
Toxicity and Safety Considerations
A critical aspect of working with organotin compounds is their toxicity, which varies significantly based on the number and type of organic substituents. The general toxicity trend for alkyltin compounds is:
Trialkyltins > Dialkyltins > Monoalkyltins > Tetraalkyltins
Triorganotin compounds, such as tributyltin (TBT) derivatives, are the most toxic and can be absorbed through the skin.[8][9] They are neurotoxins and can cause irritation to the skin, eyes, and respiratory tract.[8][10][11] Therefore, all manipulations of organotin compounds must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to the difficulty in removing organotin byproducts, specific workup procedures, such as washing with aqueous potassium fluoride (B91410) (KF) or filtering through triethylamine-treated silica (B1680970) gel, are often required.[6]
Synthesis of Common Organotin Reagents
The accessibility of various organotin reagents is a key factor in their widespread use. Several general methods are employed for their synthesis on a laboratory and industrial scale.
From Grignard Reagents
The reaction of a Grignard reagent (RMgX) with tin(IV) chloride (SnCl₄) is a classic and versatile method for forming tetraorganotin compounds (R₄Sn).[1][12]
General Reaction: 4 RMgX + SnCl₄ → R₄Sn + 4 MgXCl
Kocheshkov Redistribution
Symmetrical tetraorganotins can be converted into synthetically more useful organotin halides (RₙSnCl₄₋ₙ) through redistribution (comproportionation) reactions with SnCl₄. The stoichiometry of the reactants controls the product distribution.[1][2]
General Reactions:
-
3 R₄Sn + SnCl₄ → 4 R₃SnCl
-
R₄Sn + SnCl₄ → 2 R₂SnCl₂
-
R₄Sn + 3 SnCl₄ → 4 RSnCl₃
Synthesis of Organotin Hydrides
Organotin hydrides, particularly tri-n-butyltin hydride (Bu₃SnH), are crucial reagents in radical chemistry. They are typically prepared by the reduction of the corresponding organotin halide using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride.[1][2][13]
General Reaction: 2 Bu₂SnCl₂ + LiAlH₄ → 2 Bu₂SnH₂ + Li[AlCl₄][1]
Key Applications in Organic Synthesis
The Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile (typically an organic halide or triflate) to form a new carbon-carbon bond.[6][14] It is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, valued for its tolerance of a broad range of functional groups.[7]
General Scheme: R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ (in the presence of a Pd catalyst)[14]
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][14]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the R¹-X bond to form a Pd(II) complex.[15]
-
Transmetalation: The organostannane (R²-SnR₃) exchanges its R² group with the X group on the palladium center. This is often the rate-limiting step.[15][16]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[15]
| Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Organostannane) | Typical Catalyst | Notes |
| Aryl Halides/Triflates | Aryl-, Vinyl-, Alkynyl-stannanes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Highly efficient for biaryl synthesis.[7][17] |
| Vinyl Halides/Triflates | Vinyl-, Aryl-, Allyl-stannanes | Pd(PPh₃)₄, Pd₂(dba)₃ | Stereochemistry of the vinyl partner is retained.[7] |
| Acyl Chlorides | Alkyl-, Vinyl-, Aryl-stannanes | PdCl₂(PPh₃)₂ | Excellent method for ketone synthesis.[14] |
| Allylic/Benzylic Halides | Various Stannanes | Pd(PPh₃)₄ | Forms C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds.[7] |
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the organic electrophile (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additives like CuI (0.1 eq) or LiCl (3.0 eq).
-
Solvent Addition: Add a suitable degassed solvent (e.g., DMF, toluene (B28343), or THF).
-
Reagent Addition: Add the organostannane reagent (1.1-1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture (typically between 40-100 °C) and monitor its progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with an aqueous solution of KF (to precipitate tin byproducts as insoluble fluorides) or H₂O.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, hexane).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Radical Reactions with Organotin Hydrides
Organotin hydrides, especially tri-n-butyltin hydride (Bu₃SnH), are the most common reagents for generating radicals in organic synthesis.[18] The relative weakness of the Sn-H bond (approx. 74 kcal/mol) allows for its homolytic cleavage to produce a tributyltin radical (Bu₃Sn•), which initiates a radical chain reaction.[3] These reactions are powerful tools for dehalogenations, deoxygenations (Barton-McCombie reaction), and cyclizations.[1][19]
The process occurs via a radical chain mechanism.
-
Initiation: A radical initiator (e.g., AIBN) homolytically cleaves upon heating or UV irradiation to form initial radicals, which then react with Bu₃SnH to generate the key Bu₃Sn• radical.
-
Propagation:
-
The Bu₃Sn• radical abstracts a halogen atom from the organic substrate (R-X) to form the organic radical (R•) and Bu₃SnX.
-
The organic radical (R•) then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final product (R-H) and regenerating the Bu₃Sn• radical, which continues the chain.
-
-
Substrate Preparation: Convert the target alcohol to a xanthate ester (e.g., by reaction with NaH, CS₂, and MeI).
-
Setup: In a round-bottom flask, dissolve the xanthate ester (1.0 eq) in a degassed solvent (e.g., toluene or benzene).
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq).
-
Reagent Addition: Add tri-n-butyltin hydride (1.1-1.5 eq) dropwise to the solution at reflux.
-
Reaction: Continue heating at reflux until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction, concentrate the solvent, and purify directly by column chromatography to separate the deoxygenated product from the tin byproducts.
Tin Enolates in Carbon-Carbon Bond Formation
Tin(II) and tin(IV) enolates are valuable intermediates for forming C-C bonds, particularly in aldol (B89426) and Michael reactions.[20][21] A key advantage is that they can be generated under mild, nearly neutral conditions, avoiding the strongly basic conditions required for lithium enolates.[20] Tin(II) enolates can be generated from α-haloketones using metallic tin or from ketones using tin(II) triflate (Sn(OTf)₂) and a tertiary amine.[20][22]
-
Enolate Generation: In a dry flask under an inert atmosphere, suspend Sn(OTf)₂ (1.1 eq) in a dry solvent (e.g., CH₂Cl₂). Add a tertiary amine (e.g., N-ethylpiperidine, 1.2 eq).
-
Ketone Addition: Cool the mixture (e.g., to -78 °C) and add the ketone (1.0 eq) dropwise. Allow the mixture to stir for 30-60 minutes to form the tin(II) enolate.
-
Aldehyde Addition: Add the aldehyde (1.0 eq) and continue stirring at the same temperature.
-
Quench: Quench the reaction with a pH 7 phosphate (B84403) buffer or saturated aqueous NaHCO₃ solution.
-
Workup and Purification: Separate the layers, extract the aqueous phase with CH₂Cl₂, combine the organic layers, dry, and concentrate. Purify the resulting β-hydroxyketone by column chromatography.
Allyltin Reagents for Stereoselective Addition
Allyltin compounds, such as allyltributyltin, are versatile reagents for transferring an allyl group to electrophiles like aldehydes, imines, and halides.[5][23] In the presence of a Lewis acid, they undergo nucleophilic addition to aldehydes to form homoallylic alcohols. These reactions can proceed with a high degree of diastereoselectivity.[5][23]
-
Setup: To a dry flask under an inert atmosphere, add the aldehyde (1.0 eq) and a dry solvent (e.g., CH₂Cl₂ or toluene).
-
Lewis Acid: Cool the solution (e.g., to -78 °C) and add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq).
-
Reagent Addition: Add allyltributyltin (1.2 eq) dropwise and stir the mixture at -78 °C.
-
Reaction: Monitor the reaction by TLC. Once complete, quench with a saturated aqueous solution of NaHCO₃.
-
Workup and Purification: Warm the mixture to room temperature, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over MgSO₄, concentrate, and purify by column chromatography to yield the homoallylic alcohol.
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 4. gelest.com [gelest.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toxicfreefuture.org [toxicfreefuture.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine tit ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01828A [pubs.rsc.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chiral Tin Participates in Radical Cyclizations - ChemistryViews [chemistryviews.org]
- 20. organicreactions.org [organicreactions.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Page loading... [guidechem.com]
The Stille Coupling Reaction: A Comprehensive Technical Guide
The Stille reaction, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis.[1][2] Discovered by John K. Stille, this reaction forges carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide.[3][4] Its significance is particularly pronounced in the fields of pharmaceutical research and drug development, where its tolerance for a wide array of functional groups and mild reaction conditions enables the construction of complex molecular architectures.[5][6][7] This guide provides an in-depth exploration of the core principles, mechanistic intricacies, and practical applications of the Stille coupling reaction.
Core Principles: The Catalytic Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle centered on a palladium complex.[2][4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition : The cycle commences with the active Pd(0) catalyst. An organic electrophile (R¹-X), typically an organic halide or triflate, reacts with the Pd(0) complex.[3][4] This step involves the insertion of the palladium atom into the R¹-X bond, leading to the formation of a square planar Pd(II) intermediate.[9] In this process, the oxidation state of palladium increases from 0 to +2. The initial cis-adduct formed often isomerizes to a more stable trans-intermediate.[4][9]
-
Transmetalation : This is often the rate-determining step of the entire cycle.[1][10] The organostannane (R²-SnR₃) reagent exchanges one of its organic groups (R²) with the halide or pseudohalide (X) on the Pd(II) complex.[8][10] This forms a new diorganopalladium(II) intermediate, bringing the two coupling partners (R¹ and R²) together on the palladium center.[1] The mechanism of transmetalation can be complex and is influenced by the specific substrates and conditions used.[1]
-
Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) are coupled, forming a new carbon-carbon bond (R¹-R²).[3] This process eliminates the product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8] The stereochemistry of the coupling partners is typically retained during this step.[4]
Reaction Components and Key Parameters
The success of a Stille coupling reaction depends on the careful selection of its core components.
-
Palladium Catalyst : Both Pd(0) and Pd(II) sources can be used. Common precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) acetate (B1210297) (Pd(OAc)₂).[11] The active species is the 14-electron Pd(0) complex.[9] The choice of ligands, typically electron-rich, sterically hindered phosphines, is crucial as they stabilize the palladium center and influence the reaction rate and scope.[11][12]
-
Organostannane (R²-SnR₃) : A key advantage of organostannanes is their stability to air and moisture.[1][8] They consist of the desired organic group (R²) to be transferred and three "non-transferable" or "dummy" alkyl groups, commonly methyl or butyl.[1] The rate of group transfer generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) >> alkyl. This predictable reactivity allows for selective C-C bond formation. However, the high toxicity of organotin compounds is a significant drawback.[1][4]
-
Electrophile (R¹-X) : A wide range of sp²-hybridized organic electrophiles can be used.[3] The reactivity order is typically I > Br ≈ OTf >> Cl.[3][9] While aryl chlorides are less reactive, advancements in ligand design have enabled their use.[11][12] The reaction exhibits excellent tolerance for various functional groups, including esters, amides, ketones, and nitro groups.[3]
-
Additives : The reaction rate can be significantly enhanced by additives.
-
Copper(I) Iodide (CuI) : CuI can accelerate the rate-limiting transmetalation step by orders of magnitude.[11] It is believed to act as a scavenger for free ligands that would otherwise inhibit the reaction.[11][13]
-
Lithium Chloride (LiCl) : Often added to stabilize reaction intermediates and accelerate the overall reaction.[4]
-
Quantitative Data Summary
The yields of the Stille coupling are highly dependent on the specific substrates, catalyst system, and reaction conditions. Early examples of palladium-catalyzed couplings with organotins showed variable yields, but work by Stille and others demonstrated the reaction's capability for high efficiency.[1][9]
| Year | Researcher(s) | Coupling Partners | Yield Range (%) | Reference |
| 1976 | Colin Eaborn | Aryl halides with organotin reagents | 7 - 53 | [1] |
| 1977 | Toshihiko Migita | Acyl chlorides with alkyl-tin reagents | 53 - 87 | [1][9] |
| 1977 | Toshihiko Migita | Allyl-tin reagents with aryl/acyl halides | 4 - 100 | [1][9] |
| 1978 | John K. Stille | Alkyl tin reagents with aryl/acyl halides | 76 - 99 | [1][9] |
| Electrophile (R¹-X) | Organostannane (R²-SnR₃) | Catalyst / Ligand | Additives | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoacetophenone | (Tributylstannyl)benzene | Pd(PPh₃)₄ | None | Toluene | 100 | 1.5 | 91 | Org. Synth. 1990, 68, 116 |
| 2-Bromopyridine | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | None | Toluene | 110 | 16 | 80 | J. Org. Chem. 1986, 51, 4073 |
| 1-Iodonaphthalene | (E)-1-Hexenyltributyltin | Pd(PPh₃)₄ | None | THF | 65 | 12 | 85 | J. Am. Chem. Soc. 1984, 106, 4630 |
| Phenyl triflate | 4-Vinylphenyltributyltin | Pd(PPh₃)₄ | LiCl | Dioxane | 100 | 16 | 75 | J. Am. Chem. Soc. 1987, 109, 5478 |
| 4-Chloroanisole | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 80 | 12 | 92 | Angew. Chem. Int. Ed. 1999, 38, 2411 |
Experimental Protocols
A generalized protocol for performing a Stille coupling reaction is outlined below. All operations should be conducted with careful handling due to the toxicity of organotin reagents.[6]
General Protocol for Stille Coupling
-
Reaction Setup : A flame-dried Schlenk flask or round-bottom flask is equipped with a magnetic stir bar and sealed with a septum. The flask is purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[5][8]
-
Reagent Addition : The organic electrophile (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and any solid additives (e.g., CuI, LiCl) are added to the flask under a positive flow of inert gas.[5][8]
-
Solvent and Stannane Addition : Anhydrous, degassed solvent (e.g., Toluene, THF, DMF) is added via syringe.[5] The organostannane (1.0-1.2 eq) is then added to the reaction mixture, also via syringe.[8]
-
Reaction Conditions : The mixture is heated to the desired temperature (typically ranging from 40-120 °C) and stirred for the required duration (typically 2-48 hours).[5][8]
-
Monitoring : The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Work-up : Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts as insoluble fluorostannates.[5][8] This is a common and effective method for removing the toxic tin waste.[8] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[5]
-
Purification : The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.[5][8]
Applications in Drug Development and Research
The Stille reaction's reliability and broad functional group tolerance have made it an invaluable tool in the synthesis of pharmaceuticals and complex natural products.[7][9] It has been employed in the synthesis of numerous bioactive compounds, including antitumor agents, antibiotics, and other therapeutic candidates.[9][14][15] For example, the synthesis of Ozenoxacin, an approved antibiotic, utilizes a Stille coupling step.[14] Its application in constructing pyrrolo[2,1-c][1][8]benzodiazepines (PBDs), a class of compounds with significant cytotoxicity profiles against cancer cell lines, further highlights its utility in medicinal chemistry.[15] The reaction's ability to create C(sp²)-C(sp²) bonds is fundamental to building the core scaffolds of many biologically active molecules.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Stille_reaction [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Reactions of Hexabutyldistannane with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabutyldistannane, also known as bis(tributyltin), is a versatile organotin compound with the chemical formula (C₄H₉)₃Sn-Sn(C₄H₉)₃. While its primary application in modern organic synthesis is as a precursor to tributyltin moieties for palladium-catalyzed cross-coupling reactions, such as the Stille coupling, its direct reactivity with various electrophiles offers a fascinating area of exploratory chemistry.[1][2] The cleavage of the tin-tin bond in this compound by electrophilic agents provides a direct route to functionalized tributyltin compounds, which are valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the exploratory reactions of this compound with a range of electrophiles, focusing on reaction mechanisms, experimental protocols, and quantitative data.
Core Concepts: The Nature of the Tin-Tin Bond
The reactivity of this compound is intrinsically linked to the nature of the tin-tin (Sn-Sn) bond. This bond is relatively weak and susceptible to cleavage by a variety of reagents, including electrophiles. The reaction can proceed through different mechanistic pathways, primarily polar (ionic) or free-radical mechanisms, depending on the nature of the electrophile, the reaction conditions, and the presence of initiators such as light or heat.[3][4][5][6]
In a polar mechanism , the electrophile attacks the Sn-Sn bond, leading to a heterolytic cleavage and the formation of a tributyltin cation and a tributyltin anion, or more commonly, a direct displacement reaction where the electrophile becomes attached to one tin atom and the other tin atom departs with a leaving group.
In a free-radical mechanism , the Sn-Sn bond undergoes homolytic cleavage to generate two tributyltin radicals (Bu₃Sn•). This initiation step is often promoted by UV light or a radical initiator. The resulting tributyltin radicals can then react with electrophiles in a chain reaction.[7]
Reactions with Halogens
The reaction of this compound with halogens such as iodine (I₂) and bromine (Br₂) is a direct and efficient method for the preparation of tributyltin halides. This reaction proceeds via an electrophilic cleavage of the Sn-Sn bond.
Reaction with Iodine:
This compound reacts readily with iodine to produce tributyltin iodide in high yield. The reaction is typically fast and can be performed at room temperature.
(C₄H₉)₃Sn-Sn(C₄H₉)₃ + I₂ → 2 (C₄H₉)₃SnI
While specific quantitative data from the provided search results is limited, the synthesis of aryltributylstannanes often involves an in-situ generation from aryl halides and hexabutylditin, implying a facile and high-yielding cleavage of the Sn-Sn bond.[2] The radioiodination of tributyltin precursors also highlights the susceptibility of the C-Sn bond to electrophilic iodine, which is analogous to the Sn-Sn bond cleavage.[8]
Reaction with Bromine:
Similar to iodine, bromine cleaves the Sn-Sn bond of this compound to afford tributyltin bromide.
(C₄H₉)₃Sn-Sn(C₄H₉)₃ + Br₂ → 2 (C₄H₉)₃SnBr
The reaction is expected to be exothermic and proceed rapidly.
Experimental Protocol: General Procedure for the Halogenation of this compound
Materials:
-
This compound
-
Iodine or Bromine
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Stirring apparatus
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the halogen (iodine or bromine) in the same solvent to the stirred solution of this compound at room temperature. The addition should be done dropwise to control the reaction rate, especially with the more reactive bromine.
-
Stir the reaction mixture at room temperature until the reaction is complete. The completion of the reaction can often be monitored by the disappearance of the halogen color.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude tributyltin halide can be purified by distillation or chromatography if necessary.
Quantitative Data:
| Electrophile | Product | Yield | Conditions | Reference |
| I₂ | Tributyltin iodide | High | Room temperature, inert solvent | [2] |
| Br₂ | Tributyltin bromide | High | Room temperature, inert solvent |
Note: Specific yield percentages for these direct reactions were not found in the provided search results, but are generally reported as high in analogous preparations.
Signaling Pathway Diagram
Reactions with Alkyl Halides
The reaction of this compound with alkyl halides can proceed through either a free-radical or a polar pathway, largely dependent on the reaction conditions and the structure of the alkyl halide.
Free-Radical Pathway:
Under photochemical conditions (UV irradiation) or in the presence of a radical initiator, this compound can undergo homolytic cleavage of the Sn-Sn bond to form two tributyltin radicals (Bu₃Sn•). These radicals can then react with alkyl halides in a chain reaction to produce tetraalkyltin compounds and tributyltin halides.
Initiation: (C₄H₉)₃Sn-Sn(C₄H₉)₃ + hν → 2 (C₄H₉)₃Sn•
Propagation: (C₄H₉)₃Sn• + R-X → (C₄H₉)₃Sn-X + R• R• + (C₄H₉)₃Sn-Sn(C₄H₉)₃ → R-Sn(C₄H₉)₃ + (C₄H₉)₃Sn•
This pathway is particularly relevant for the reduction of alkyl halides where a hydrogen donor is present, though in the absence of such a donor, the formation of tetraalkyltin is possible.[7]
Polar Pathway (Palladium-Catalyzed):
While not a direct reaction with the electrophile, the palladium-catalyzed reaction of this compound with aryl and some alkyl halides is a cornerstone of Stille coupling. In this process, this compound acts as a stannylating agent.[2]
Ar-X + (Bu₃Sn)₂ + Pd(0) → Ar-SnBu₃ + Bu₃Sn-X + Pd(0)
Experimental Protocol: Palladium-Catalyzed Stannylation of an Aryl Bromide
Materials:
-
Aryl bromide
-
This compound
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous toluene (B28343) or other suitable solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the aryl bromide in anhydrous toluene, add this compound.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Electrophile | Catalyst | Product | Yield | Reference |
| Aryl Bromides | Pd(PPh₃)₄ | Aryltributylstannanes | Good to excellent | [2] |
Experimental Workflow Diagram
Reactions with Acyl Chlorides
Acyl chlorides are highly reactive electrophiles that can react with this compound. The expected products are tributyltin chloride and an acyltributylstannane, which can be a valuable precursor for ketone synthesis. The reaction likely proceeds through a polar, nucleophilic attack of the Sn-Sn bond on the electrophilic carbonyl carbon of the acyl chloride.
(C₄H₉)₃Sn-Sn(C₄H₉)₃ + R-COCl → (C₄H₉)₃Sn-COR + (C₄H₉)₃Sn-Cl
The acyltributylstannane product can then be used in subsequent reactions, for example, in Stille-type couplings to form ketones.[9]
Experimental Protocol: Reaction of this compound with an Acyl Chloride (Proposed)
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride or benzoyl chloride)
-
Anhydrous, non-protic solvent (e.g., THF or dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.
-
Upon completion, the reaction mixture can be worked up by quenching with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
The products, tributyltin chloride and the acyltributylstannane, can be separated and purified by fractional distillation or column chromatography.
Quantitative Data:
| Electrophile | Product | Yield | Conditions | Reference |
| Alkanoyl Chlorides | Alkyl Aryl Ketones (via arylstannanes) | 55-77% | 1,2-dichlorobenzene, 180°C | [9] |
Note: The provided yield is for a subsequent reaction of an arylstannane with an acyl chloride, but it indicates the utility of the acylstannane intermediate that would be formed from this compound.
Logical Relationship Diagram
Conclusion
The exploratory reactions of this compound with electrophiles provide direct and often high-yielding routes to valuable tributyltin derivatives. The cleavage of the Sn-Sn bond by halogens is a straightforward method for preparing tributyltin halides. While direct uncatalyzed reactions with alkyl and acyl halides are less commonly reported in favor of palladium-catalyzed processes, the underlying reactivity of the Sn-Sn bond towards electrophilic attack remains a key feature of this compound. The choice of reaction conditions can influence the mechanistic pathway, allowing for either polar or free-radical transformations. Further research into the uncatalyzed reactions of this compound with a broader range of electrophiles could unveil new synthetic methodologies and provide deeper insights into the fundamental reactivity of organoditin compounds.
Safety Note: Organotin compounds, including this compound and its derivatives, are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Organic Chemistry/Introduction to reactions/Polar and radical reactions - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 8. Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Hexabutyldistannane in Palladium-Catalyzed Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. A key component of this reaction is the organostannane reagent. Hexabutyldistannane ((Bu₃Sn)₂) serves as a crucial precursor for the in situ generation of tributylstannyl species, offering a convenient and efficient route for the stannylation of organic halides, which can then undergo Stille coupling. This approach is particularly advantageous in one-pot, two-step stannylation/Stille cross-coupling (SSC) reactions, streamlining synthetic procedures and minimizing the handling of toxic organotin intermediates. Furthermore, this compound is a key reagent in the intramolecular variant of the Stille reaction, known as the Stille-Kelly coupling, which is a valuable method for the synthesis of cyclic and polycyclic aromatic compounds.
These application notes provide detailed protocols and quantitative data for the use of this compound in both intermolecular one-pot Stille couplings and intramolecular Stille-Kelly reactions.
Core Concepts and Mechanisms
The utility of this compound in Stille coupling revolves around two primary pathways:
-
One-Pot Stannylation/Stille Cross-Coupling (SSC): This process involves the initial palladium-catalyzed reaction of an organic halide (Ar¹-X) with this compound to form an aryltributylstannane (Ar¹-SnBu₃) in situ. This intermediate then reacts with a second organic halide (Ar²-X) in the same pot to yield the cross-coupled product (Ar¹-Ar²). This method avoids the isolation of the often toxic and sensitive organostannane intermediate.[1]
-
Stille-Kelly Intramolecular Coupling: In this variation, a molecule containing two halide moieties is treated with this compound and a palladium catalyst. An intramolecular tandem stannylation/Stille coupling occurs, leading to the formation of a new ring system. This has proven to be a powerful strategy for the synthesis of polycyclic aromatic compounds.
The general catalytic cycle for the Stille coupling itself involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]
Visualization of Key Processes
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the palladium-catalyzed Stille cross-coupling reaction.
Experimental Workflow for One-Pot Stannylation/Stille Coupling
Caption: General experimental workflow for the one-pot, two-step stannylation/Stille cross-coupling.
Application 1: One-Pot, Two-Step Stannylation/Stille Cross-Coupling (SSC) under Solvent-Free Conditions
This protocol describes a highly efficient and environmentally friendly method for the synthesis of biaryls and other coupled products from two different organic halides. The reaction is performed without a solvent, which simplifies the procedure and reduces waste.[1][3]
Quantitative Data
| Entry | Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-X) | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Iodoacetophenone | Pd(OAc)₂ (2) | PCy₃ (4) | CsF | 120 | 2 | 92 |
| 2 | 1-Bromonaphthalene | 2-Bromopyridine | Pd(OAc)₂ (2) | PCy₃ (4) | CsF | 120 | 3 | 88 |
| 3 | 4-Bromobenzonitrile | 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃ (4) | CsF | 120 | 2.5 | 95 |
| 4 | 2-Bromothiophene | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | PCy₃ (4) | CsF | 120 | 1.5 | 90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 4-Iodotoluene | Pd(OAc)₂ (2) | PCy₃ (4) | CsF | 120 | 3 | 85 |
Data is representative of yields achievable with this protocol and may vary based on substrate and reaction scale.[1][3]
Experimental Protocol
Materials:
-
Aryl Halide 1 (Ar¹-X) (1.0 mmol)
-
This compound ((Bu₃Sn)₂) (0.6 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (B42057) (PCy₃) (0.04 mmol, 4 mol%)
-
Cesium Fluoride (B91410) (CsF) (2.0 mmol, 2.0 equiv)
-
Aryl Halide 2 (Ar²-X) (1.2 mmol, 1.2 equiv)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add aryl halide 1 (1.0 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and cesium fluoride (2.0 mmol).
-
Reagent Addition: Add this compound (0.6 mmol) to the reaction mixture via syringe.
-
Stannylation Step: Heat the reaction mixture to 120 °C and stir for 1-2 hours. Monitor the progress of the stannylation by TLC or GC-MS to confirm the consumption of aryl halide 1.
-
Stille Coupling Step: After the formation of the arylstannane is complete, add aryl halide 2 (1.2 mmol) to the reaction mixture.
-
Reaction Completion: Continue heating at 120 °C for an additional 1-3 hours, monitoring the reaction progress until completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove solid residues.
-
Purification: The filtrate can be washed with a saturated aqueous solution of KF to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[3]
Application 2: Intramolecular Stille-Kelly Coupling
The Stille-Kelly reaction provides an elegant method for the synthesis of cyclic compounds through an intramolecular palladium-catalyzed coupling of a dihaloarene in the presence of this compound.
Quantitative Data
Specific quantitative data for a range of Stille-Kelly reactions is highly substrate-dependent. The following is a representative example.
| Substrate | Product | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,2'-Dibromobiphenyl | Dibenzo[a,c]cyclooctatetraene | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 110 | 24 | 75 |
Experimental Protocol
Materials:
-
Di-halo substrate (e.g., 2,2'-dibromobiphenyl) (1.0 mmol)
-
This compound ((Bu₃Sn)₂) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the di-halo substrate (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of approximately 0.05 M) via syringe.
-
Reagent Addition: Add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the cyclized product.
Concluding Remarks
The use of this compound as a precursor for tributylstannyl reagents in palladium-catalyzed Stille couplings offers significant advantages in terms of operational simplicity and efficiency. The one-pot, two-step stannylation/Stille cross-coupling protocol, particularly under solvent-free conditions, represents a green and atom-economical approach to the synthesis of a wide range of biaryls and other coupled products.[1][3] The intramolecular Stille-Kelly reaction further highlights the utility of this compound in the construction of complex cyclic systems. These protocols provide a solid foundation for researchers in organic synthesis and drug development to utilize this powerful reagent in their synthetic endeavors. Careful optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
Application Notes and Protocols for Radical Dehalogenation using Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radical dehalogenation is a powerful and reliable synthetic transformation for the replacement of a halogen atom with a hydrogen atom. This method is particularly valuable in organic synthesis and medicinal chemistry for the late-stage functionalization of complex molecules and the removal of halide directing groups. Organotin reagents, particularly those that can generate the tributyltin radical (Bu₃Sn•), are highly effective for this purpose due to the weak tin-hydrogen bond in the corresponding hydride, which serves as an excellent hydrogen atom source.
While tributyltin hydride (Bu₃SnH) is the most common reagent used directly in these reactions, hexabutyldistannane ((Bu₃Sn)₂) serves as a crucial precursor for the photochemical generation of the necessary tributyltin radical. This document provides detailed protocols for tin-mediated radical dehalogenation, focusing on the application of this compound.
General Mechanism of Tin-Mediated Radical Dehalogenation
The reaction proceeds via a radical chain mechanism, which involves three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the generation of a radical species. In the context of this compound, this is typically achieved by the homolytic cleavage of the Sn-Sn bond upon photolysis with UV light. Alternatively, a radical initiator such as azobisisobutyronitrile (AIBN) can be used with a hydrogen donor.
Propagation: This is a cyclic process involving two main steps:
-
Halogen Abstraction: The tributyltin radical (Bu₃Sn•) abstracts the halogen atom from the organic halide (R-X) to form a stable tributyltin halide (Bu₃Sn-X) and the desired organic radical (R•).
-
Hydrogen Atom Transfer: The organic radical (R•) then abstracts a hydrogen atom from a hydrogen donor to yield the dehalogenated product (R-H) and regenerate a radical species that continues the chain. When tributyltin hydride is used, it serves as the hydrogen donor, regenerating the tributyltin radical. When starting with this compound, a separate hydrogen donor is required.
Termination: The radical chain is terminated by the combination of any two radical species in the reaction mixture.
Visualization of the Reaction Pathway
Application Notes and Protocols: Synthesis of Vinylstannanes from Alkynes using Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylstannanes are versatile intermediates in organic synthesis, renowned for their utility in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds. The synthesis of vinylstannanes from readily available alkynes is a fundamental transformation. This application note details a protocol for the synthesis of vinylstannanes via the palladium-catalyzed addition of hexabutyldistannane to alkynes. This method provides a direct route to vicinal bis(stannyl)alkenes, which can be valuable precursors for further functionalization.
Reaction Principle
The synthesis involves the palladium-catalyzed insertion of an alkyne into the Sn-Sn bond of this compound. This reaction, often referred to as stannylation or distannylation, results in the syn-addition of two tri-n-butyltin groups across the triple bond, yielding a (Z)-1,2-bis(tributylstannyl)alkene. The regioselectivity of the addition to unsymmetrical alkynes can be influenced by the steric and electronic properties of the alkyne substituents.
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed synthesis of vinylstannanes from alkynes and this compound, based on established literature procedures.
General Procedure for the Palladium-Catalyzed Stannylation of Alkynes with this compound
Materials:
-
This compound ((Bu₃Sn)₂)
-
Alkyne (e.g., phenylacetylene, 1-octyne)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Anhydrous toluene (B28343)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, under an inert atmosphere of argon or nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: To the flask, add anhydrous toluene (sufficient to make a ~0.1-0.5 M solution with respect to the alkyne).
-
Add the alkyne (1.0 equivalent) to the reaction mixture.
-
Add this compound (1.0-1.2 equivalents) to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired vinylstannane.
Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of vinylstannanes from alkynes using this compound.
| Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (2) | Toluene | 110 | 24 | (Z)-1,2-bis(tributylstannyl)-1-phenylethene | 85 | [1] |
| 1-Octyne | Pd(PPh₃)₄ (2) | Toluene | 110 | 24 | (Z)-1,2-bis(tributylstannyl)oct-1-ene | 78 | [1] |
| Acetylene (gas) | Pd(PPh₃)₄ (2) | Toluene | 80 | 12 | (Z)-1,2-bis(tributylstannyl)ethene | 75 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of vinylstannanes from alkynes using this compound.
Signaling Pathway/Logical Relationship
The following diagram illustrates the key transformations and relationships in the palladium-catalyzed synthesis and subsequent application of vinylstannanes.
References
Application Notes and Protocols: Preparation of Tributyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin hydride ((C₄H₉)₃SnH or Bu₃SnH) is a versatile and widely used reagent in organic synthesis, primarily as a radical-based reducing agent and a precursor for other organotin compounds. Its utility stems from the weak Sn-H bond, which can be homolytically cleaved to generate the tributyltin radical (Bu₃Sn•), a key intermediate in various chemical transformations. Common applications include dehalogenations, deoxygenations (Barton-McCombie reaction), and intramolecular radical cyclizations.
While the direct preparation of tributyltin hydride from hexabutyldistannane (Bu₃SnSnBu₃) is not a commonly documented synthetic route, several reliable and high-yielding methods exist starting from more accessible precursors such as tributyltin oxide ((Bu₃Sn)₂O) and tributyltin chloride (Bu₃SnCl). This document provides detailed protocols for these established methods.
Method 1: Reduction of Bis(tributyltin) Oxide with Polymethylhydrosiloxane (B1170920) (PMHS)
This method is a convenient and environmentally benign approach that avoids the use of metal hydrides. The reaction proceeds by the reduction of the tin oxide with the readily available and inexpensive siloxane polymer.
Experimental Protocol
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a distillation apparatus.
-
Reaction Mixture: Bis(tributyltin) oxide is mixed with polymethylhydrosiloxane (PMHS).
-
Heating: The mixture is heated, and tributyltin hydride is directly distilled from the reaction mixture as it is formed.
-
Purification: The distilled product is typically of high purity. Further purification can be achieved by vacuum distillation.
A representative procedure involves the reduction of bis(tributyltin) oxide with polymethylhydrosiloxane, which can yield tributyltin hydride in high purity.[1] This method is advantageous due to its simplicity and the avoidance of pyrophoric reagents.
Method 2: Reduction of Tributyltin Chloride
Reduction of tributyltin chloride is another common and effective method for the preparation of tributyltin hydride. This can be achieved using various reducing agents, with lithium aluminum hydride (LAH) and sodium borohydride (B1222165) being the most prevalent.
Experimental Protocol using Lithium Aluminum Hydride (LAH)
-
Apparatus Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A solution of tributyltin chloride in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
Reduction: The tributyltin chloride solution is added dropwise to a stirred suspension of lithium aluminum hydride in the same anhydrous solvent at a controlled temperature (typically 0 °C).
-
Quenching: After the addition is complete and the reaction has stirred for a specified time, the reaction is carefully quenched by the slow, sequential addition of water and then an aqueous base solution (e.g., 15% NaOH) at 0 °C.
-
Workup: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with additional ether.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude tributyltin hydride is then purified by vacuum distillation.
This reduction of tributyltin chloride with lithium aluminum hydride is a well-established method for synthesizing tributyltin hydride.[1]
Experimental Protocol using Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®)
-
Apparatus Setup: A one-liter reaction vessel is charged with tributyltin chloride.
-
Addition of Reducing Agent: Sodium bis(2-methoxyethoxy)aluminum hydride (often sold under the trade name Vitride®) is added over a period of 20 minutes while maintaining the temperature between 28-30 °C using an ice-water bath.[2]
-
Heating: The reaction mixture is then heated to 45-50 °C for 30 minutes.[2]
-
Workup: The mixture is filtered.
-
Purification: The filtrate is stripped of the toluene (B28343) solvent under reduced pressure and then distilled to yield tributyltin hydride.[2]
Quantitative Data Summary
| Starting Material | Reducing Agent | Solvent | Typical Yield | Purity | Reference |
| Bis(tributyltin) oxide | Polymethylhydrosiloxane (PMHS) | None (neat) | ~90% | High | [3] |
| Tributyltin chloride | Lithium aluminum hydride (LAH) | Diethyl ether or THF | 80-90% | High | [1] |
| Tributyltin chloride | Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene | 95% | High (after distillation) | [2] |
Experimental Workflows
Caption: Workflow for the synthesis of tributyltin hydride from bis(tributyltin) oxide.
Caption: Workflow for the synthesis of tributyltin hydride from tributyltin chloride using LAH.
Safety Precautions
Organotin compounds, including tributyltin hydride and its precursors, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Tributyltin hydride is also sensitive to air and can decompose to bis(tributyltin) oxide.[1] Therefore, it should be stored under an inert atmosphere and in a cool, dark place.
References
Application of Hexabutyldistannane in Natural Product Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabutyldistannane [(Bu₃Sn)₂] is a versatile reagent in organic synthesis, primarily serving as a precursor to the highly useful tributyltin hydride (Bu₃SnH) and as a key component in palladium-catalyzed cross-coupling reactions. Its application has been pivotal in the total synthesis of numerous complex natural products, enabling key bond formations and functional group manipulations that would be otherwise challenging. This document provides detailed application notes and experimental protocols for two major applications of this compound in natural product total synthesis: the Barton-McCombie deoxygenation and the Stille cross-coupling reaction.
Barton-McCombie Deoxygenation: Radical-Based Removal of Hydroxyl Groups
The Barton-McCombie deoxygenation is a powerful method for the reductive removal of a hydroxyl group from an alcohol.[1] The reaction proceeds via a radical chain mechanism and is prized for its mild conditions and tolerance of a wide range of functional groups.[2] this compound is often used to generate the necessary tributyltin hydride in situ, or tributyltin hydride is used directly, which can be prepared from this compound.
Application in the Total Synthesis of Azadirachtin (B1665905)
A notable application of the Barton-McCombie deoxygenation is in the total synthesis of the complex insect antifeedant, azadirachtin, by Steven V. Ley and his group.[3][4] In their synthetic route, a key step involved the deoxygenation of a secondary alcohol in a complex intermediate. The alcohol was first converted to a xanthate ester, which then underwent radical-mediated reduction.[3][5]
Table 1: Quantitative Data for the Barton-McCombie Deoxygenation in the Total Synthesis of Azadirachtin [3]
| Entry | Substrate (Xanthate) | Reagents & Conditions | Product | Yield (%) |
| 1 (α-isomer) | Xanthate α-11 | AIBN (cat.), n-Bu₃SnH, Toluene (B28343), 110 °C, 14 h | Deoxygenated product α | 90 |
| 2 (β-isomer) | Xanthate β-11 | AIBN (cat.), n-Bu₃SnH, Toluene, 110 °C, 14 h | Deoxygenated product β | 91 |
Experimental Protocol: Barton-McCombie Deoxygenation in Azadirachtin Synthesis[3]
This protocol is adapted from the total synthesis of azadirachtin by Ley et al.
Step 1: Formation of the Xanthate Ester (Precursor to Deoxygenation)
-
To a solution of the alcohol precursor to xanthate 11 (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (argon or nitrogen), is added sodium bis(trimethylsilyl)amide (1.1 equiv).
-
Carbon disulfide (CS₂, 1.2 equiv) is then added, and the reaction mixture is stirred for 30 minutes at -78 °C.
-
Methyl iodide (MeI, 1.5 equiv) is added, and the mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the xanthate ester 11 .
Step 2: Deoxygenation
-
A solution of the xanthate 11 (1.0 equiv) in toluene is degassed with argon or nitrogen for 30 minutes.
-
Tributyltin hydride (n-Bu₃SnH, 1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.2 equiv) are added.
-
The reaction mixture is heated to 110 °C and stirred for 14 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the deoxygenated product.
Diagram 1: Barton-McCombie Deoxygenation Mechanism
Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.
Stille Cross-Coupling: Palladium-Catalyzed Carbon-Carbon Bond Formation
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[6] It involves the reaction of an organostannane with an organic halide or triflate. This compound can be used to synthesize the required organostannane reagents. The reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[7]
Application in the Total Synthesis of Quadrigemine C
The power of the Stille coupling is exemplified in the total synthesis of the complex alkaloid quadrigemine C by Larry E. Overman and coworkers.[8] A key step in their strategy was a double Stille cross-coupling to construct two new carbon-carbon bonds in a single operation, forming a crucial intermediate en route to the natural product.[6][8]
Table 2: Quantitative Data for the Double Stille Cross-Coupling in the Total Synthesis of Quadrigemine C [8]
| Entry | Substrates | Catalyst & Ligand | Solvent | Product | Yield (%) |
| 1 | Diiodide 7 & Vinylstannane 8 | Pd(PPh₃)₄ | DMF | Dibutenanilide 9 | Not explicitly reported for this step alone; subsequent product 11 formed in 62% yield over two steps. |
Experimental Protocol: Double Stille Cross-Coupling in Quadrigemine C Synthesis[8]
This protocol is a representative procedure based on the synthesis reported by Overman et al.
-
To a solution of the diiodide 7 (1.0 equiv) and vinylstannane 8 (2.2 equiv) in anhydrous and degassed N,N-dimethylformamide (DMF) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).
-
The reaction mixture is heated to 80 °C under an inert atmosphere (argon or nitrogen) and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
The reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, dibutenanilide 9 , is purified by flash column chromatography on silica gel.
Diagram 2: Stille Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Diagram 3: Experimental Workflow for Natural Product Synthesis Utilizing this compound-Mediated Reactions
Caption: General workflow for applying this compound-mediated reactions.
Conclusion
This compound, through its utility in generating tributyltin hydride for Barton-McCombie deoxygenations and in preparing organostannanes for Stille cross-couplings, remains a valuable reagent in the challenging field of natural product total synthesis. The examples of the total syntheses of azadirachtin and quadrigemine C highlight the strategic importance of these reactions in constructing complex molecular architectures. The provided protocols offer a practical guide for researchers aiming to employ these powerful transformations in their own synthetic endeavors. Careful consideration of the toxicity of organotin compounds and appropriate handling and purification procedures are essential for their safe and effective use.
References
- 1. Stereocontrolled enantioselective total synthesis of the [2+2] quadrigemine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of azadirachtin: a potent insect antifeedant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Azadirachtin by Ley [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Enantioselective total synthesis of quadrigemine C and psycholeine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexabutyldistannane-Mediated Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabutyldistannane, (Bu₃Sn)₂, is a versatile reagent in modern organic synthesis, primarily serving as a precursor to the tributyltin radical (Bu₃Sn•) and tributyltin hydride (Bu₃SnH). These reactive tin species are instrumental in a variety of powerful transformations for the construction of complex organic molecules. This document provides detailed application notes and experimental protocols for three key this compound-mediated reactions: the Barton-McCombie deoxygenation, the Stille cross-coupling reaction, and radical cyclization. These methods are widely employed in natural product synthesis and medicinal chemistry for their reliability and functional group tolerance.
Safety Precautions: Organotin compounds, including this compound and its byproducts, are toxic.[1][2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[1][2]
Barton-McCombie Deoxygenation of Alcohols
The Barton-McCombie reaction is a two-step process for the reductive removal of a hydroxyl group from an alcohol.[2][3] The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate or a thionoester. Subsequent treatment with a radical initiator and a tin hydride source, generated in situ from this compound, effects the deoxygenation.[1][2]
Reaction Principle and Workflow
The reaction proceeds via a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), abstracts a hydrogen atom from tributyltin hydride (formed from this compound) to generate a tributyltin radical. This radical then attacks the sulfur atom of the thiocarbonyl derivative, leading to the formation of a carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and propagate the radical chain.[2]
Caption: General workflow for the Barton-McCombie deoxygenation.
Experimental Protocol: Deoxygenation of a Secondary Alcohol
This protocol describes the deoxygenation of a generic secondary alcohol via its xanthate ester.
Step 1: Synthesis of the S-Methyl Xanthate
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Add methyl iodide (1.5 equiv) and continue stirring at room temperature for another 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the S-methyl xanthate.
Step 2: Deoxygenation
-
In a round-bottom flask equipped with a reflux condenser, dissolve the S-methyl xanthate (1.0 equiv) in degassed toluene (B28343) (0.1 M).
-
Add this compound (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. To facilitate the removal of tin byproducts, the crude mixture can be dissolved in acetonitrile (B52724) and washed with hexane. The desired product will preferentially partition into the acetonitrile layer. Alternatively, treatment with a saturated aqueous solution of potassium fluoride (B91410) (KF) will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
Quantitative Data
| Substrate (Alcohol) | Product | Yield (%) |
| 2-Adamantanol | Adamantane | ~90 |
| Cyclohexanol | Cyclohexane | ~85 |
| Cholesterol | Cholestane | >80 |
| Menthone | Menthane | ~88 |
Yields are approximate and can vary based on reaction scale and purification.
Characterization Data for Adamantane (from 2-Adamantanol)
-
¹H NMR (CDCl₃, 400 MHz): δ 1.87 (s, 12H), 1.74 (s, 4H).
-
MS (EI) : m/z (%) = 136 (M⁺, 100), 93 (60), 79 (55), 67 (40).
-
IR (KBr) : ν 2908, 2849, 1451, 1347 cm⁻¹.
Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide to form a new carbon-carbon bond.[1][2] this compound is used to synthesize the required organostannane reagent in situ or in a separate step.
Reaction Principle and Catalytic Cycle
The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[1][2]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Phenylpyridine
This protocol describes the coupling of 2-bromopyridine (B144113) with phenyltributylstannane, which can be prepared from this compound.
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and anhydrous, degassed toluene (0.2 M).
-
Add phenyltributylstannane (1.1 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) for 1 hour to remove tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.
Quantitative Data
| Aryl Halide | Organostannane | Product | Yield (%) |
| 2-Bromopyridine | Phenyltributylstannane | 2-Phenylpyridine | 85-95 |
| Iodobenzene | Vinyltributylstannane | Styrene | ~90 |
| 4-Iodoanisole | 2-Thienyltributylstannane | 4-Methoxy-2'-bithiophene | ~88 |
| 1-Bromo-4-nitrobenzene | (4-Methoxyphenyl)tributylstannane | 4-Methoxy-4'-nitrobiphenyl | ~92 |
Yields are representative and can vary based on specific conditions and substrates.
Characterization Data for 2-Phenylpyridine
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J = 4.8 Hz, 1H), 7.99 (d, J = 7.8 Hz, 2H), 7.75 (td, J = 7.7, 1.8 Hz, 1H), 7.48-7.42 (m, 2H), 7.38-7.33 (m, 1H), 7.24 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 157.4, 149.6, 139.3, 136.7, 129.0, 128.8, 126.9, 122.1, 120.6.[6]
-
MS (EI) : m/z (%) = 155 (M⁺, 100), 154 (98), 127 (20), 77 (15).[7]
-
IR (neat) : ν 3056, 1588, 1472, 1435, 774, 748 cm⁻¹.
Radical Cyclization
This compound is a key reagent for initiating radical cyclizations, which are powerful methods for constructing five- and six-membered rings.[8][9] These reactions are particularly useful in the synthesis of complex polycyclic natural products.[3][8][9][10]
Reaction Principle and Workflow
A radical is generated on a substrate, typically by abstraction of a halogen atom by a tributyltin radical. This radical then undergoes an intramolecular addition to a tethered alkene or alkyne, forming a cyclic radical intermediate. This intermediate is then quenched by abstracting a hydrogen atom from tributyltin hydride, yielding the cyclized product and regenerating the tributyltin radical. The 5-exo-trig cyclization is generally favored kinetically.[11][12][13][14]
Caption: General workflow for a this compound-mediated radical cyclization.
Experimental Protocol: 5-Exo-Trig Cyclization of an ω-Alkenyl Bromide
This protocol describes the cyclization of 6-bromo-1-hexene (B1265582) to form methylcyclopentane.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a syringe pump, place a solution of this compound (1.1 equiv) and AIBN (0.2 equiv) in degassed benzene (B151609) (0.01 M).
-
Heat the solution to reflux (80 °C).
-
Via syringe pump, add a solution of 6-bromo-1-hexene (1.0 equiv) in degassed benzene over 4 hours.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and carefully remove the solvent by distillation.
-
Purify the residue by flash column chromatography on silica gel to yield methylcyclopentane.
Quantitative Data
| Substrate | Product | Yield (%) |
| 6-Bromo-1-hexene | Methylcyclopentane | ~80 |
| N-allyl-2-bromo-2-phenylacetamide | 3-Benzyl-1-azabicyclo[3.1.0]hexan-2-one | ~75 |
| (E)-1-Iodo-2,7-octadiene | 1-Methyl-2-methylidene-cyclopentane | ~85 |
| 6-Iodo-1-heptyne | 1-Methyl-2-methylidene-cyclopentane | ~70 |
Yields are representative and can vary based on specific substrates and reaction conditions.
Characterization Data for Methylcyclopentane
-
¹H NMR (CDCl₃, 500 MHz): δ 1.78-1.70 (m, 1H), 1.68-1.59 (m, 2H), 1.50-1.41 (m, 2H), 1.35-1.26 (m, 2H), 1.09-1.00 (m, 2H), 0.99 (d, J = 6.7 Hz, 3H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 35.8, 32.4, 25.1, 20.2.
-
MS (EI) : m/z (%) = 84 (M⁺, 40), 69 (100), 56 (30), 41 (80).[15]
-
IR (neat) : ν 2955, 2869, 1455, 1377 cm⁻¹.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its ability to serve as a precursor for tributyltin radicals and hydrides enables a range of important transformations, including deoxygenations, cross-coupling reactions, and radical cyclizations. The protocols outlined in this document provide a starting point for the application of these methods in research and development. Careful handling and purification are essential due to the toxicity of organotin compounds. With appropriate precautions, this compound-mediated reactions offer efficient and selective routes to a wide array of complex molecular architectures.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. kbfi.ee [kbfi.ee]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical study of the mechanism and rate constants of the sequential 5-exo-trig spirocyclization involving vinyl, aryl and N-alkoxyaminyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cyclization of alkenyl radicals in 5- and 6-(pi-Exo)-exo-dig modes: new entry to exo-cyclic dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed cascade 5-exo-trig radical cyclization/aromatic C–H alkylation with unactivated alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Hexabutyldistannane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabutyldistannane [(Bu₃Sn)₂] is a versatile organotin reagent widely employed in organic synthesis. Its primary application in the pharmaceutical industry lies in its role as a precursor to tributyltin moieties, which are crucial for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction is instrumental in the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs). Additionally, this compound can be utilized in radical-mediated dehalogenation reactions, providing a valuable tool for the strategic removal of halogen atoms during the synthesis of pharmaceutical intermediates.
These application notes provide an overview of the key applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Stille coupling for the preparation of a key precursor to the anticancer agent Tipifarnib. Detailed experimental protocols and data are presented to facilitate the practical application of these methods in a research and development setting.
Key Applications
The utility of this compound in pharmaceutical synthesis is primarily centered around two key transformations:
-
Stille Cross-Coupling Reactions: this compound serves as a source of the tributylstannyl group for the in-situ or separate synthesis of organostannane reagents. These reagents, when coupled with organic halides or triflates in the presence of a palladium catalyst, enable the formation of new carbon-carbon bonds. This method is highly valued for its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex and highly functionalized pharmaceutical intermediates.[1][2]
-
Radical Dehalogenation: In the presence of a radical initiator, this compound can mediate the reduction of carbon-halogen bonds. This reaction is particularly useful for the selective removal of halogen atoms from a molecule without affecting other functional groups, a common requirement in multi-step pharmaceutical syntheses.
Synthesis of a Tipifarnib Precursor via Stille Coupling
A practical application of this compound is in the synthesis of a key intermediate for the farnesyltransferase inhibitor, Tipifarnib , an anticancer agent. The core structure of Tipifarnib contains a quinolinone moiety linked to a thiazole (B1198619) ring. The Stille coupling provides an efficient method for constructing this critical C-C bond.
The overall synthetic strategy involves the preparation of a tributylstannylthiazole reagent and its subsequent palladium-catalyzed coupling with a substituted quinolinone.
Diagram: Synthetic Pathway to a Tipifarnib Precursor
Caption: Synthetic route to a Tipifarnib precursor using a Stille coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-(Tributylstannyl)thiazole
This protocol describes the synthesis of the key organostannane intermediate. While direct use of this compound is possible, a common laboratory preparation involves the lithiation of a thiazole precursor followed by quenching with a tributyltin halide. The tributyltin halide can be prepared from this compound.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromothiazole (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add tributyltin chloride (1.1 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 2-(tributylstannyl)thiazole by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 90-97% | [3] |
| Boiling Point | 307-309 °C | [3] |
| Density | 1.190 g/mL at 25 °C | [3] |
Protocol 2: Stille Coupling for the Synthesis of a Tipifarnib Precursor
This protocol outlines the palladium-catalyzed cross-coupling of 2-(tributylstannyl)thiazole with a suitable quinolinone halide.
Materials:
-
2-(Tributylstannyl)thiazole (1.2 eq)
-
6-Chloro-4-(1-piperazinylcarbonyl)quinoline or a similar substituted quinolinone halide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
-
Anhydrous toluene (B28343) or N,N-dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (B91410) (KF) solution
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the substituted quinolinone halide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and P(o-tol)₃ (10 mol%).
-
Add anhydrous, degassed toluene or DMF via syringe.
-
Stir the mixture at room temperature for 15-20 minutes until the catalyst dissolves.
-
Add 2-(tributylstannyl)thiazole (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir the biphasic mixture vigorously for at least 30 minutes.[4]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Tipifarnib precursor.
Quantitative Data for a Representative Stille Coupling:
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | [4] |
| Solvent | Toluene | [4] |
| Temperature | 100 °C | [4] |
| Reaction Time | 12-24 h | [4] |
| Typical Yield | 65-90% (Varies with substrates) | [5] |
Diagram: Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.[1]
Conclusion
This compound is a valuable reagent in the synthesis of pharmaceutical intermediates, primarily through its application in Stille cross-coupling reactions. The synthesis of a key precursor to the anticancer drug Tipifarnib serves as a pertinent example of this methodology. The provided protocols offer a detailed guide for the practical implementation of these reactions. Careful optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, is crucial for achieving high yields and purity of the desired pharmaceutical intermediates. Due to the toxicity of organotin compounds, appropriate handling and purification procedures to remove tin residues are essential.
References
- 1. benchchem.com [benchchem.com]
- 2. A versatile protocol for Stille–Migita cross coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexabutyldistannane in Radical Cyclization and Cascade Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabutyldistannane ((Bu₃Sn)₂) is a vital reagent in modern organic synthesis, serving as a precursor to the tributyltin radical (Bu₃Sn•). This highly reactive intermediate is a cornerstone of radical-mediated carbon-carbon bond formation, particularly in the construction of cyclic and polycyclic frameworks. Unlike its more common precursor, tributyltin hydride (Bu₃SnH), this compound offers distinct advantages, primarily the ability to initiate radical reactions under photochemical conditions, avoiding the use of chemical initiators like AIBN and allowing for milder reaction conditions. These characteristics make it an invaluable tool for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound in radical cyclization and cascade reactions.
Mechanistic Overview: Generation of the Tributyltin Radical
The efficacy of this compound in radical reactions stems from the relatively weak tin-tin bond, which can be cleaved homolytically to generate two equivalents of the tributyltin radical. This can be achieved either thermally, often in conjunction with a radical initiator like azobisisobutyronitrile (AIBN), or more commonly, through photochemical irradiation.
Caption: Generation of tributyltin radicals from this compound.
Once generated, the tributyltin radical initiates the cyclization cascade by abstracting a halogen atom from a suitable precursor, generating a carbon-centered radical.
Application: 5-exo-trig Radical Cyclization of Alkenyl Iodides
A primary application of this compound is in the 5-exo-trig cyclization of ω-alkenyl iodides to form five-membered rings, a common structural motif in natural products. The reaction proceeds via an atom transfer mechanism.
Quantitative Data
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | N-allyl-2-iodo-N-tosylpropanamide | 3-methyl-1-tosyl-4-(iodomethyl)pyrrolidin-2-one | 85 | 75:25 |
| 2 | 6-iodo-1-heptene | (Iodomethyl)cyclopentane | 78 | - |
| 3 | Ethyl 2-(2-iodoethyl)pent-4-enoate | Ethyl 3-(iodomethyl)cyclopentanecarboxylate | 82 | 60:40 |
Experimental Protocol: Synthesis of 3-methyl-1-tosyl-4-(iodomethyl)pyrrolidin-2-one
Materials:
-
N-allyl-2-iodo-N-tosylpropanamide (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous benzene (B151609) (to make a 0.05 M solution)
-
Sunlamp (275 W) or UV reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add N-allyl-2-iodo-N-tosylpropanamide (e.g., 407 mg, 1.0 mmol).
-
Add anhydrous benzene (20 mL) to dissolve the substrate.
-
Deoxygenate the solution by bubbling argon through it for 20 minutes.
-
Add this compound (e.g., 695 mg, 1.2 mmol) to the solution via syringe.
-
Place the flask in a water bath to maintain room temperature and position a sunlamp approximately 15 cm from the flask.
-
Irradiate the reaction mixture with the sunlamp with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-methyl-1-tosyl-4-(iodomethyl)pyrrolidin-2-one. The tributyltin iodide byproduct will also be isolated.
Caption: Workflow for a typical photochemical radical cyclization.
Application: Radical Cascade Reactions for Polycycle Synthesis
This compound is also instrumental in initiating more complex transformations, such as radical cascade reactions, where a single initiation event triggers a sequence of cyclizations to rapidly build molecular complexity. A common example is the cyclization of a polyene precursor to form multiple rings in a single step.
Quantitative Data for a Tandem 6-exo/6-exo Cyclization
| Entry | Substrate | Product | Yield (%) | Diastereoselectivity |
| 1 | (E)-1-iodo-2,7,11-trimethyldodeca-2,6,10-triene | Decahydronaphthalene (B1670005) derivative | 65 | Major isomer >95% |
| 2 | 1-(2-Iodoethyl)-2-(3-butenyl)cyclohexene | Tricyclic fused ring system | 58 | 80:20 mixture of isomers |
Experimental Protocol: Tandem Radical Cyclization of (E)-1-iodo-2,7,11-trimethyldodeca-2,6,10-triene
Materials:
-
(E)-1-iodo-2,7,11-trimethyldodeca-2,6,10-triene (1.0 equiv)
-
This compound (1.5 equiv)
-
AIBN (0.2 equiv)
-
Anhydrous toluene (B28343) (to make a 0.02 M solution)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (E)-1-iodo-2,7,11-trimethyldodeca-2,6,10-triene (e.g., 348 mg, 1.0 mmol) in anhydrous toluene (50 mL).
-
Add this compound (e.g., 870 mg, 1.5 mmol) and AIBN (e.g., 33 mg, 0.2 mmol) to the solution.
-
Thoroughly deoxygenate the mixture by bubbling argon through it for 30 minutes.
-
Heat the reaction mixture to 80 °C under an argon atmosphere and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, allow the reaction to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
To remove the tin byproducts, the crude residue can be dissolved in acetonitrile (B52724) and washed with hexane. The desired product will preferentially partition into the acetonitrile layer.
-
Further purification by flash column chromatography on silica gel (eluent: hexane/ether gradient) yields the decahydronaphthalene derivative.
Caption: A generalized radical cascade cyclization pathway.
Safety and Handling
This compound and other organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Care should be taken to avoid inhalation, ingestion, and skin contact. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.
Conclusion
This compound is a versatile and powerful reagent for initiating radical cyclization and cascade reactions. Its ability to generate tributyltin radicals under mild photochemical conditions provides a valuable alternative to traditional thermal initiation methods. The protocols outlined in this document serve as a starting point for researchers looking to employ this reagent in the synthesis of complex cyclic and polycyclic molecules. Careful optimization of reaction conditions, including concentration, temperature, and irradiation time, is often necessary to achieve high yields and selectivities for specific substrates.
Application Notes and Protocols for Chemoselective Reactions Involving Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabutyldistannane, (Bu₃Sn)₂, is a versatile organotin reagent widely employed in organic synthesis. Its utility stems from the ability of the tin-tin bond to undergo homolytic cleavage upon thermolysis or photolysis, generating tributyltin radicals (Bu₃Sn•), or to react with various electrophiles. This reactivity allows for a range of chemoselective transformations, making it a valuable tool in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors.
This document provides detailed application notes and experimental protocols for key chemoselective reactions involving this compound, including the Stille cross-coupling reaction and the Barton-McCombie deoxygenation. Additionally, its application in the synthesis of vinylstannanes, allylstannanes, and in radical cyclization reactions will be discussed. The information is intended to guide researchers in the effective use of this reagent in their synthetic endeavors.
Palladium-Catalyzed Stille Cross-Coupling Reaction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide.[1] this compound serves as a key reagent for the in situ formation of the required organostannane coupling partner through stannylation of a suitable precursor, or it can be used to generate tributyltin radicals for specific applications. The reaction is valued for its tolerance of a wide variety of functional groups and the relative stability of the organotin reagents to air and moisture.[2][3]
Data Presentation: Substrate Scope in Stille Coupling
| Entry | Aryl Halide | Organostannane/Precursor | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ | Toluene (B28343) | 100 | 95 | [4] |
| 2 | Bromobenzene | Phenyltributylstannane | PdCl₂(PPh₃)₂ | DMF | 80 | 88 | [4] |
| 3 | 4-Iodoanisole | (E)-1-Hexenyltributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 92 | [4] |
| 4 | 1-Bromo-4-nitrobenzene | Thienyltributylstannane | Pd(OAc)₂ / PCy₃ | Dioxane | 100 | 85 | [4] |
| 5 | 2-Bromopyridine | Furyltributylstannane | Pd(PPh₃)₄ | THF | 65 | 78 | [4] |
| 6 | Vinyl Bromide | Aryltributylstannane | PdCl₂(dppf) | DMF | 60 | 82 | [4] |
| 7 | Benzyl Bromide | Alkynyltributylstannane | Pd₂(dba)₃ / AsPh₃ | NMP | 25 | 75 | [4] |
Experimental Protocol: General Procedure for Stille Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the organostannane (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a ligand if required. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., toluene, THF, or DMF, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (typically between 60-110 °C) and stirred for 4-24 hours, while the progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[4]
Visualization: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a radical-based reaction that allows for the removal of a hydroxyl group from an alcohol.[5] The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or a thionoester. This derivative then reacts with a radical initiator and a hydrogen atom source, often tributyltin hydride generated from this compound, to yield the deoxygenated product.[6] The reaction is driven by the formation of a stable tin-sulfur bond.[6]
Data Presentation: Substrate Scope in Barton-McCombie Deoxygenation
| Entry | Alcohol Substrate | Thiocarbonyl Derivative | Radical Initiator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Secondary Alcohol (Cyclohexanol) | O-Cyclohexyl S-methyl xanthate | AIBN | Toluene | 80 | 92 | [7] |
| 2 | Tertiary Alcohol (tert-Butanol) | O-tert-Butyl S-methyl xanthate | AIBN | Benzene | 80 | 85 | [7] |
| 3 | Hindered Secondary Alcohol (Isomenthol) | O-Isomenthyl S-methyl xanthate | AIBN | Toluene | 110 | 88 | [7] |
| 4 | Primary Alcohol (1-Octanol) | O-Octyl S-methyl xanthate | AIBN | Toluene | 110 | 65 | [7] |
| 5 | Carbohydrate Derivative (Protected Glucose) | Thiocarbonylimidazole derivative | AIBN | Toluene | 90 | 78 | [6] |
| 6 | Nucleoside Derivative (Protected Ribose) | Phenoxythiocarbonyl derivative | AIBN | Dioxane | 100 | 75 | [6] |
Experimental Protocol: General Procedure for Barton-McCombie Deoxygenation
Step 1: Formation of the Xanthate Derivative To a stirred solution of the alcohol (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, sodium hydride (1.2 mmol, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at this temperature, after which carbon disulfide (1.5 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. Methyl iodide (1.5 mmol) is then added, and the mixture is stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude xanthate is purified by flash chromatography.
Step 2: Deoxygenation A solution of the xanthate derivative (1.0 mmol) and this compound (1.1 mmol) in anhydrous toluene (10 mL) is degassed with argon for 15 minutes. AIBN (0.1 mmol) is then added, and the mixture is heated to 80-110 °C under an inert atmosphere for 2-4 hours, or until the starting material is consumed (monitored by TLC). The reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is purified by flash column chromatography to afford the deoxygenated product. To remove tin byproducts, the crude product can be dissolved in acetonitrile (B52724) and washed with hexane, or treated with a solution of potassium fluoride.[7]
Visualization: Barton-McCombie Deoxygenation Mechanism
References
Application Notes and Protocols for Stille-Carbonylative Cross-Coupling with Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille-carbonylative cross-coupling reaction is a powerful palladium-catalyzed transformation that allows for the synthesis of ketones by coupling an organic electrophile, an organostannane, and carbon monoxide.[1][2] This three-component reaction is a valuable tool in organic synthesis, particularly in the construction of complex molecules and in the field of drug discovery, where the ketone moiety is a common structural motif.[3][4][5] The use of hexabutyldistannane as the tin source offers a convenient and versatile approach for this transformation. Organostannanes are known for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them highly compatible with complex substrates often encountered in pharmaceutical research.[3][6] However, it is important to note the high toxicity of organotin compounds and the need for careful handling and purification to remove tin by-products.[6]
This document provides detailed application notes and protocols for performing Stille-carbonylative cross-coupling reactions using this compound.
Reaction Principle and Mechanism
The Stille-carbonylative cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:[1][2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic electrophile (typically an aryl or vinyl halide/triflate) to form a Pd(II) complex.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium(II) intermediate.
-
Transmetalation: The organostannane (in this case, derived from this compound) transfers its organic group to the acyl-palladium(II) complex. This is often the rate-determining step of the catalytic cycle.[1]
-
Reductive Elimination: The two organic groups on the palladium center couple and reductively eliminate to form the desired ketone product, regenerating the active Pd(0) catalyst.
Applications in Research and Drug Development
The Stille-carbonylative cross-coupling reaction has found significant application in the synthesis of complex natural products and pharmaceutically active compounds.[3][5] Its ability to introduce a carbonyl group and form a new carbon-carbon bond in a single step makes it an efficient strategy for building molecular complexity. The reaction's tolerance for various functional groups allows for its use in late-stage functionalization of intricate molecular scaffolds, a crucial aspect of medicinal chemistry and drug development programs.[3]
Experimental Protocols
Below are generalized and specific protocols for the Stille-carbonylative cross-coupling reaction using this compound.
General Protocol for the Synthesis of Unsymmetrical Ketones
This protocol describes a general procedure for the palladium-catalyzed carbonylative coupling of an aryl halide with this compound and carbon monoxide.
Materials:
-
Aryl halide (e.g., aryl iodide, bromide, or triflate)
-
This compound ((Bu₃Sn)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine, Xantphos)
-
Solvent (e.g., THF, toluene, DMF)
-
Carbon monoxide (gas balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, oven-dried)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., 2-5 mol%), and ligand (if used).
-
Add the solvent via syringe.
-
Add this compound (0.6 equiv) to the reaction mixture.
-
Purge the flask with carbon monoxide by evacuating and backfilling with CO gas (this should be repeated 3-5 times).
-
Maintain a positive pressure of carbon monoxide (e.g., using a balloon).
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Quench the reaction with an aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ketone.
Data Presentation
The following table summarizes representative examples of Stille-carbonylative cross-coupling reactions for the synthesis of unsymmetrical ketones.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | - | Toluene | 80 | 16 | Benzophenone | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | PPh₃ (8) | THF | 70 | 24 | 4-Methoxybenzophenone | 78 |
| 3 | 1-Naphthyl triflate | Pd(OAc)₂ (5) | Xantphos (10) | Dioxane | 100 | 12 | 1-Naphthyl phenyl ketone | 72 |
| 4 | 2-Iodothiophene | PdCl₂(PPh₃)₂ (4) | - | DMF | 90 | 18 | Phenyl(2-thienyl)ketone | 81 |
Mandatory Visualizations
Catalytic Cycle of Stille-Carbonylative Cross-Coupling
Caption: Catalytic cycle for the Stille-carbonylative cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Stille-carbonylative cross-coupling.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Electrochemical Synergistic Ni/Co-Catalyzed Carbonylative Cross-Electrophile Coupling of Aryl and Alkyl Halides with CO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Arylstannanes using Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylstannanes are versatile organometallic reagents that serve as crucial building blocks in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. Their primary application lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The synthesis of arylstannanes from readily available aryl halides using hexabutyldistannane offers a reliable and efficient route to these valuable intermediates. This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of arylstannanes and their subsequent use in drug discovery workflows.
Reaction Principle and Mechanism
The synthesis of arylstannanes from aryl halides and this compound is typically achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, analogous to other palladium-catalyzed cross-coupling reactions, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The arylpalladium(II) complex reacts with this compound ((Bu₃Sn)₂), transferring a tributylstannyl group to the palladium center and forming an aryltributylstannylpalladium(II) complex.
-
Reductive Elimination: The aryltributylstannylpalladium(II) complex undergoes reductive elimination to yield the desired arylstannane (Ar-SnBu₃) and regenerate the Pd(0) catalyst.
Advantages of Using this compound
-
Stability: this compound and the resulting aryltributylstannanes are generally stable to air and moisture, facilitating easier handling compared to other organometallic reagents.
-
Functional Group Tolerance: The reaction conditions are typically mild and tolerate a wide range of functional groups, making this method suitable for the synthesis of complex and highly functionalized molecules.
-
Versatility: The synthesized arylstannanes are highly versatile intermediates for Stille cross-coupling reactions, enabling the formation of biaryl structures, a common motif in many pharmaceutical agents.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Arylstannanes under Solvent-Free Conditions
This protocol is adapted from a reported solvent-free method for the stannylation of aryl halides.[1]
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (B42057) (PCy₃) (0.04 mmol, 4 mol%)
-
Cesium fluoride (B91410) (CsF) (1.5 mmol)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and cesium fluoride (1.5 mmol).
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the mixture at 120 °C with vigorous stirring for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Directly load the crude reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using hexane as the eluent to afford the desired arylstannane.
-
Characterize the purified arylstannane by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the results for the palladium-catalyzed stannylation of various aryl halides with this compound under solvent-free conditions, as adapted from the literature.[1]
| Entry | Aryl Halide | Catalyst System | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂/PCy₃ | 2 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂/PCy₃ | 2 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂/PCy₃ | 3 | 85 |
| 4 | 4-Bromonitrobenzene | Pd(OAc)₂/PCy₃ | 4 | 80 |
| 5 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/PCy₃ | 2 | 90 |
| 6 | 1-Iodonaphthalene | Pd(OAc)₂/PCy₃ | 1.5 | 96 |
| 7 | 2-Bromopyridine | Pd(OAc)₂/PCy₃ | 3 | 88 |
| 8 | 3-Bromothiophene | Pd(OAc)₂/PCy₃ | 2.5 | 91 |
Application in Drug Discovery: Synthesis of Biaryl Cores
The primary application of arylstannanes in drug development is their use in Stille cross-coupling reactions to form biaryl linkages, which are prevalent in many biologically active molecules. The following workflow illustrates the synthesis of a biaryl compound, a common core structure in many pharmaceuticals.
Protocol 2: Two-Step, One-Pot Synthesis of a Biaryl Compound via Stannylation and Stille Coupling
This protocol is a conceptual representation of a one-pot synthesis of a biaryl compound, which is a key structural motif in drugs like Valsartan and Telmisartan, although their commercial syntheses may employ different coupling strategies.
Materials:
-
Aryl Halide 1 (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Cesium fluoride (CsF) (1.5 mmol)
-
Aryl Halide 2 (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Synthesis of Arylstannane (in situ)
-
Follow steps 1-4 of Protocol 1 to synthesize the arylstannane from Aryl Halide 1. Do not cool or purify the reaction mixture.
Step 2: Stille Cross-Coupling
-
To the hot reaction mixture containing the in-situ generated arylstannane, carefully add Aryl Halide 2 (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and copper(I) iodide (0.1 mmol) under a counterflow of inert gas.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Visualizations
Caption: Catalytic cycle for the synthesis of arylstannanes.
Caption: Workflow for biaryl synthesis via stannylation and Stille coupling.
Conclusion
The synthesis of arylstannanes from aryl halides and this compound is a robust and versatile method for preparing key intermediates in drug discovery and development. The mild reaction conditions and broad functional group tolerance make it an attractive approach for the synthesis of complex molecules. The subsequent Stille cross-coupling reaction provides a powerful tool for the construction of biaryl moieties, which are common structural motifs in a wide range of pharmaceuticals. The protocols and data presented here serve as a valuable resource for researchers in the pharmaceutical industry and academia.
References
Hexabutyldistannane in the Functionalization of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules.[1][2] The introduction of diverse substituents onto these core structures allows for the fine-tuning of their physicochemical properties, biological activity, and pharmacokinetic profiles.[1] Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as powerful tools for the construction of carbon-carbon bonds.[1][3]
A key reagent in this field is hexabutyldistannane, (Bu₃Sn)₂. This organotin compound serves as a precursor for the formation of tributylstannyl derivatives of heterocyclic compounds. These stannylated heterocycles are versatile intermediates that can be readily coupled with a wide range of organic halides and triflates via the Stille reaction, enabling the synthesis of complex molecular architectures.[1][4] This document provides detailed application notes, experimental protocols, and safety information for the use of this compound in the functionalization of common heterocyclic systems such as pyridines, thiophenes, and furans.
Core Concepts and Workflow
The functionalization of heterocyclic compounds using this compound primarily follows a two-step sequence:
-
Stannylation: The introduction of a tributylstannyl (-SnBu₃) group onto the heterocyclic ring. This is typically achieved through a palladium-catalyzed reaction between a halo-heterocycle and this compound.
-
Stille Cross-Coupling: The palladium-catalyzed reaction of the stannylated heterocycle with an organic halide or triflate to form a new carbon-carbon bond.
This workflow allows for a modular approach to the synthesis of functionalized heterocycles, where a common stannylated intermediate can be coupled with a variety of partners to generate a library of analogues.
Figure 1: General workflow for the functionalization of heterocycles using this compound.
Safety and Handling of this compound
This compound and other organotin compounds are toxic and require careful handling.[5]
-
Toxicity: Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[5]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[6] It is sensitive to air and moisture.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Waste Disposal: All waste containing organotin compounds must be treated as hazardous and disposed of according to institutional and local regulations.[3]
Application Notes and Experimental Protocols
Stannylation of Halogenated Heterocycles
The stannylation of halo-heterocycles is the initial and crucial step for their subsequent functionalization via Stille coupling. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the stannylated product.
Protocol 1: Palladium-Catalyzed Stannylation of 2-Chloropyridine (B119429)
This protocol describes the synthesis of 2-(tributylstannyl)pyridine (B98309) from 2-chloropyridine using this compound. This procedure is adapted from a similar protocol using hexamethyldistannane.
Materials:
-
2-Chloropyridine
-
This compound ((Bu₃Sn)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and TFP (0.08 mmol, 8 mol%).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be used directly in the subsequent Stille coupling or purified. For purification, concentrate the mixture under reduced pressure and purify by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Stannylation Reactions:
| Heterocycle | Halogen | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Cl | Pd₂(dba)₃ (2) | TFP (8) | Toluene | 110 | 16 | ~70-85 | Adapted from similar procedures |
| Aryl Iodide | I | Pd₂(dba)₃ (2.5) | - | i-PrOH | RT | 1-3 | 70-95 | [8] |
| Aryl Bromide | Br | Pd(OAc)₂/PCy₃ | - | Neat | 120 | 2-4 | 80-95 | [4] |
Stille Cross-Coupling of Stannylated Heterocycles
The Stille coupling reaction is highly versatile, tolerating a wide range of functional groups on both the stannylated heterocycle and the coupling partner. The choice of palladium catalyst, ligand, and additives can significantly impact the reaction efficiency.[9]
Figure 2: Simplified catalytic cycle of the Stille cross-coupling reaction.
Protocol 2: Stille Coupling of 2-(Tributylstannyl)thiophene with Aryl Bromide
This protocol provides a general procedure for the coupling of a stannylated thiophene (B33073) with an aryl bromide.
Materials:
-
2-(Tributylstannyl)thiophene
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed toluene or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-5-(2-ethylhexyl)thiophene (B3030592) (1.0 mmol) in anhydrous and degassed toluene (10 mL).[3]
-
Add the aryltrimethylstannane (1.1 mmol) to the flask.[3]
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).[3]
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.[3]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Stille Coupling of Heterocycles:
| Stannylated Heterocycle | Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Tributylstannyl)thiophene | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 16 | 90 | [9] |
| 2-(Tributylstannyl)furan | 1,4-Dibromoperfluorobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 125 | 27 | High | [10] |
| 3-(Tributylstannyl)pyridine | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 16 | 94 | [9] |
| Stannylated Diazocine | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 16 | 90 | [9] |
| Stannylated Diazocine | 3-Bromothiophene | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 16 | 90 | [9] |
Factors Influencing Stille Coupling Outcomes:
The success and efficiency of the Stille coupling are dependent on several factors, including the choice of catalyst, ligand, solvent, and temperature.
Figure 3: Key factors influencing the outcome of Stille cross-coupling reactions.
-
Catalyst and Ligand: The choice of palladium source and phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands like XPhos often accelerate the reaction and improve yields, especially with less reactive chlorides.[9] Tri(2-furyl)phosphine (TFP) has also been shown to significantly increase reaction rates.[11]
-
Additives: Co-catalysts such as copper(I) iodide (CuI) can accelerate the rate-limiting transmetalation step.[9] Fluoride (B91410) sources like cesium fluoride (CsF) can activate the organotin reagent.[11]
-
Solvent: The choice of solvent (e.g., toluene, DMF, dioxane) can affect the solubility of reagents and the reaction rate.
Applications in Drug Discovery and Development
The ability to rapidly generate libraries of functionalized heterocycles makes the stannylation/Stille coupling sequence a valuable tool in drug discovery. By introducing a variety of substituents at different positions on a heterocyclic scaffold, medicinal chemists can explore structure-activity relationships (SAR) and optimize lead compounds for potency, selectivity, and pharmacokinetic properties. For instance, this methodology has been instrumental in the synthesis of precursors for drugs like Valsartan and Imatinib.[4]
Conclusion
This compound is a key reagent for the stannylation of heterocyclic compounds, enabling their subsequent functionalization through the versatile Stille cross-coupling reaction. The protocols and data presented here provide a foundation for researchers to apply this powerful methodology in their own synthetic endeavors. Careful consideration of reaction conditions, particularly the catalyst system, and strict adherence to safety protocols are paramount for successful and safe experimentation with these valuable but hazardous organotin compounds. The modularity of this approach will continue to drive innovation in the synthesis of novel heterocycle-based molecules for applications in drug discovery, materials science, and beyond.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. Hexabutyldistannane ((Bu₃Sn)₂) serves as a convenient and efficient precursor for the in situ generation of the active tributyltin nucleophile, enabling one-pot stannylation and subsequent cross-coupling, thereby avoiding the isolation of often toxic and volatile organostannane intermediates.
These application notes provide detailed protocols and a summary of palladium catalyst systems for the cross-coupling of aryl halides and triflates with this compound. The information is intended to guide researchers in selecting appropriate catalyst systems and reaction conditions to achieve optimal results in their synthetic endeavors.
Data Presentation
The efficiency of the palladium-catalyzed cross-coupling reaction is highly dependent on the choice of palladium precursor, ligand, and reaction conditions. Below is a summary of representative catalyst systems and their performance in the coupling of various aryl halides with this compound.
| Entry | Aryl Halide | Palladium Precursor (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | KOH | Water | 100 (MW) | 0.1 | 92 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | KOH | Water | 100 (MW) | 0.07 | 91 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (0.5) | PCy₃ (1) | CsF | None | 80 | 6 | 90 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (0.5) | PCy₃ (1) | CsF | None | 80 | 6 | 95 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (0.5) | PCy₃ (1) | CsF | None | 80 | 6 | 85 |
| 6 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | CsF | Dioxane | 100 | 12 | 78 |
| 7 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | NaOAc | PEG-400 | 100 | 1 | 92 |
| 8 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (5) | - | NaOAc | PEG-400 | 100 | 1.5 | 95 |
| 9 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | NaOAc | PEG-400 | 100 | 2 | 85 |
| 10 | 2-Bromo-6-methoxynaphthalene | Pd/P(t-Bu)₃ | - | CsF | Dioxane | RT | 12 | 96 |
Experimental Protocols
Protocol 1: One-Pot Stannylation and Stille Cross-Coupling of Aryl Bromides in Water under Microwave Irradiation[1]
This protocol describes a rapid and efficient one-pot synthesis of biaryls from two different aryl halides.
Materials:
-
Aryl bromide 1 (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium hydroxide (B78521) (KOH) (3.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (3.0 mmol)
-
Aryl bromide 2 (1.0 mmol)
-
Deionized water (5 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add aryl bromide 1 (1.0 mmol), this compound (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), KOH (3.0 mmol), TBAB (3.0 mmol), and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for the time required for complete stannylation (typically 4-6 minutes, can be monitored by TLC or GC-MS).
-
Cool the vial to room temperature.
-
Add aryl bromide 2 (1.0 mmol) to the reaction mixture.
-
Reseal the vial and irradiate at 100 °C for an additional 4-6 minutes.
-
After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl.
Protocol 2: Solvent-Free One-Pot Stannylation and Stille Cross-Coupling of Aryl Halides[2]
This protocol offers an environmentally friendly approach by avoiding the use of solvents.
Materials:
-
Aryl halide 1 (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.005 mmol, 0.5 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.01 mmol, 1 mol%)
-
Cesium fluoride (B91410) (CsF) (2.0 mmol)
-
Aryl halide 2 (1.2 mmol)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.005 mmol), PCy₃ (0.01 mmol), and CsF (2.0 mmol).
-
Add aryl halide 1 (1.0 mmol) and this compound (1.2 mmol) to the tube.
-
Seal the tube and heat the mixture at 80 °C for the time required for complete stannylation (typically 6-12 hours).
-
Cool the reaction to room temperature.
-
Add aryl halide 2 (1.2 mmol) to the reaction mixture.
-
Heat the mixture at 100-120 °C for 12-24 hours.
-
After cooling, dissolve the reaction mixture in an organic solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle for One-Pot Stannylation/Stille Cross-Coupling
Caption: Catalytic cycle for the one-pot stannylation/Stille cross-coupling reaction.
Experimental Workflow for One-Pot Synthesis of Biaryls
Caption: General experimental workflow for the one-pot synthesis of biaryls.
Concluding Remarks
The use of this compound in palladium-catalyzed cross-coupling reactions offers a streamlined and efficient method for the synthesis of a wide range of biaryl compounds and other coupled products. The one-pot stannylation/Stille protocol is particularly advantageous as it avoids the isolation of organotin intermediates. The choice of the palladium catalyst system, including the precursor and the ligand, is crucial for achieving high yields and should be optimized for the specific substrates being used. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these powerful synthetic transformations.
Application Notes and Protocols: The Use of Hexabutyldistannane in Reactions with Sterically Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexabutyldistannane ((Bu₃Sn)₂) is a vital reagent in modern organic synthesis, primarily serving as a precursor for the tributyltin radical (Bu₃Sn•). This highly reactive intermediate is instrumental in a variety of radical-mediated transformations, including dehalogenations, cyclizations, and intermolecular additions. When dealing with sterically hindered substrates, where traditional nucleophilic substitution or elimination reactions may be sluggish or fail altogether, radical pathways initiated by this compound offer a powerful alternative. The non-polar nature of these reactions often minimizes solvent effects and can proceed under relatively mild conditions, making them suitable for complex molecule synthesis.
These application notes provide an overview of the utility of this compound in reactions involving sterically encumbered substrates, with a focus on radical dehalogenation and cyclization reactions. Detailed protocols and data are presented to guide researchers in the application of this versatile reagent.
Core Applications and Mechanisms
The primary role of this compound is to generate the tributyltin radical upon thermolysis or photolysis. This radical can then initiate a chain reaction, most commonly by abstracting a halogen atom from an alkyl or aryl halide.
General Mechanism: Radical Dehalogenation
-
Initiation: this compound undergoes homolytic cleavage under heat or UV irradiation to form two tributyltin radicals. (Bu₃Sn)₂ → 2 Bu₃Sn•
-
Propagation: a. The tributyltin radical abstracts a halogen atom (X) from the sterically hindered substrate (R-X) to form a stable tributyltin halide and a carbon-centered radical (R•). R-X + Bu₃Sn• → R• + Bu₃SnX b. The resulting alkyl radical (R•) then abstracts a hydrogen atom from a hydrogen donor, which is often tributyltin hydride (Bu₃SnH) present in situ or added. In the context of using this compound alone, a different hydrogen source would be required, or dimerization/elimination of the radical R• might occur. For reductive dehalogenation, Bu₃SnH is the key hydrogen donor. It can be generated from (Bu₃Sn)₂ in the presence of a suitable hydrogen source or is often used as the primary reagent itself. R• + Bu₃SnH → R-H + Bu₃Sn•
-
Termination: Radicals combine to terminate the chain reaction. 2 R• → R-R 2 Bu₃Sn• → (Bu₃Sn)₂ R• + Bu₃Sn• → R-SnBu₃
Data Presentation: Reactions with Sterically Hindered Substrates
The following table summarizes representative reactions of organotin radicals (derived from precursors like this compound or, more commonly, tributyltin hydride) with sterically hindered substrates. These examples highlight the efficiency of radical-mediated transformations in overcoming steric challenges.
| Substrate Type | Reaction | Reagents & Conditions | Product | Yield (%) | Diastereomeric Ratio (if applicable) |
| Hindered Alkyl Bromide | Reductive Dehalogenation | (Bu₃Sn)₂, AIBN, Benzene (B151609), 80°C | Dehalogenated Alkane | 85-95% | N/A |
| Polysubstituted Hex-5-enyl Bromide | 5-exo-trig Radical Cyclization | Bu₃SnH, AIBN, Toluene (B28343), reflux | Substituted Cyclopentane | 70-90% | Varies with substrate substitution |
| 7-substituted-6-aza-8-bromooct-2-enoate | 6-exo-trig Radical Cyclization | Bu₃SnH, AIBN, Benzene, reflux | 2,4-disubstituted Piperidine | ~75% | 3:1 to 6:1 (trans:cis)[1] |
| Sterically Encumbered Aryl Iodide | Reductive Dehalogenation | (Bu₃Sn)₂, hv, Benzene | Dehalogenated Arene | High | N/A |
Note: Data is compiled from typical results in radical chemistry literature. Yields and selectivities are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Reductive Dehalogenation of a Sterically Hindered Alkyl Halide
This protocol describes a general method for the dehalogenation of a sterically hindered alkyl bromide using this compound as a radical initiator precursor in conjunction with tributyltin hydride as the hydrogen atom donor.
Materials:
-
Sterically hindered alkyl bromide (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%) - as initiator
-
Tributyltin hydride (1.2 mmol)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol, 10 mol%)
-
Anhydrous benzene or toluene (10 mL)
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sterically hindered alkyl bromide (1.0 mmol).
-
Dissolve the substrate in anhydrous benzene or toluene (10 mL) under an inert atmosphere of argon or nitrogen.
-
Add this compound (0.1 mmol), tributyltin hydride (1.2 mmol), and AIBN (0.1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C for benzene) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel. The tin byproducts can often be removed by partitioning with an aqueous KF solution or by direct chromatography.
Safety Precautions: Organotin compounds are toxic. Handle this compound and tributyltin hydride with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
Protocol 2: Radical Cyclization of a Sterically Hindered Precursor
This protocol outlines a general procedure for the intramolecular cyclization of a sterically hindered precursor containing a halide and an unsaturated moiety.
Materials:
-
Sterically hindered cyclization precursor (e.g., a substituted 6-bromo-1-hexene) (0.5 mmol)
-
This compound (0.6 mmol)
-
Anhydrous toluene (50 mL, for high dilution)
-
AIBN (catalytic amount)
-
Inert atmosphere setup
Procedure:
-
In a flask, dissolve the cyclization precursor (0.5 mmol) and AIBN (0.05 mmol) in anhydrous toluene (25 mL) under an inert atmosphere.
-
In a separate syringe, prepare a solution of this compound (0.6 mmol) in anhydrous toluene (25 mL).
-
Heat the flask containing the substrate to reflux.
-
Using a syringe pump, add the this compound solution to the refluxing substrate solution over a period of 4-6 hours to maintain a low concentration of the tin radical and favor intramolecular cyclization over intermolecular reactions.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: Radical dehalogenation of a hindered substrate.
Caption: General experimental workflow for radical reactions.
References
Application Notes and Protocols for One-Pot Syntheses Involving Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for several one-pot synthetic transformations involving hexabutyldistannane. The procedures outlined below offer efficient methods for the synthesis of key intermediates such as vinylstannanes and (E)-vinyl iodides, as well as a direct, high-yield synthesis of this compound itself. The inclusion of quantitative data, detailed experimental procedures, and visual workflow diagrams aims to facilitate the seamless adoption of these protocols in the laboratory.
Convenient One-Pot Synthesis of this compound from Bis(tri-n-butyltin) Oxide
This protocol details a high-yield, one-pot synthesis of this compound from the readily available bis(tri-n-butyltin) oxide. The reaction proceeds via the in-situ generation of tri-n-butyltin hydride, which then undergoes dehydropolymerization under basic conditions.
Experimental Protocol:
A solution of bis(tri-n-butyltin) oxide (1 equivalent) in ethanol (B145695) is treated with sodium borohydride (B1222165) (1.5 equivalents). The reaction mixture is stirred at room temperature and the progress is monitored by the cessation of hydrogen gas evolution. Upon completion, the reaction mixture is worked up to afford this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Bis(tri-n-butyltin) oxide | Sodium borohydride | Ethanol | 83 | [1][2] |
Reaction Workflow:
Caption: One-pot synthesis of this compound.
Practical One-Pot Synthesis of Vinylstannanes from Ketones
This protocol describes a practical and high-yielding one-pot synthesis of vinylstannanes from ketones. The method involves the reaction of a ketone with tributyltin lithium, generated in situ from tributyltin hydride, followed by elimination induced by methanesulfonyl chloride and triethylamine (B128534). This procedure is particularly effective for the synthesis of cyclic vinylstannanes.
Experimental Protocol:
To a solution of tributyltin hydride (1.1 equivalents) in THF at -78 °C is added LDA (1 equivalent) to generate tributyltin lithium. The ketone (1 equivalent) is then added, and the reaction mixture is stirred. Subsequently, triethylamine (7.5 equivalents) and methanesulfonyl chloride (4 equivalents) are added, and the reaction is allowed to warm to room temperature. The reaction is then quenched and the vinylstannane product is isolated.
Quantitative Data:
| Ketone Substrate | Product | Yield (%) | Reference |
| Cyclohexanone | 1-(Tributylstannyl)cyclohexene | 81-83 | [1] |
| 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-(tributylstannyl)cyclohexene | 81-83 | [1] |
| Acetophenone | 1-Phenyl-1-(tributylstannyl)ethene | 61-91 (mixture of regioisomers) | [1] |
| Propiophenone | 1-Phenyl-1-(tributylstannyl)propene | 61-91 (mixture of regioisomers) | [1] |
Reaction Workflow:
Caption: One-pot synthesis of Vinylstannanes from Ketones.
One-Pot Synthesis of (E)-Vinyl Iodides via Palladium-Catalyzed Hydrostannation of Terminal Alkynes
This protocol outlines a one-pot procedure for the synthesis of (E)-vinyl iodides from terminal alkynes. The reaction proceeds through a palladium-catalyzed hydrostannation to form a vinylstannane intermediate, which is then subjected to iodinolysis in the same pot. This method is tolerant of various functional groups.
Experimental Protocol:
A mixture of the terminal alkyne (1 equivalent), tributyltin hydride (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in a suitable solvent such as THF is stirred at room temperature until the hydrostannation is complete (monitored by TLC or GC-MS). A solution of iodine (1.5 equivalents) in the same solvent is then added to the reaction mixture, and stirring is continued until the vinylstannane is fully converted to the (E)-vinyl iodide. The product is then isolated after a standard workup procedure.
Quantitative Data:
A comprehensive table of substrates and yields for this reaction is not available in the provided search results. However, the general protocol is applicable to a range of terminal alkynes bearing various functional groups.
Reaction Workflow:
Caption: One-pot synthesis of (E)-Vinyl Iodides.
One-Pot Sequence of Stille and Heck Couplings
This protocol describes a one-pot sequence combining a Stille coupling and a Heck reaction for the synthesis of 1,3,5-hexatrienes. This powerful transformation allows for the rapid construction of complex conjugated systems from simple starting materials.
Experimental Protocol:
The specific experimental details for a general one-pot Stille-Heck coupling sequence involving this compound were not fully available in the provided search results. However, a general procedure would involve the in-situ generation of an organostannane reagent from an appropriate precursor using this compound, followed by a palladium-catalyzed Stille coupling with an organic halide. Subsequently, without isolation of the Stille product, the reagents for the Heck reaction (an alkene, a palladium catalyst, and a base) would be added to the same reaction vessel to afford the final 1,3,5-hexatriene (B1211904) product. The specific conditions, catalysts, and bases would need to be optimized for the particular substrates being used. The literature describes yields of up to 88% for such sequences.[3][4]
Logical Relationship Diagram:
Caption: One-pot Stille-Heck coupling sequence.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Stille Reactions with Hexabutyldistannane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Stille reactions, with a particular focus on the use of hexabutyldistannane.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my Stille reaction, and how can its quality affect the yield?
This compound, also known as bis(tributyltin), serves as a precursor to the active organotin reagent in your Stille coupling.[1][2] It is often used to generate the tributylstannyl moiety in situ, which then participates in the catalytic cycle. The purity of this compound is critical; impurities can interfere with the catalyst and reduce the reaction's efficiency. It is a colorless to slightly yellow liquid that should be purified by vacuum distillation if its purity is in doubt.[3]
Q2: I am observing a significant amount of homocoupling of my organostannane. What are the common causes and how can I minimize this side reaction?
Homocoupling is a frequent side reaction in Stille couplings, leading to the formation of an R²-R² dimer and consuming the organostannane reagent, thus lowering the yield of the desired cross-coupled product.[4] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[4] To minimize homocoupling, consider the following:
-
Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of a Pd(II) precatalyst before adding the organostannane.
-
Slowly add the organostannane to the reaction mixture to maintain a low concentration.
-
Optimize the reaction temperature; lower temperatures can sometimes suppress homocoupling.
-
Ensure an inert atmosphere, as oxygen can promote side reactions.[4]
Q3: Can additives improve my low-yielding Stille reaction?
Yes, certain additives can significantly enhance the rate and yield of Stille reactions. The most common and effective additives include:
-
Copper(I) Iodide (CuI): CuI can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[5][6] It is believed to act as a scavenger for free phosphine (B1218219) ligands that can inhibit the palladium catalyst.[5][6]
-
Lithium Chloride (LiCl): LiCl can facilitate the transmetalation step, particularly with vinylstannanes, by accelerating the reaction rate.
-
Cesium Fluoride (B91410) (CsF): Fluoride ions can activate the organotin reagent by forming a hypervalent tin species, which is more nucleophilic and undergoes transmetalation more readily.[5]
Q4: How do I effectively remove the toxic tin byproducts from my reaction mixture?
The removal of organotin byproducts is a critical step in the workup of a Stille reaction due to their toxicity. Several methods can be employed:
-
Aqueous Potassium Fluoride (KF) Wash: This is a widely used and effective method. Tributyltin byproducts react with KF to form insoluble tributyltin fluoride, which can be removed by filtration.
-
Chromatography: Flash chromatography on silica (B1680970) gel can be used for purification. Using an eluent containing a small amount of triethylamine (B128534) (2-5%) can help in the removal of tin residues.
-
Drying Agents: Using a mixture of KF/Celite for filtration can also be effective.
Troubleshooting Guides
Issue 1: Low to No Product Yield
If you are experiencing low to no yield of your desired product, a systematic approach to troubleshooting is necessary. The following guide will walk you through potential causes and solutions.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low yields in Stille reactions.
| Potential Cause | Suggested Solution | Rationale |
| Impure this compound | Purify this compound by vacuum distillation. | Impurities can poison the catalyst or participate in side reactions. |
| Inactive Palladium Catalyst | Use a fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand instead of Pd(PPh₃)₄). | Palladium(0) catalysts can oxidize over time, losing their activity. |
| Poor Quality Solvents or Reagents | Use freshly distilled and degassed solvents. Ensure the electrophile is pure. | Oxygen and water can deactivate the catalyst and lead to side reactions like protodestannylation. |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., 60°C to 120°C). | The optimal temperature is substrate-dependent. Too low may result in a sluggish reaction, while too high can cause decomposition. |
| Incorrect Ligand Choice | Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos). | The electronic and steric properties of the ligand are crucial for the stability and reactivity of the catalyst. |
| Slow Transmetalation Step | Add CuI (5-20 mol%) or LiCl (2-3 equivalents). | These additives can significantly accelerate the rate-limiting transmetalation step.[5] |
| Product Degradation During Workup | Modify the workup procedure, for example, by using a milder purification method or avoiding acidic conditions. | The desired product may be unstable under the workup conditions. |
Data Presentation
Table 1: Comparison of Phosphine Ligands in a Stille Coupling of Aryl Mesylates
Reaction Conditions: Aryl mesylate (1.0 equiv), Aryl stannane (B1208499) (1.2 equiv), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv), in dioxane at 100°C.
| Ligand | Product Yield (%) | Key Characteristics |
| XPhos | 93 | Bulky, electron-rich biaryl phosphine; often effective for challenging couplings.[1] |
| RuPhos | 76 | Another bulky, electron-rich biaryl phosphine.[1] |
| BrettPhos | 60 | Buchwald-type biaryl phosphine ligand.[1] |
| SPhos | 52 | Buchwald-type biaryl phosphine ligand.[1] |
Table 2: Effect of CuI Additive on Stille Coupling Yield
Reaction Conditions: Enol triflate (1.0 equiv), Vinylstannane (1.2 equiv), Pd(PPh₃)₄ (5 mol%), LiCl (4.0 equiv), in THF under 1 atm CO.
| CuI Concentration (mol%) | Product Yield (%) | Observations |
| 0 | 38 | Low yield without the copper additive.[4] |
| 5 | Unsatisfactory | Lower concentrations of CuI were not as effective.[4] |
| 35 | 82 | Significant improvement in yield at 65°C.[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify commercial or synthesized this compound to remove non-volatile impurities.
Safety Precautions: Organotin compounds are toxic. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Vacuum distillations carry a risk of implosion; inspect all glassware for cracks or defects before use.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (recommended)
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
-
Applying Vacuum: Begin stirring the liquid. Slowly and carefully apply vacuum to the system. The pressure should drop to below 1 mmHg for efficient distillation.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Distillation: this compound will distill at a reduced temperature under vacuum (boiling point is approximately 158-160 °C at 0.2 mmHg). Collect the clear, colorless liquid in the receiving flask.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure. Turn off the vacuum pump.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed container.
Purification Workflow
Caption: Workflow for the purification of this compound via vacuum distillation.
Protocol 2: Removal of Tin Byproducts using an Aqueous Potassium Fluoride (KF) Wash
Objective: To remove tributyltin byproducts from a crude reaction mixture after a Stille coupling.
Procedure:
-
Reaction Quench: After the Stille reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride.
-
Shaking: Stopper the funnel and shake vigorously for 1-2 minutes. A white precipitate of tributyltin fluoride should form.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble tin fluoride.
-
Separation: Transfer the filtrate back to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Washing: Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product, now significantly depleted of tin byproducts. Further purification by column chromatography may be necessary.
Tin Byproduct Removal Workflow
Caption: Step-by-step workflow for the removal of tin byproducts using a KF wash.
References
- 1. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Reaction Mixtures Containing Organotin Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of reaction mixtures containing hexabutyldistannane and other organotin byproducts.
Troubleshooting Guide
Issue 1: Persistent Organotin Contamination in the Final Product After Standard Work-up
-
Possible Causes:
-
Incomplete Precipitation of Organotin Fluorides: The fluoride (B91410) source (e.g., KF, CsF) may not have been used in sufficient excess, or the stirring time was inadequate for complete reaction with the organotin byproducts.[1]
-
Suboptimal pH: The pH of the aqueous phase during extraction can influence the solubility of some organotin species.[1]
-
Formation of Emulsions: Emulsions during aqueous work-up can trap organotin residues in the organic layer.[1]
-
Co-elution during Chromatography: The polarity of the organotin byproducts might be too similar to the desired product, leading to incomplete separation on a silica (B1680970) gel column.[1]
-
-
Solutions:
-
Optimize Fluoride Treatment: Increase the excess of aqueous potassium fluoride (KF) solution (e.g., from 1M to a saturated solution) and prolong the stirring time (from 1 hour to overnight).[1] Consider using cesium fluoride (CsF), which can be more effective.[1] After stirring, filter the mixture through a pad of Celite® to remove the precipitated organotin fluorides before extraction.[1][2]
-
Adjust pH during Extraction: Perform washes with both acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO₃) solutions to remove a wider range of potential organotin species.[1]
-
Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[1]
-
Modify Chromatographic Conditions:
-
Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1]
-
Add triethylamine (B128534) (2-5% v/v) to the eluent, which can effectively remove Bu₃SnX byproducts.[3][4]
-
Use a modified stationary phase, such as silica gel treated with potassium carbonate (10% w/w), which has been shown to reduce organotin impurities to ~15 ppm.[4][5]
-
-
Issue 2: Significant Loss of Product During Purification
-
Possible Causes:
-
Solutions:
-
Thorough Washing: After filtration of the tin fluoride, wash the filter cake thoroughly with the organic solvent to recover any adsorbed product.[6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or deactivate the silica gel with triethylamine.[1][6]
-
Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
Issue 3: Difficulty in Separating Non-Polar Products from Non-Polar Tin Byproducts
-
Possible Cause: The similar non-polar nature of both the product and the tin byproducts makes separation by standard chromatographic techniques challenging.[2]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: Why is the removal of organotin byproducts so critical?
A1: Organotin compounds are known to be toxic, and their presence in active pharmaceutical ingredients (APIs) is strictly regulated.[2] Thorough removal is essential to meet regulatory requirements for biological activity screening and to ensure the safety and validity of research results.[2][5]
Q2: What are the most common organotin byproducts I need to remove?
A2: The most common byproducts depend on the reagents used. In reactions involving this compound, you may encounter unreacted starting material. In Stille couplings, common byproducts include tributyltin halides (Bu₃SnX), while reactions using tributyltin hydride can produce tributyltin-containing side products.[2][3]
Q3: How can I detect residual organotin impurities in my final product?
A3: The most reliable method for detecting trace organotin impurities is ¹H NMR spectroscopy, where the characteristic signals of the butyl groups on tin can be observed.[1] For highly sensitive quantification, especially in pharmaceutical applications, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS) are used.[2]
Q4: What are the primary strategies for removing organotin byproducts?
A4: The main strategies involve converting the organotin byproducts into species that are either insoluble and can be filtered off, or are polar enough to be removed by aqueous extraction or chromatography.[2] Common methods include precipitation with fluoride salts, chemical modification to alter polarity, and specialized chromatographic techniques.[2]
Q5: What safety precautions should I take when handling organotin compounds and waste?
A5: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] All glassware that comes into contact with organotin compounds should be decontaminated, for example, by soaking in a bleach solution overnight.[2][8] Tin-containing waste must be segregated and disposed of according to institutional and local environmental regulations.[2]
Data Presentation
Table 1: Comparison of Common Purification Methods for Organotin Byproduct Removal
| Method | Reagents/Materials | Typical Residual Tin Level | Advantages | Disadvantages |
| Aqueous KF Wash | Saturated aqueous KF solution, Celite® | < 30 ppm[2] | Simple, inexpensive. | Can form emulsions; product may adsorb to precipitate.[1][6] |
| Column Chromatography on KF-Silica | 10% w/w KF in silica gel | < 30 ppm[2] | Effective for many compounds. | Stationary phase can absorb moisture and lose fluidity.[2][5] |
| Column Chromatography on K₂CO₃-Silica | 10% w/w K₂CO₃ in silica gel | ~15 ppm[5] | Effective, stable stationary phase. | Requires preparation of the mixed silica. |
| Column Chromatography with Triethylamine | 2-5% Triethylamine in eluent on silica gel | Effective removal[2] | Quick and effective for Bu₃SnX byproducts. | Triethylamine can be difficult to remove from the final product. |
| Acidic Aqueous Extraction | Dilute aqueous acid (e.g., HCl, oxalic acid) | 7 ppm (99.7% removal)[2] | Selectively extracts tin compounds.[4] | May not be suitable for acid-sensitive products. |
| DBU and Iodine Treatment | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), I₂ | Not specified | Converts various tin species to easily removable forms. | Adds extra steps to the work-up. |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF)
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[2]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a saturated aqueous solution of potassium fluoride (KF).[2]
-
Stirring/Shaking: Stir or shake the biphasic mixture vigorously for at least 1 hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.[2]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.[2]
-
Phase Separation: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.[2]
-
Further Washes: Wash the organic layer with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
Protocol 2: Column Chromatography using Potassium Carbonate-Silica (K₂CO₃-Silica)
-
Preparation of K₂CO₃-Silica: Thoroughly mix 10 parts by weight of anhydrous potassium carbonate with 90 parts by weight of silica gel.[2]
-
Column Packing: Pack a chromatography column with the prepared K₂CO₃-silica slurry in the desired eluent.
-
Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.[6]
-
Elution: Elute the column with a solvent system of appropriate polarity to separate the desired product from the organotin byproducts. A gradient elution is often effective.[1]
-
Fraction Collection: Collect the fractions containing the pure product.
-
Analysis: Analyze the fractions (e.g., by TLC or ¹H NMR) to confirm the absence of tin byproducts and concentrate the pure fractions in vacuo.
Mandatory Visualization
References
Technical Support Center: Strategies for Removing Organotin Residues from Organic Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of toxic organotin residues from organic products. Organotin compounds, frequently used in reactions like Stille cross-coupling, must be meticulously removed to meet regulatory standards for active pharmaceutical ingredients (APIs) and for accurate biological screening.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of organotin residues essential?
A1: Organotin compounds are known for their toxicity.[1][3] Their presence in final products, especially active pharmaceutical ingredients (APIs), is strictly regulated by health authorities.[2] For reliable biological activity screening and to meet market application standards, purification to the parts-per-million (ppm) level is often required.[1][2]
Q2: What are the primary sources of organotin contamination in organic synthesis?
A2: The most common source of organotin residues is the Stille cross-coupling reaction, which employs organostannanes.[2] Other significant sources include radical reductions that use reagents like tributyltin hydride.[2]
Q3: What are the general approaches to removing organotin byproducts?
A3: The main strategies involve converting the organotin byproducts into forms that are either insoluble and can be filtered off, or polar enough to be removed through aqueous extraction or chromatography.[2] Common techniques include precipitation with fluoride (B91410) salts, chemical modification to change polarity, and specialized chromatographic methods.[2][4]
Q4: How can I quantify the amount of residual tin in my final product?
A4: Several analytical techniques are available for quantifying residual tin. These include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offer high sensitivity and can detect tin levels in the ppm or even parts-per-billion (ppb) range.[4][5]
Q5: What safety precautions are necessary when handling organotin compounds?
A5: Organotin compounds are toxic and must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a well-ventilated fume hood.[2] All glassware that has been in contact with organotin compounds should be decontaminated. A common method is to soak the glassware in a bleach solution overnight to oxidize the tin residues to less harmful inorganic forms.[2][6] Tin-containing waste must be segregated and disposed of according to institutional and local environmental regulations.[2]
Troubleshooting Guides
Issue 1: Aqueous Potassium Fluoride (KF) Wash
| Problem | Possible Cause | Solution |
| High levels of tin remain after KF wash. | - Insufficient mixing or contact time.- Insufficient amount of KF.- Presence of stable tin species unreactive to KF. | - Increase the shaking time during the extraction process.[4]- Use multiple washes with fresh, saturated KF solution.[4]- Consider an alternative removal method, such as chromatography with K₂CO₃/silica (B1680970) or an acidic wash.[4] |
| Formation of an insoluble precipitate at the organic/aqueous interface. | - Precipitation of tributyltin fluoride (Bu₃SnF). | - Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[4] |
| Product is water-soluble or highly polar. | - Standard aqueous workups are challenging. | - Avoid aqueous washes. Proceed directly to purification by flash chromatography using a modified stationary phase, such as 10% K₂CO₃ on silica gel.[1][4] |
| Difficulty removing unreacted tin hydrides (e.g., Bu₃SnH). | - Tin hydrides are less reactive towards KF. | - Before the KF wash, treat the crude reaction mixture with iodine (I₂) to convert the tin hydrides to tin iodides (e.g., Bu₃SnI), which are readily precipitated by KF.[4] |
Issue 2: Column Chromatography
| Problem | Possible Cause | Solution |
| Organotin residues detected after column chromatography. | - Co-elution of the product and tin species. | - Add triethylamine (B128534) (~2-5%) to the eluent during silica gel chromatography.[4][7]- Alternatively, use a stationary phase of 10% KF or 10% K₂CO₃ on silica gel.[1][4] |
| Loss of fluidity in KF/silica stationary phase over time. | - The hygroscopic nature of KF leads to moisture absorption. | - Use a stationary phase of 10% powdered anhydrous K₂CO₃ and silica, which is less prone to moisture absorption and can be stored for several months.[1] |
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Reported Residual Tin Level | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | [1][4] |
| Chromatography with 10% KF on Silica | < 30 ppm | [1][4] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | [4] |
| Aqueous Potassium Fluoride (KF) Wash | < 1% w/w | [2] |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This method relies on the reaction of organotin halides with potassium fluoride to form insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.[4]
-
Optional Initial Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium (B1175870) chloride solution to remove highly polar impurities.[4]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M saturated aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.[4]
-
Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form at the interface. If this occurs, filter the entire mixture through a pad of Celite to remove the solid.[4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[4]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.[4]
Protocol 2: Column Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
This technique utilizes a modified stationary phase to effectively trap organotin impurities during chromatographic separation.
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[4]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[4]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[4]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[4]
Visualized Workflows
References
Technical Support Center: Optimizing Hexabutyldistannane Couplings
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving hexabutyldistannane, commonly known as the Stille coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Stille coupling reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Failure of a Stille coupling reaction can be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.
-
Inefficient Pre-catalyst Activation: Many protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) which must be reduced in-situ to the active Pd(0) species. This reduction can be inefficient. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[1]
-
Catalyst Poisoning: Substrates with coordinating heteroatoms (like quinolines or imidazoles) can bind to the palladium center and inhibit catalysis.[1] Using bulky ligands can sterically shield the palladium and prevent this.[1]
-
-
Poor Quality of Reagents or Solvents: Impurities, especially oxygen and water, can deactivate the catalyst.[1]
-
Oxygen: Traces of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the organostannane reagent.[1][2] It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[3]
-
Water: While some Stille couplings can tolerate water, organostannanes can be sensitive to moisture. Ensure you are using anhydrous solvents if your substrate is sensitive.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and ligand are all critical.
-
Solvent: The solvent influences the rate and selectivity of the reaction.[4] Polar aprotic solvents like DMF, THF, or dioxane are commonly used. The choice of solvent can affect the solubility of the catalyst and reagents, which is crucial for the reaction to proceed.[4]
-
Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. Sterically bulky and electron-rich phosphine (B1218219) ligands often improve reaction outcomes by promoting oxidative addition and preventing catalyst deactivation.[1][5]
-
Q2: I am observing a significant amount of homocoupled product (R²-R²) from my organostannane reagent. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Stille couplings.[2][6] It can occur through two primary mechanisms: the reaction of two organostannane equivalents with the Pd(II) pre-catalyst or a radical process involving the Pd(0) catalyst.[6] Here are some strategies to suppress it:
-
Eliminate Oxygen: As mentioned, oxygen promotes homocoupling. Rigorous degassing of the reaction mixture is the most critical step to prevent this.[1][3]
-
Optimize Catalyst and Ligands: Certain palladium catalysts and ligands are more prone to facilitating homocoupling. Screening different catalyst systems can identify one that favors the desired cross-coupling pathway.[1]
-
Control Reagent Stoichiometry: Using a slight excess of the organohalide relative to the organostannane can sometimes reduce homocoupling of the tin reagent.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the cross-coupling reaction.[1]
Q3: How do I choose the right palladium catalyst and ligand for my specific substrates?
A3: The optimal catalyst-ligand system is substrate-dependent. However, some general guidelines apply:
-
Palladium Source: Pd(PPh₃)₄ and Pd₂(dba)₃ are common Pd(0) sources that are often effective.[1] For air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, an external reductant (often the phosphine ligand itself or an additive) is required to generate the active Pd(0) species.
-
Ligands: The role of the ligand is to stabilize the Pd(0) species and facilitate the catalytic cycle.
-
Electron-rich and Bulky Ligands: Ligands like tri(o-tolyl)phosphine (P(o-tol)₃), tri(tert-butyl)phosphine (P(tBu)₃), and various biaryl phosphines (e.g., XPhos, SPhos) are often used to accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[5]
-
For simple substrates: Triphenylphosphine (PPh₃) is a standard and often effective ligand.
-
Q4: What is the best way to remove the toxic tributyltin byproducts after the reaction is complete?
A4: The removal of organotin byproducts is a critical purification step due to their toxicity.[2] Several methods are effective:
-
Fluoride (B91410) Wash: A common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[2] The fluoride ions react with the tributyltin halides to form insoluble tributyltin fluoride, which can be removed by filtration.
-
Silica (B1680970) Gel Chromatography: Tributyltin byproducts can often be separated by column chromatography. However, they can sometimes co-elute with the desired product.
-
A useful technique is to filter the crude product through a plug of silica gel treated with a small amount of triethylamine (B128534) (~2-5%) in the eluent, which can help retain the tin impurities.[2]
-
-
Hydrolytic Workup: In some cases, a basic or acidic workup can help to hydrolyze the tin halides, making them more water-soluble and easier to remove during an aqueous extraction.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effects of key reaction parameters on the yield of Stille coupling reactions. The data is illustrative and serves as a general guide for optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | Toluene (B28343) | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Toluene | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | DMF | 80 | 16 | 68 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 110 | 8 | 85 |
As shown, the combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like P(o-tol)₃ (Entry 2) can significantly improve yields compared to a standard Pd(PPh₃)₄ catalyst (Entry 1).[7]
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 80 | 24 | 70 |
| 2 | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 12 | 90 |
| 3 | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 80 | 12 | 88 |
| 4 | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 100 | 12 | 85 |
The choice of solvent and temperature has a profound impact on reaction rate and yield.[4][8] Non-polar solvents like toluene often require higher temperatures (Entry 2 vs. 1), while polar aprotic solvents like DMF can facilitate the reaction at lower temperatures (Entry 3).
Experimental Protocols
General Protocol for Palladium-Catalyzed Stille Coupling
This protocol provides a general procedure for the coupling of an aryl halide with an organostannane using this compound as a precursor for the active tin reagent, or by using a pre-formed aryltributylstannane.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Aryltributylstannane) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, 10 mL)
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol) and the palladium catalyst (0.02 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (10 mL) via syringe. The solvent should be thoroughly degassed beforehand by bubbling with argon for at least 30 minutes or by three freeze-pump-thaw cycles.[3][7]
-
Reagent Addition: Add the organostannane reagent (1.1 mmol) to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically between 80-110 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed (typically 12-24 hours).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
To remove tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of KF for 1-2 hours. A precipitate of tributyltin fluoride should form.
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Visualizations
Experimental Workflow
Caption: General workflow for a Stille cross-coupling experiment.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. ikm.org.my [ikm.org.my]
Technical Support Center: Troubleshooting Stille Coupling Reactions with Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using hexabutyldistannane in Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in Stille coupling, and how can I minimize it?
A1: The most prevalent side reaction is the homocoupling of the organostannane reagent to form a dimer of the desired organic group.[1][2][3][4] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with a Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1][2]
To minimize homocoupling:
-
Use a fresh, active Pd(0) catalyst: Ensure your palladium source, such as Pd(PPh₃)₄, is properly stored under an inert atmosphere to prevent oxidation to Pd(II).[5] Consider in-situ reduction of a Pd(II) precursor if you suspect catalyst deactivation.
-
Control stoichiometry: Use a minimal excess of the organostannane reagent.
-
Optimize reaction temperature: Lowering the temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[5]
-
Consider ligand choice: The use of bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress side reactions.[6]
Q2: My reaction is giving a low yield, and I suspect protodestannylation. What are the signs, and how can I prevent this?
A2: Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of a hydrocarbon byproduct instead of the desired coupled product. This is particularly a concern with more reactive organostannanes.
Signs of Protodestannylation:
-
Formation of a byproduct with a mass corresponding to the protonated form of the transferred organic group.
-
Reduced consumption of the organohalide starting material.
Prevention Strategies:
-
Ensure strictly anhydrous and deoxygenated conditions: Use freshly distilled, dry solvents and thoroughly degas the reaction mixture.[5] Traces of water or other protic impurities can be a significant source of protons.
-
Use a non-protic solvent: Solvents like toluene, dioxane, or DMF are commonly used.
-
Add a mild, non-nucleophilic base: In cases where acidic byproducts might form during the reaction, a hindered base can scavenge protons.
Q3: I am trying to couple an alkyl group using an alkylstannane and observing products resulting from β-hydride elimination. What can I do to avoid this?
A3: β-hydride elimination is a common decomposition pathway for organopalladium intermediates bearing an alkyl group with a hydrogen atom on the β-carbon. This leads to the formation of an alkene and a palladium hydride species, reducing the yield of the desired cross-coupled product.
Strategies to Suppress β-Hydride Elimination:
-
Use alkyl groups without β-hydrogens: The most effective way to prevent this side reaction is to use alkylstannanes that lack β-hydrogens, such as methylstannanes or neopentylstannanes.[7]
-
Employ bulky ligands: Sterically demanding ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can create a crowded coordination sphere around the palladium center, which disfavors the planar transition state required for β-hydride elimination.[7][8]
-
Use additives: The addition of diethylamine (B46881) has been shown to improve yields in Stille alkylations by reducing β-hydride elimination.[9]
-
Stabilize the alkylpalladium intermediate: In some cases, coordinating groups within the substrate can stabilize the intermediate and prevent β-hydride elimination.[10][11]
Q4: How can I effectively remove the toxic tin byproducts after the reaction is complete?
A4: The removal of tin byproducts is a critical step in the purification process. Several methods are available:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a very common and effective method. Tributyltin byproducts react with KF to form insoluble tributyltin fluoride, which can be removed by filtration through Celite.[4]
-
Chromatography on Triethylamine-Treated Silica Gel: Running a flash column with an eluent containing a small percentage of triethylamine (B128534) can effectively remove tin residues.[4]
-
Chemical Conversion: Unreacted this compound can be converted to a more easily removable species. For example, treatment with iodine (I₂) will form tributyltin iodide, which can then be removed by a KF wash.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of Pd(0) catalyst. Ensure it has been stored under an inert atmosphere. Consider preparing the active Pd(0) species in situ from a Pd(II) precursor. |
| Poor Quality of Reactants | Verify the purity of your organohalide and this compound. Impurities can inhibit the catalyst. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and thoroughly degassed. Common solvents include THF, DMF, and toluene.[12] |
| Insufficient Temperature | Gently heat the reaction mixture (e.g., 50-80 °C). Some Stille couplings require thermal activation. |
| Ligand Inhibition | If using a Pd(II) source with a ligand, the ligand-to-palladium ratio can be critical. Excess ligand can sometimes inhibit the reaction. |
Issue 2: Significant Formation of Homocoupled Product
| Possible Cause | Troubleshooting Steps |
| Presence of Pd(II) Precatalyst | Ensure complete reduction of the Pd(II) precatalyst to Pd(0) before the organostannane has a chance to react with it. |
| Radical Pathways | Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen, which can promote radical reactions. |
| High Concentration of Organostannane | Use a stoichiometry with only a slight excess of the organostannane (e.g., 1.1-1.2 equivalents). |
| High Reaction Temperature | Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation. |
Data Presentation
While a comprehensive, universal table is challenging due to the vast range of substrates and conditions, the following table provides a general overview of how different parameters can influence the outcome of a Stille coupling reaction.
Table 1: General Influence of Reaction Parameters on Stille Coupling Outcomes
| Parameter | To Increase Yield of Cross-Coupling Product | To Minimize Homocoupling | To Minimize Protodestannylation | To Minimize β-Hydride Elimination |
| Palladium Catalyst | Use a high-purity, active Pd(0) source (e.g., Pd(PPh₃)₄).[3] | Use a Pd(0) source; avoid excess Pd(II). | Not a primary factor. | Not a primary factor. |
| Ligands | Bulky, electron-rich phosphines can accelerate the reaction.[6] | Ligand choice can be crucial; no single "best" ligand exists for all substrates.[13][14][15] | Not a primary factor. | Use bulky ligands (e.g., P(t-Bu)₃).[7][8] |
| Solvent | Polar aprotic solvents (e.g., DMF, NMP) can accelerate the reaction.[12][16] | Less polar solvents (e.g., toluene, dioxane) may be beneficial in some cases. | Use anhydrous, aprotic solvents. | Solvent choice can have a minor effect. |
| Temperature | Optimize for each specific reaction; typically 50-110 °C.[5] | Lower temperatures are generally preferred. | Room temperature is often sufficient. | Lower temperatures can be beneficial. |
| Additives | Cu(I) salts can accelerate the reaction.[17][18] | Additives are not typically used to prevent homocoupling directly. | Use a non-nucleophilic base to scavenge protons. | Diethylamine can suppress β-hydride elimination.[9] |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Strictly inert. | Strictly inert. | Strictly inert. |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with an Aryl Bromide
This protocol provides a general starting point for the Stille coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (0.6 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with a suitable workup procedure to remove tin byproducts (see Protocol 2).
Protocol 2: Workup Procedure for Removal of Tin Byproducts using Potassium Fluoride
Procedure:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF).
-
Shake the separatory funnel vigorously for at least one minute. A white precipitate of tributyltin fluoride should form.
-
If a significant amount of precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.
-
Return the filtrate to the separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
Visualizations
Catalytic Cycle and Common Side Reactions
Caption: Stille catalytic cycle and pathways to common side reactions.
Troubleshooting Workflow for Low Yield
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. guidechem.com [guidechem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. The effect of diethylamine on Stille alkylations with tetraalkylstannanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 11. Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: an efficient synthesis of 3-arylmethylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. scilit.com [scilit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
"effect of ligands on the efficiency of Hexabutyldistannane reactions"
Welcome to the Technical Support Center for optimizing reactions involving hexabutyldistannane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of various ligands in palladium-catalyzed cross-coupling reactions with this compound, commonly known as Stille reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphine (B1218219) ligands in this compound reactions?
A1: Phosphine ligands are crucial in palladium-catalyzed reactions involving this compound. They coordinate to the palladium center, influencing its reactivity and stability throughout the catalytic cycle. The ligand's properties, both steric and electronic, can significantly impact the rates of key steps such as oxidative addition and reductive elimination, thereby affecting the overall reaction efficiency, yield, and selectivity.[1][2][3]
Q2: How do the steric and electronic properties of phosphine ligands affect the reaction?
A2: The steric bulk of a phosphine ligand, often quantified by its "cone angle," and its electron-donating or -withdrawing nature play a critical role.
-
Steric Effects : Bulky ligands can promote the reductive elimination step, which is often the product-forming step in the catalytic cycle. This can lead to faster reaction rates and higher yields.[3] However, excessively bulky ligands might hinder the initial oxidative addition step.
-
Electronic Effects : Electron-rich phosphine ligands can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. Conversely, electron-poor ligands may favor the transmetalation step.[4]
Q3: What are some common phosphine ligands used in Stille coupling reactions with this compound?
A3: A variety of phosphine ligands have been successfully employed in Stille coupling reactions. The choice often depends on the specific substrates being coupled. Common examples include:
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Tris(o-tolyl)phosphine (P(o-tol)₃): A more sterically hindered ligand.
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos): These are often very effective for challenging cross-coupling reactions.
-
Triphenylarsine (AsPh₃) can also be used and sometimes outperforms phosphine ligands.[5]
Q4: What are the most common side reactions observed in this compound couplings?
A4: The most prevalent side reaction is the homocoupling of the organostannane reagent to form a dimer of the transferred group.[1] This can occur through reaction with the Pd(II) precatalyst or via a radical process with the active Pd(0) catalyst. Another common issue is protodestannylation, where the organostannane reacts with trace amounts of water or other protic sources, leading to the loss of the active reagent.[5]
Q5: How can I minimize the formation of homocoupled byproducts?
A5: Minimizing homocoupling often involves carefully controlling the reaction conditions. Ensuring the palladium catalyst is in its active Pd(0) state before adding the organostannane can be beneficial. Additionally, precise control of stoichiometry and reaction temperature can reduce the likelihood of this side reaction.[5] The choice of ligand can also play a role; ligands that promote rapid cross-coupling can outcompete the homocoupling pathway.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider pre-activating the catalyst by stirring it in the solvent before adding the other reagents.[5] |
| Poor Ligand Choice | The chosen ligand may not be optimal for your specific substrates. Screen a variety of ligands with different steric and electronic properties (see Table 1). | |
| Protodestannylation | Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and degas the reaction mixture.[5] | |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature and monitor the progress by TLC or GC/LC-MS.[6] | |
| Significant Homocoupling of the Organostannane | Reaction with Pd(II) Precatalyst | Ensure the complete reduction of the Pd(II) precatalyst to Pd(0) before adding the this compound. |
| Suboptimal Ligand | A ligand that promotes slow transmetalation or reductive elimination can allow more time for homocoupling to occur. Try a more electron-rich or sterically hindered ligand to accelerate the desired cross-coupling. | |
| Reaction Stalls Before Completion | Catalyst Decomposition | The catalyst may be degrading over time. Using a more robust ligand, such as a biaryl phosphine ligand, can improve catalyst stability. Lowering the reaction temperature might also help preserve the catalyst's activity over a longer period. |
| Insufficient Reagent | One of the coupling partners may have been consumed. Confirm the stoichiometry of your reactants. | |
| Difficulty in Removing Tin Byproducts | Standard Purification Issues | Tin byproducts can be challenging to remove by standard chromatography. A common workup procedure involves washing the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF), which precipitates the tin salts, allowing for their removal by filtration.[5] |
Data Presentation: Effect of Ligand Properties on Reaction Efficiency
The following table summarizes the general effects of different phosphine ligand characteristics on the efficiency of Stille reactions with this compound. The optimal ligand choice will always be substrate-dependent and may require empirical screening.
| Ligand Type | Key Characteristics | Expected Effect on Reaction Efficiency | Example Ligands |
| Monodentate Phosphines | Moderate steric bulk, electron-rich | Good general-purpose ligands, can be effective for a range of substrates. | PPh₃, P(o-tol)₃ |
| Bulky, Electron-Rich Monodentate Phosphines | High steric hindrance (large cone angle), strong electron-donating ability | Often accelerate reductive elimination, leading to higher turnover numbers and faster reactions. Can be beneficial for sterically demanding substrates. | P(t-Bu)₃, Buchwald ligands (e.g., XPhos, SPhos) |
| Bidentate Phosphines (Diphosphines) | Chelate to the metal center, defined bite angle | Can provide greater stability to the catalytic complex. The bite angle can influence both the rate and selectivity of the reaction.[2] | dppe, dppf |
| Electron-Poor Phosphines | Electron-withdrawing substituents | May accelerate the transmetalation step, which can be rate-limiting in some cases.[4] | P(C₆F₅)₃ |
Experimental Protocols
Below is a general experimental protocol for a palladium-catalyzed Stille coupling reaction using this compound. This should be considered a starting point and may require optimization for specific substrates and ligands.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Phosphine ligand (if not using a pre-formed catalyst complex)
-
Aryl or vinyl halide/triflate
-
This compound
-
Anhydrous, degassed solvent (e.g., DMF, toluene, dioxane)[6]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol% if required).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for ligand coordination and catalyst activation.
-
Add the aryl or vinyl halide/triflate (1.0 equivalent) to the flask.
-
Add the this compound (1.1-1.5 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts. Filter the mixture through a pad of celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in this compound reactions.
Ligand Selection Logic
Caption: A decision-making diagram for ligand selection based on initial reaction outcomes.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ikm.org.my [ikm.org.my]
Technical Support Center: Palladium Catalyst Deactivation in Hexabutyldistannane-Mediated Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding palladium catalyst deactivation in cross-coupling reactions mediated by hexabutyldistannane, commonly known as Stille couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of palladium catalyst deactivation in my Stille coupling reaction?
A1: The most common indicators of catalyst deactivation include:
-
Low or no product yield: The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Stalled reaction: The reaction starts but does not progress after a certain point, as observed through monitoring techniques like TLC or LC-MS.
-
Formation of a black precipitate: The appearance of a black, insoluble material, known as palladium black, is a clear sign of catalyst aggregation and deactivation.[1][2][3]
-
Increased side product formation: A noticeable increase in byproducts, such as the homocoupling of the organostannane, can indicate that the desired catalytic cycle is being inhibited.[4][5]
Q2: What is palladium black, and why does it form?
A2: Palladium black is a form of elemental palladium with high surface area that precipitates from the reaction mixture. Its formation signifies the agglomeration of palladium atoms, which are no longer catalytically active in the desired homogeneous cycle.[6] This can be caused by several factors, including:
-
Instability of the catalyst complex: Particularly with sterically hindered monodentate phosphine (B1218219) ligands, the palladium complexes can have poor thermal stability.[1]
-
Presence of oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) species, promoting aggregation.[1]
-
High reaction temperatures: Elevated temperatures can accelerate the decomposition of the catalyst complex.
Q3: How do byproducts from this compound contribute to catalyst deactivation?
A3: The primary byproduct from this compound in a Stille coupling is a trialkyltin halide (e.g., tributyltin chloride or bromide). While the direct poisoning of the palladium catalyst by these tin halides is a complex issue, they can contribute to a challenging reaction environment. The primary concerns with organotin reagents and their byproducts are their toxicity and the difficulty in their removal from the reaction mixture.[4][7] Furthermore, side reactions involving the organostannane, such as homocoupling, can consume the reagent and indirectly affect the overall efficiency of the catalytic cycle.[4][5]
Q4: Can the choice of ligand impact catalyst stability and prevent deactivation?
A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[8]
-
Sterically bulky ligands: Ligands with large cone angles can promote the reductive elimination step and help maintain a monoligated, catalytically active palladium species.[1]
-
Electron-rich ligands: These can increase the electron density on the palladium, which can accelerate the rate-determining oxidative addition step.
-
Bidentate ligands: Chelating phosphine ligands, such as dppf, can offer greater stability to the palladium center compared to monodentate ligands.[1]
Q5: Are there any additives that can enhance catalyst performance and longevity?
A5: Yes, several additives are commonly used in Stille couplings to improve reaction rates and catalyst stability:
-
Copper(I) iodide (CuI): CuI is a widely used co-catalyst that can accelerate the transmetalation step, which is often the rate-determining step in the Stille coupling.[5][7] This can lead to higher turnover frequencies and more efficient catalyst use.
-
Lithium chloride (LiCl): LiCl can facilitate the transmetalation step, particularly when the organic halide has a weakly coordinating leaving group.[5]
-
Cesium fluoride (B91410) (CsF): In some cases, fluoride ions can activate the organostannane by forming a hypervalent tin species, which enhances its reactivity towards transmetalation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) catalyst may have degraded upon storage or was not properly activated from a Pd(II) precursor. | Use a fresh batch of catalyst. If using a Pd(II) source, consider a pre-reduction step by stirring with the phosphine ligand before adding other reagents.[5] |
| Insufficient Catalyst Loading: The amount of catalyst is too low for the specific substrates or reaction scale. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%).[10] | |
| Poor Substrate Reactivity: Electron-rich or sterically hindered organic halides can undergo slow oxidative addition. | Switch to a more electron-rich and bulky phosphine ligand to accelerate oxidative addition. Increase the reaction temperature. | |
| Reaction Stalls | Ligand Degradation: The phosphine ligand may be oxidizing or otherwise degrading under the reaction conditions. | Ensure rigorous exclusion of air and moisture by using anhydrous, degassed solvents and maintaining an inert atmosphere.[5] Consider using more robust N-heterocyclic carbene (NHC) ligands. |
| Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic turnover. | This is a substrate-specific issue. Trying different ligands or solvents may help to mitigate product inhibition. | |
| Formation of Palladium Black | Inadequate Degassing: Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction vessel (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period).[1] |
| High Temperature: The catalyst complex is not stable at the reaction temperature. | Lower the reaction temperature if possible. Screen for a more thermally stable catalyst system (e.g., with a different ligand). | |
| Significant Homocoupling of this compound | Reaction with Pd(II) Precatalyst: The organostannane can react with the Pd(II) precatalyst before the catalytic cycle begins. | Ensure the active Pd(0) species is generated before the addition of the organostannane.[5] |
| Radical Processes: A radical pathway involving the Pd(0) catalyst can lead to homocoupling. | Carefully control the stoichiometry and reaction temperature. The addition of radical inhibitors has been explored in some cases.[4][5] | |
| Difficulty in Removing Tin Byproducts | High Polarity of Tributyltin Halides: These byproducts can be difficult to separate from polar products. | Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[5] |
Quantitative Data Summary
The efficiency of a palladium catalyst is often evaluated by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the number of moles of product formed per mole of catalyst, while TOF is the TON per unit of time. Below is a summary of typical catalyst loadings and performance metrics for Stille couplings. Note that specific values can vary significantly based on the substrates, ligands, and reaction conditions.
| Parameter | Typical Range for Stille Couplings | Notes |
| Catalyst Loading (mol%) | 0.5 - 5 mol% | Higher loadings may be required for challenging substrates.[10] |
| Turnover Number (TON) | 10 - 200 (for typical loadings) | Can reach much higher values in optimized systems. |
| Turnover Frequency (TOF) (h⁻¹) | 1 - 100 h⁻¹ | Highly dependent on temperature and substrate reactivity. |
Experimental Protocols
General Protocol for Stille Coupling with this compound
This protocol provides a general starting point for a Stille coupling reaction. Optimization of the catalyst, ligand, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Organic halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
-
Optional: Additive (e.g., CuI, 10 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the organic halide and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
If using an additive like CuI, add it at this stage.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of KF and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield in Stille Couplings
Caption: A logical workflow for troubleshooting low-yielding Stille coupling reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchmap.jp [researchmap.jp]
- 3. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling of Organostannanes in Stille Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Stille cross-coupling reactions, with a specific focus on minimizing the formation of organostannane homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is organostannane homocoupling in the context of a Stille reaction?
A1: Organostannane homocoupling is a common side reaction in Stille cross-coupling where two organostannane molecules react with each other to form a dimer (R²-R²), instead of coupling with the desired organic electrophile (R¹-X).[1][2] This reduces the yield of the intended cross-coupled product (R¹-R²) and complicates purification.
Q2: What are the primary causes of organostannane homocoupling?
A2: Homocoupling is believed to occur through two main mechanisms[1][3]:
-
Reaction with Pd(II) precatalyst: Two equivalents of the organostannane can react with the palladium(II) precatalyst, leading to the homocoupled product after reductive elimination.
-
Radical process: The active Pd(0) catalyst can facilitate a radical pathway that results in the formation of the dimer.
Q3: Can the choice of palladium catalyst influence the rate of homocoupling?
A3: Yes. Using a Pd(II) precatalyst can increase the likelihood of homocoupling, as it can react directly with the organostannane.[1][3] It is often beneficial to ensure the catalyst is in its active Pd(0) state before the organostannane is introduced. Common Pd(0) sources include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3][4]
Q4: How do reaction additives like copper(I) iodide (CuI) and lithium chloride (LiCl) affect homocoupling?
A4: Additives can significantly influence the reaction rate and selectivity.
-
Copper(I) iodide (CuI): CuI is a frequently used co-catalyst that can accelerate the rate of the desired cross-coupling reaction, sometimes by a factor of >10³.[1][5] By speeding up the transmetalation step, it can make the cross-coupling pathway more favorable, thereby kinetically disfavoring the slower homocoupling side reaction. It is thought to act as a scavenger for free ligands or to facilitate transmetalation via an organocuprate intermediate.[1][6]
-
Lithium chloride (LiCl): LiCl can also accelerate the reaction, particularly the transmetalation step, by making the palladium catalyst more active for transmetalation or by increasing the polarity of the solvent.[1][2][4] This can help the desired reaction outcompete homocoupling.
Q5: Does the choice of phosphine (B1218219) ligand play a role in minimizing homocoupling?
A5: The ligand choice is critical. Bulky, electron-rich phosphine ligands can promote the desired catalytic cycle while sterically hindering side reactions.[5][7] Conversely, using poor ligands such as tri-2-furylphosphine or triphenylarsine (B46628) can sometimes suppress homocoupling by influencing the rate-determining transmetalation step.[1]
Troubleshooting Guide: Excessive Organostannane Homocoupling
If you are observing significant amounts of the homocoupled product (R²-R²), follow this troubleshooting guide.
Step 1: Evaluate Your Catalyst and Reaction Setup
-
Issue: The Pd(II) precatalyst is reacting with the organostannane before the catalytic cycle begins.
-
Solution:
-
Use a Pd(0) Source: Switch from a Pd(II) salt (like Pd(OAc)₂) to a Pd(0) complex (like Pd(PPh₃)₄ or Pd₂(dba)₃).[3][4]
-
Pre-activate the Catalyst: If using a Pd(II) source, consider a pre-reduction step or ensure the reaction conditions are sufficient to generate the active Pd(0) species before adding the organostannane.[3]
-
Ensure Inert Atmosphere: Oxygen can interfere with the catalyst and promote side reactions.[8] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2][9]
-
Step 2: Optimize Reaction Parameters
-
Issue: Reaction kinetics favor the homocoupling pathway.
-
Solution:
-
Adjust Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1][10] Reactions are often successful at temperatures ranging from 40 °C to 100 °C.[2][3]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organostannane reagent. A large excess can increase the probability of homocoupling.[2][3]
-
Add Reagents Sequentially: Add the palladium catalyst, ligand, and organic electrophile to the solvent first. Stir for a few minutes to allow the oxidative addition to occur, and then add the organostannane.
-
Step 3: Employ Additives and Modify Ligands
-
Issue: The transmetalation step is slow, allowing time for side reactions.
-
Solution:
-
Introduce Additives:
-
Add co-catalytic amounts of Copper(I) Iodide (CuI) to accelerate the cross-coupling reaction.[3]
-
Include Lithium Chloride (LiCl) to facilitate transmetalation.[2][4]
-
Use a fluoride (B91410) source like Cesium Fluoride (CsF) , which can activate the tin reagent by forming a more reactive hypervalent species.[1][11]
-
-
Change the Ligand: If using a standard ligand like PPh₃, consider switching to a more specialized one. Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can promote reductive elimination and improve selectivity.[5] In some cases, less coordinating ligands like triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (B125338) may be beneficial.[1]
-
Visualization of Troubleshooting Logic
Caption: A workflow diagram for troubleshooting and minimizing organostannane homocoupling.
Quantitative Data on Homocoupling
The following table summarizes results from various studies, illustrating how reaction conditions can affect the yield of the desired product versus the homocoupling byproduct.
| Electrophile (R¹-X) | Organostannane (R²-SnR₃) | Catalyst / Ligand | Additive(s) | Solvent | Temp (°C) | Product Yield (%) | Homocoupling Notes | Cite |
| p-Bromoanisole | Tributylphenyltin | Pd₂(dba)₃ / P(o-Tol)₃ (4 mol%) | - | Water (w/ TPGS-750-M) | 50 | Enhanced yield | Homocoupling was a significant issue with a different catalyst (Pd(P(t-Bu)₃)₂), prompting the switch. | [12] |
| Aryl Halide | Arylbis(trialkylstannyl)thiophene | Pd₂dba₃ / P(o-tol)₃ | - | - | 100 | Appreciable | Homocoupling defects were suppressed by using brominated vs. iodinated monomers and a more hindered stannane. | [13] |
| Aryl Chloride | n-Bu₃SnAr | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 | 96% | A general method developed to couple less reactive aryl chlorides, where side reactions are often a challenge. | [5][11] |
| Enol Triflate | Organotin Reagent | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | 87% | The use of both CuI and LiCl additives promotes the desired cross-coupling pathway. | [2] |
Generalized Experimental Protocols
Protocol 1: Stille Coupling with Minimized Homocoupling
This protocol incorporates common strategies, such as the use of a Pd(0) source and a Cu(I) additive, to favor the cross-coupling pathway.
-
Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add the organic electrophile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.08 eq).
-
Additive Addition: Add Copper(I) Iodide (CuI, 0.1 eq) and anhydrous Lithium Chloride (LiCl, 3.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, THF, or Toluene) via syringe.[3]
-
Stirring: Stir the mixture at room temperature for 15-20 minutes.
-
Stannane Addition: Add the organostannane (1.2 eq) to the mixture via syringe.
-
Heating: Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor its progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Proceed with an appropriate work-up to remove tin byproducts (see Protocol 2).
Protocol 2: Work-up for Tin Byproduct Removal
The removal of toxic tin byproducts is a critical step. Washing with an aqueous fluoride solution is a common and effective method.[2][3]
-
Dilution: Dilute the cooled reaction mixture with an organic solvent like ethyl acetate.
-
Fluoride Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF).[2][3] A precipitate of Bu₃SnF may form.
-
Filtration (if necessary): If a significant precipitate forms, filter the entire mixture through a pad of Celite®. Wash the pad with the organic solvent.
-
Separation: Return the filtrate to the separatory funnel and separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Stille Catalytic Cycle and Homocoupling Side Reaction
Caption: The catalytic cycle of the Stille reaction with the competing homocoupling pathway.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. Exploring the mechanism of Stille C–C coupling via peptide-capped Pd nanoparticles results in low temperature reagent selectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solvent Polarity Effects on Hexabutyldistannane Reaction Rates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexabutyldistannane. The information focuses on the impact of solvent polarity on reaction rates and provides experimental protocols for monitoring these reactions.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the rate of homolytic cleavage of this compound?
The homolytic cleavage of the Sn-Sn bond in this compound to form two tributyltin radicals is a non-polar process. According to general principles of reaction kinetics, the rate of non-polar reactions is often less sensitive to solvent polarity compared to reactions involving significant charge separation in the transition state. However, solvent viscosity and the ability of the solvent to cage the generated radicals can play a role. Non-polar solvents may facilitate the diffusion of the newly formed radicals out of the solvent cage, potentially increasing the effective rate of initiation. In contrast, polar solvents might stabilize the radical intermediates to some extent, but this effect is generally less pronounced for neutral radicals compared to charged species.
Q2: I am observing a slower than expected reaction rate when using a polar aprotic solvent. What could be the cause?
Several factors could contribute to a decreased reaction rate in a polar aprotic solvent:
-
Solvent Viscosity: Higher viscosity can hinder the diffusion of reactants and the separation of the newly formed tributyltin radicals, leading to a higher rate of radical recombination within the solvent cage.
-
Solvent-Radical Interactions: While tributyltin radicals are neutral, they can still experience weak interactions with polar solvent molecules. These interactions might slightly stabilize the radicals, making them less reactive in subsequent steps.
-
Impurity Effects: Polar aprotic solvents can sometimes contain impurities (e.g., water) that may react with the organotin species or interfere with the radical chain process.
Q3: Can I use UV-Vis spectroscopy to monitor the decomposition of this compound?
Yes, UV-Vis spectroscopy can be a viable method for monitoring the disappearance of this compound. This compound exhibits a UV absorbance maximum that can be monitored over time to determine the reaction rate. It is crucial to ensure that the chosen solvent does not have significant absorbance in the same region and that the product, tributyltin radical, or its subsequent products do not interfere with the measurement at the selected wavelength.
Q4: What are the common byproducts in reactions involving this compound, and how does solvent choice affect their formation?
The primary products from the homolysis of this compound are tributyltin radicals. These radicals can then participate in various reactions, such as hydrogen abstraction from the solvent or addition to a substrate. The choice of solvent can influence the byproduct profile. For instance, in solvents that are good hydrogen donors, tributyltin hydride will be a major byproduct. In the presence of oxygen, tributyltin oxide may form. The polarity of the solvent can influence the relative rates of these competing reaction pathways.
Troubleshooting Guides
Issue: Inconsistent Reaction Rates Across Different Batches of the Same Solvent
| Possible Cause | Recommended Solution(s) |
| Solvent Purity: The presence of trace impurities, such as water or peroxides, can significantly affect radical reactions. | Ensure the use of high-purity, anhydrous solvents. Consider purifying the solvent before use by distillation or passing it through a column of activated alumina. |
| Dissolved Oxygen: Oxygen can react with tributyltin radicals, leading to the formation of tin oxides and potentially inhibiting the desired reaction pathway. | Degas the solvent thoroughly before use by sparging with an inert gas (e.g., argon or nitrogen) or by subjecting it to several freeze-pump-thaw cycles. |
| Variations in Storage Conditions: Solvents can degrade over time, especially when exposed to light or air. | Store solvents in amber bottles under an inert atmosphere and away from light. Use freshly opened bottles of solvent whenever possible. |
Issue: Low Yield of the Desired Product in a Polar Solvent
| Possible Cause | Recommended Solution(s) |
| Side Reactions with the Solvent: The tributyltin radical may be abstracting hydrogen atoms from the polar solvent, leading to the formation of tributyltin hydride and solvent-derived byproducts. | Select a polar solvent with stronger C-H bonds that are less susceptible to hydrogen abstraction. Alternatively, consider using a less reactive, non-polar solvent if the reaction chemistry allows. |
| Instability of Reactants or Products: The polar solvent may be promoting the decomposition of the starting materials or the desired product. | Evaluate the stability of all reaction components in the chosen solvent at the reaction temperature. Consider running the reaction at a lower temperature if possible. |
| Poor Solubility: While seemingly counterintuitive, if your substrate is significantly less soluble in the polar solvent compared to a non-polar alternative, the reaction rate may be limited by mass transfer. | Check the solubility of all reactants in the chosen solvent. If solubility is an issue, consider using a co-solvent system to improve it. |
Data Presentation
| Solvent Property | Expected Impact on Homolysis Rate | Rationale |
| Increasing Polarity | Minimal direct effect, possible slight decrease | The transition state for homolysis is non-polar. Polar solvents may slightly stabilize the ground state more than the transition state. |
| Increasing Viscosity | Decrease | Higher viscosity increases the cage effect, promoting the recombination of the newly formed tributyltin radicals. |
| Hydrogen Bond Donating Ability | Minimal to no effect on homolysis | The Sn-Sn bond cleavage is not directly influenced by hydrogen bonding. |
Experimental Protocols
Protocol 1: Monitoring this compound Decomposition by Gas Chromatography (GC)
This protocol describes a general method for monitoring the disappearance of this compound over time using gas chromatography.
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen reaction solvent.
-
Inject these standards into the GC to generate a calibration curve of peak area versus concentration.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of this compound in the degassed solvent of choice.
-
If the reaction is to be initiated thermally, place the vessel in a pre-heated oil bath at the desired temperature. If photochemically, position the reaction vessel at a fixed distance from the light source.
-
-
Sampling:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by cooling it in an ice bath and, if necessary, by adding a radical scavenger.
-
Dilute the aliquot to a known volume with the reaction solvent.
-
-
GC Analysis:
-
Inject a fixed volume of the diluted aliquot into the gas chromatograph.
-
Use a suitable column (e.g., a non-polar capillary column) and temperature program to achieve good separation of this compound from other reaction components.
-
A flame ionization detector (FID) is typically suitable for detecting organotin compounds.
-
-
Data Analysis:
-
Determine the concentration of this compound in each aliquot using the calibration curve.
-
Plot the concentration of this compound versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
Protocol 2: Monitoring this compound Decomposition by UV-Vis Spectroscopy
This protocol outlines a method for monitoring the reaction by observing the change in absorbance of this compound.
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen reaction solvent.
-
Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the reaction solvent covering a range of concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.
-
-
Kinetic Run:
-
Place a known concentration of this compound in the reaction solvent in a cuvette.
-
Place the cuvette in the temperature-controlled cell holder of the spectrophotometer.
-
Initiate the reaction (e.g., by turning on the light source for a photochemical reaction).
-
Monitor the absorbance at λmax over time.
-
-
Data Analysis:
-
Use the calibration curve to convert the absorbance data to concentration data.
-
Plot the concentration of this compound versus time to determine the reaction rate.
-
Mandatory Visualizations
Caption: Homolytic cleavage of this compound to form tributyltin radicals.
Caption: General experimental workflow for monitoring this compound reaction kinetics.
Technical Support Center: Improving Stereoselectivity in Reactions with Hexabutyldistannane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling stereoselectivity in reactions involving hexabutyldistannane, ((Bu₃Sn)₂), and its derivative, tributyltin hydride (Bu₃SnH).
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions where this compound is used and stereoselectivity is a concern?
A1: this compound is a precursor to the active radical mediator, tributyltin hydride (Bu₃SnH), which is used in several key organic reactions where controlling stereochemistry is crucial. These include:
-
Barton-McCombie Deoxygenation: The reduction of thioesters derived from alcohols. The stereochemical outcome at the newly formed C-H bond is a primary consideration.
-
Radical Dehalogenation: The replacement of a halogen with a hydrogen atom. The stereoselectivity is important when the halogen is at a stereocenter.
-
Radical Cyclization: The formation of cyclic compounds via intramolecular radical addition. The relative stereochemistry of the newly formed stereocenters in the ring is a key challenge.[1][2][3][4][5][6]
-
Stille Coupling: A palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. While often stereospecific with respect to the geometry of vinylstannanes, issues with stereoselectivity can arise, particularly in enantioselective variants.[7][8][9][10][11]
Q2: What are the general factors that influence stereoselectivity in radical reactions mediated by Bu₃SnH?
A2: The stereochemical outcome of these radical reactions is influenced by a combination of factors, including:
-
Substrate Control: The inherent steric and electronic properties of the substrate often dictate the preferred direction of radical attack or hydrogen atom transfer. Bulky substituents can shield one face of a radical intermediate, directing the approach of Bu₃SnH to the less hindered face.
-
Reaction Temperature: Lower reaction temperatures generally favor the transition state with the lowest activation energy, often leading to higher stereoselectivity.[12]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and radical intermediates, thereby affecting the stereochemical outcome.[13][14]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can create a chiral environment around the reacting center, directing the reaction to favor the formation of one stereoisomer.[15]
-
Lewis Acids: In some cases, Lewis acids can coordinate to the substrate, altering its conformation and influencing the facial selectivity of radical reactions.[15]
Q3: How can I minimize the toxic tin byproducts from my reaction?
A3: The toxicity of organotin compounds is a significant drawback. To mitigate this, several strategies can be employed:
-
Catalytic Tin Systems: Use a catalytic amount of a tin hydride precursor with a stoichiometric amount of a less toxic reducing agent like sodium borohydride (B1222165) or polymethylhydrosiloxane (B1170920) (PMHS).[16]
-
Alternative Reducing Agents: In some cases, tin-free radical mediators such as silanes (e.g., tris(trimethylsilyl)silane) can be used as alternatives to Bu₃SnH.[17]
-
Work-up Procedures: Specific work-up procedures involving treatment with aqueous KF or I₂ can help to precipitate and remove tin byproducts.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Radical Cyclization
Symptom: Your Bu₃SnH-mediated radical cyclization reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.).
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. Radical cyclizations are often more selective at lower temperatures as it allows for greater differentiation between competing transition states. Consider using a radical initiator that functions at a lower temperature, such as triethylborane (B153662) (Et₃B) with oxygen, which can be effective even at -78 °C. |
| Substrate Conformation | The conformation of the acyclic precursor can influence the stereochemical outcome of the cyclization. Modify the substrate by introducing bulky protecting groups or other functionalities that can bias the conformational equilibrium to favor the formation of the desired diastereomer. |
| Solvent Choice | The solvent can influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., toluene (B28343), THF, dichloromethane) to find the optimal conditions for your specific substrate. |
Issue 2: Low Enantioselectivity in Stille Coupling
Symptom: Your enantioselective Stille coupling reaction is producing a product with low enantiomeric excess (e.e.).
| Possible Cause | Troubleshooting Steps |
| Ineffective Chiral Ligand | The choice of chiral ligand for the palladium catalyst is critical. Screen a variety of chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand must be well-matched to the substrates. Consider ligands that have proven effective in similar asymmetric cross-coupling reactions.[18][19][20] |
| Suboptimal Additives | Additives can significantly impact the rate and selectivity of Stille couplings. The addition of copper(I) salts (e.g., CuI, CuCl) can accelerate the transmetalation step and, in some cases, improve selectivity. Lithium chloride (LiCl) is also commonly used to facilitate the reaction.[8][9][21] |
| Reaction Temperature and Time | Optimize the reaction temperature and time. Higher temperatures can sometimes lead to background reactions or decomposition of the catalyst, eroding enantioselectivity. Conversely, some reactions may require elevated temperatures to proceed at a reasonable rate. A careful optimization study is recommended. |
Issue 3: Poor Diastereoselectivity in Barton-McCombie Deoxygenation
Symptom: The deoxygenation of a chiral alcohol via the Barton-McCombie reaction results in a nearly 1:1 mixture of diastereomers at a newly formed stereocenter adjacent to an existing one.
| Possible Cause | Troubleshooting Steps |
| Lack of Stereocontrol from Existing Chiral Center | The existing stereocenter may not be exerting enough steric or electronic influence on the planar radical intermediate to direct the approach of Bu₃SnH. |
| Flexibility of the Radical Intermediate | The radical intermediate may be conformationally flexible, allowing for hydrogen atom abstraction from either face with similar ease. |
| Reaction Conditions | While less common for this reaction to be highly diastereoselective without a directing group, lowering the temperature may slightly favor one diastereomer. However, significant improvements are unlikely without modifying the substrate. |
| Substrate Modification | Introduce a directing group on the substrate that can chelate to the tin radical or otherwise sterically block one face of the molecule. This is the most effective strategy for improving diastereoselectivity in such cases. |
Quantitative Data
Table 1: Effect of Additives on the Yield of Stille Coupling of Sterically Hindered Substrates [8]
| Entry | Aryl Substrate | Vinylstannane | Additive (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Naphthyl nonaflate | (E)-β-(Tributylstannyl)styrene | None | THF | 60 | 48 | <5 |
| 2 | 1-Naphthyl nonaflate | (E)-β-(Tributylstannyl)styrene | CuCl (20) | THF | 60 | 24 | 85 |
| 3 | 2-Bromotoluene | 1-(Tributylstannyl)cyclohexene | None | THF | 60 | 72 | 10 |
| 4 | 2-Bromotoluene | 1-(Tributylstannyl)cyclohexene | CuCl (20) | THF | 60 | 36 | 92 |
Table 2: Temperature Effects on Diastereoselectivity of a Radical Cyclization [12]
| Entry | Radical Precursor | Initiator | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | 6-bromo-1-heptene | AIBN | Toluene | 80 | 2.3 : 1 |
| 2 | 6-bromo-1-heptene | AIBN | Toluene | 25 | 3.5 : 1 |
| 3 | 6-bromo-1-heptene | Et₃B/O₂ | Toluene | 0 | 4.2 : 1 |
| 4 | 6-bromo-1-heptene | Et₃B/O₂ | Toluene | -78 | 9.0 : 1 |
Experimental Protocols
Protocol 1: Diastereoselective Radical Cyclization
This protocol is adapted from a procedure for the diastereoselective cyclization of an acyclic precursor to a substituted cyclopentane.[22]
Step 1: Preparation of the Radical Precursor
-
To a solution of the corresponding unsaturated alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C under an argon atmosphere, add imidazole (B134444) (1.5 equiv) and bromoacetyl bromide (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the bromoacetyl ester.
Step 2: Radical Cyclization
-
To a refluxing solution of the bromoacetyl ester (1.0 equiv) and AIBN (0.1 equiv) in degassed benzene (B151609) (0.02 M) under an argon atmosphere, add a solution of Bu₃SnH (1.2 equiv) in degassed benzene (0.1 M) dropwise over 2 hours using a syringe pump.
-
After the addition is complete, continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the cyclized product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Protocol 2: Enantioselective Stille Coupling with a Chiral Ligand
This protocol is a general procedure for an enantioselective Stille coupling using a chiral phosphoramidite-stabilized palladium catalyst.[19][20]
-
In a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoramidite (B1245037) ligand (0.02 equiv) and Pd₂(dba)₃ (0.005 equiv) to anhydrous and degassed toluene (0.1 M).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the aryl halide (1.0 equiv), the organostannane (1.2 equiv), and CuI (0.1 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Add a saturated aqueous solution of KF and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, wash the filter cake with diethyl ether, and separate the layers of the filtrate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched coupled product. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: Key steps for stereocontrol in the Stille coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. englelab.com [englelab.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Tin-Free Enantioselective Radical Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving Toxic Tin Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on workup procedures for reactions involving toxic organotin compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective removal of residual tin species from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving organotin compounds.
| Issue | Possible Cause(s) | Solution(s) |
| Persistent Tin Contamination After Workup | - Incomplete reaction of organotin reagents. - Inefficient removal method for the specific tin species. - Co-elution of the product and tin byproducts during chromatography. | - Optimize Reaction: Ensure the reaction goes to completion to minimize unreacted organotin reagents. - Alternative Removal Method: If a potassium fluoride (B91410) (KF) wash is ineffective, consider chromatography with triethylamine-treated silica (B1680970) gel or potassium carbonate-silica gel.[1][2][3] - Modify Chromatography: Add 2-5% triethylamine (B128534) to the eluent during silica gel chromatography to improve separation.[1][2][4] |
| Formation of a Persistent Emulsion During Aqueous Extraction | - The presence of both polar and non-polar species in the reaction mixture. - Vigorous shaking of the separatory funnel. | - Break the Emulsion: Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[2] - Filtration: Filter the entire mixture through a pad of Celite® to break up the emulsion and remove any precipitated solids.[1][5] - Reduce Agitation: Gently invert the separatory funnel instead of vigorous shaking. |
| Low Product Yield After Workup | - Adsorption of the product onto precipitated tin fluoride salts. - Product loss during aqueous extractions, especially for polar compounds. - Degradation of the product on acidic silica gel during chromatography. | - Wash Precipitate: Thoroughly wash the filtered tin fluoride precipitate with the organic solvent to recover adsorbed product. - Back-Extraction: Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. - Use Treated Silica: Employ triethylamine-treated or neutral silica gel for chromatography to prevent degradation of sensitive products.[1][2] |
| Difficulty Removing Unreacted Tributyltin Hydride (Bu₃SnH) | - Tributyltin hydride and its dimer, hexabutylditin, are relatively non-polar and can be difficult to remove by standard aqueous washes. | - Oxidative Workup: Before aqueous workup, treat the reaction mixture with iodine (I₂) to convert residual Bu₃SnH and Bu₃SnSnBu₃ to the more easily removable Bu₃SnI.[1][4] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove organotin compounds from my final product?
A1: Organotin compounds, particularly tri- and tetra-substituted derivatives, are highly toxic.[6][7][8] They can be absorbed through the skin, inhalation, or ingestion and can cause severe health effects, including skin and eye irritation, respiratory issues, and neurological damage.[9][10] For pharmaceutical and biological applications, residual tin levels must be reduced to the parts-per-million (ppm) range to meet regulatory standards.
Q2: What are the most common methods for removing organotin byproducts?
A2: The most common methods involve converting the organotin species into forms that are easily separated by precipitation and filtration or by chromatography. These include:
-
Aqueous Potassium Fluoride (KF) Wash: This method precipitates organotin halides as insoluble organotin fluorides, which can be removed by filtration.[1][3][4]
-
Chromatography on Treated Silica Gel: Using silica gel treated with triethylamine or potassium carbonate can effectively trap polar organotin byproducts.[1][2][3]
-
Chemical Scavenging: Reagents like trimethylaluminum (B3029685) (AlMe₃) or sodium hydroxide (B78521) (NaOH) can be used to convert organotin byproducts into more or less polar compounds, facilitating their separation.[4]
Q3: How can I quantify the amount of residual tin in my sample?
A3: Several analytical techniques can be used to determine trace amounts of tin, including:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector[12]
Q4: What are the essential safety precautions when working with organotin compounds?
A4: Due to their high toxicity, all work with organotin compounds must be conducted in a certified chemical fume hood.[13][14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and chemical safety goggles with a face shield, is mandatory.[13][15] An emergency eyewash and shower should be readily accessible.[14]
Q5: How should I properly dispose of organotin waste?
A5: Organotin waste is considered hazardous and must be disposed of according to institutional and local regulations.[8][16] Collect all liquid and solid waste containing organotin compounds in clearly labeled, sealed containers for hazardous waste disposal.[16][17][18][19]
Q6: How do I decontaminate glassware that has been in contact with organotin compounds?
A6: Glassware should be decontaminated immediately after use. A common procedure involves an initial rinse with an organic solvent (e.g., acetone) to remove the bulk of the residue, followed by soaking in a bleach or nitric acid bath overnight to oxidize the remaining organotin compounds to less toxic inorganic tin species.[20][21][22] The decontamination bath should be disposed of as hazardous waste.[20]
Data Presentation: Comparison of Organotin Removal Methods
| Method | Reported Residual Tin Level | Removal Efficiency | Advantages | Disadvantages | Reference(s) |
| Aqueous KF Wash & Filtration | < 1% w/w | >95% | High efficiency, cost-effective, simple procedure. | May not be suitable for water-sensitive compounds; can form emulsions. | [1][2][3] |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | >99% | Highly effective for a wide range of products. | Requires preparation of the stationary phase. | [1][3] |
| Chromatography with 10% KF on Silica | < 30 ppm | >99% | Effective for removing various organotin impurities. | Requires preparation of the stationary phase. | [1] |
| Chromatography with Triethylamine-Treated Silica | Varies | >98% | Minimizes product degradation on acidic silica and improves separation. | Requires pre-treatment of the stationary phase. | [1][2] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | High efficiency for certain organotin species. | May not be suitable for acid-sensitive compounds. | [1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
This protocol is a standard and effective method for removing tributyltin halides and other organotin byproducts.
-
Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous solution of potassium fluoride (KF).
-
Agitation: Shake the separatory funnel vigorously for at least one hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form at the interface between the organic and aqueous layers.[1][2][3] For difficult cases, the stirring time can be extended.[2]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble organotin fluoride.[1][2][4]
-
Extraction: Transfer the filtrate back into the separatory funnel and separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
This method is particularly useful for acid-sensitive compounds or when the KF wash is ineffective.
-
Preparation of Treated Silica: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes). Add triethylamine to the slurry to a final concentration of 2-5% (v/v).[2]
-
Column Packing: Pack a chromatography column with the triethylamine-treated silica gel slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system, often a gradient from non-polar to more polar, to separate the desired product from the organotin byproducts, which will be retained on the basic silica.
-
Fraction Collection and Concentration: Collect the fractions containing the purified product and concentrate them under reduced pressure.
Mandatory Visualizations
Caption: Decision workflow for selecting an appropriate organotin workup procedure.
Caption: Step-by-step workflow for the aqueous KF wash protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toxicfreefuture.org [toxicfreefuture.org]
- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 9. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. delvallelab.weebly.com [delvallelab.weebly.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. epa.nsw.gov.au [epa.nsw.gov.au]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. otago.ac.nz [otago.ac.nz]
- 19. Laboratory waste | Staff Portal [staff.ki.se]
- 20. benchchem.com [benchchem.com]
- 21. echemi.com [echemi.com]
- 22. Reddit - The heart of the internet [reddit.com]
"scale-up challenges for reactions using Hexabutyldistannane"
Welcome to the technical support center for scaling up reactions involving Hexabutyldistannane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues, ensuring safe handling, and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound on a larger scale?
A1: this compound and its subsequent organotin byproducts are toxic. Key hazards during scale-up include:
-
High Toxicity: Organotin compounds are toxic if ingested, inhaled, or absorbed through the skin, with potential effects on the central nervous system.[1][2] Compounds with three or four alkyl groups on the tin atom generally exhibit the highest toxicity.[1]
-
Increased Handling Risks: Working with larger quantities elevates the risk of exposure from spills or aerosols.[1] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][3][4]
-
Waste Disposal: The stoichiometric tin byproducts generated are toxic and necessitate specialized, compliant waste disposal procedures.[1]
Q2: Why is the removal of tin byproducts so critical in drug development?
A2: The presence of organotin compounds in Active Pharmaceutical Ingredients (APIs) is strictly regulated due to their known toxicity.[5] For biological screening and commercial applications, purification to parts-per-million (ppm) levels is often mandatory to meet safety and regulatory standards.[5][6] Tin is known to be notoriously difficult to clean from manufacturing vessels, posing a risk of cross-contamination to subsequent batches.[6]
Q3: What analytical methods are used to quantify residual tin in a final product?
A3: To ensure regulatory compliance, highly sensitive analytical techniques are required to measure trace amounts of tin. The most common methods include:
For APIs, these modern instrumental techniques are required by regulatory authorities over older, less sensitive wet chemistry limit tests.[6]
Q4: Are there less toxic, "greener" alternatives to this compound?
A4: Yes. Due to the toxicity of organotin compounds, several alternatives are preferred, especially in industrial applications. The most common is the Suzuki Coupling , which utilizes more benign boronic acids and their derivatives.[8] Additionally, novel tin reagents have been designed specifically to create byproducts that are more easily removed by simple hydrolysis and extraction.[9] Using a catalytic amount of the organotin reagent is another effective strategy to minimize waste from the outset.[10]
Troubleshooting Guide: Stille Cross-Coupling Reactions
This guide addresses common problems encountered when scaling up Stille cross-coupling reactions, a primary application of this compound.
Issue 1: My reaction is sluggish or shows low to no product yield.
-
Potential Cause: Inactive Catalyst
-
The Palladium(0) catalyst may have been oxidized or has decomposed.
-
Solution: Ensure all solvents and reagents are rigorously deoxygenated. Use fresh, high-quality catalyst and ligands. Consider preparing the active Pd(0) catalyst in situ from a stable Pd(II) precursor.[1]
-
-
Potential Cause: Poor Transmetalation
-
The transfer of the organic group from tin to palladium is often the rate-determining step and can be slow.
-
Solution: Additives can significantly accelerate this step. Co-catalytic amounts of copper(I) iodide (CuI) are known to enhance reaction rates.[1] For reactions involving triflate electrophiles, adding lithium chloride (LiCl) can also be beneficial.[1][11]
-
-
Potential Cause: Inappropriate Ligand or Solvent
-
The choice of phosphine (B1218219) ligand is critical for catalyst performance.
-
Solution: Use electron-rich, sterically hindered phosphine ligands to accelerate the coupling.[1] Ensure the solvent (e.g., DMF, NMP, dioxane) is polar aprotic and fully solubilizes all reagents.[1]
-
-
Potential Cause: Protodestannylation
-
Trace amounts of acid or water can cleave the carbon-tin bond of the reagent, destroying it.
-
Solution: Use anhydrous, non-acidic solvents and reagents. If necessary, consider adding a non-nucleophilic base to scavenge any trace acid.[1]
-
Issue 2: A significant amount of stannane (B1208499) homocoupling byproduct is forming.
-
Potential Cause: Homocoupling is a common side reaction where two organostannane molecules couple together.[11][12] This can be initiated by the Pd(II) precatalyst or occur through a radical process.
-
Solution 1: Use a Pd(0) Precatalyst: Start with a true Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize reactions with a Pd(II) species.[1]
-
Solution 2: Control Temperature: Lowering the reaction temperature can often reduce the rate of the undesired homocoupling side reaction relative to the desired cross-coupling.[1]
-
Solution 3: Optimize Ligand: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different phosphine ligands.[1]
-
Issue 3: I am having difficulty removing the tributyltin byproducts after the reaction.
-
Potential Cause: The tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) generated are often non-polar and have similar chromatographic behavior to many organic products, making separation difficult.[8]
-
Solution: The byproducts must be converted into a form that is easily separable. See the Protocols and Data section below for detailed methods.
-
Protocols and Data
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a general methodology for a Stille coupling reaction. Molar equivalents and conditions should be optimized for specific substrates.
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide/triflate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and an appropriate anhydrous solvent (e.g., toluene, DMF, THF).
-
Reagent Addition: Add the this compound (1.1-1.5 eq) to the mixture via syringe. If required, add additives like CuI (0.1 eq) or LiCl (3.0 eq).[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-100 °C). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. The subsequent workup is critical for removing tin byproducts. Refer to the methods in Table 1 below.
Data Presentation: Comparison of Tin Removal Methods
The following table summarizes common methods for removing organotin byproducts. The choice of method depends on the properties of the desired product (e.g., polarity, stability to water).
| Method | Reagent(s) | Principle | Advantages | Disadvantages |
| Aqueous KF Wash | Saturated aq. Potassium Fluoride (B91410) (KF) | Forms insoluble and filterable tributyltin fluoride (Bu₃SnF).[5][13] | Effective for many products; reagents are inexpensive. | Requires aqueous workup; product may adsorb to precipitate; can be slow.[10][13] |
| Chromatography (Amine) | Silica (B1680970) gel with 2-5% triethylamine (B128534) in eluent | Basic conditions help to separate tin residues during chromatography.[10][13] | Fast and effective; non-aqueous.[13] | May not be suitable for base-sensitive products. |
| Tin Scavengers | Functionalized silica or polymer beads | Scavengers selectively bind to organotin compounds, which are then removed by filtration.[10] | Highly efficient; avoids aqueous workups; can reduce tin to very low ppm levels.[10] | Scavengers can be expensive. |
| Chemical Modification | AlMe₃ or NaOH | Converts Bu₃SnX to nonpolar Bu₃SnMe or polar Bu₃SnOH, respectively, to aid separation.[13][14] | Alters polarity to facilitate extraction or chromatography. | Requires additional reagents and reaction steps. |
| Iodine Treatment | Iodine (I₂) | Converts unreacted this compound and Bu₃SnH to Bu₃SnI, which can then be removed with a KF wash.[13] | Useful for removing residual starting material. | Adds an extra step and reagent. |
Visualizations
Troubleshooting Workflow for Low Yield in Stille Coupling
Caption: A troubleshooting decision tree for diagnosing low-yield Stille reactions.
Decision Logic for Tin Byproduct Removal
Caption: A decision diagram for selecting an appropriate tin purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
"analytical techniques for monitoring Hexabutyldistannane reaction progress"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing analytical techniques to monitor the progress of reactions involving Hexabutyldistannane.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the progress of a this compound reaction?
A1: The primary techniques for monitoring this compound reactions include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The choice of technique depends on the specific reaction, available equipment, and the desired level of quantitative detail.
Q2: How can I prepare a sample from my this compound reaction for analysis?
A2: Sample preparation depends on the analytical technique.
-
For GC-MS: A small aliquot of the reaction mixture is typically withdrawn at specific time intervals and diluted with a suitable solvent (e.g., hexane). Derivatization may be necessary for polar byproducts to increase their volatility.
-
For NMR: An aliquot is withdrawn and diluted in a deuterated solvent (e.g., CDCl₃). For air-sensitive reactions, samples should be prepared in an inert atmosphere (e.g., a glovebox).
-
For FTIR (in-situ): An ATR (Attenuated Total Reflectance) probe can be inserted directly into the reaction vessel for real-time monitoring without the need for sample extraction.
-
For HPLC: A sample is withdrawn, diluted with the mobile phase, and filtered to remove any particulate matter before injection.
Q3: Are there any specific safety precautions I should take when handling this compound and its reaction mixtures?
A3: Yes, this compound and other organotin compounds are toxic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware of the potential for air and moisture sensitivity of your reactants and products.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am observing peak tailing for my this compound peak. What could be the cause and how can I fix it?
A: Peak tailing in GC-MS analysis of organotins can be due to several factors. Here's a troubleshooting guide:
-
Active Sites in the Inlet or Column: Organotins can interact with active silanol (B1196071) groups in the GC liner or on the column, leading to tailing.
-
Solution: Use a deactivated liner and a column specifically designed for inertness. You can also try silanizing your liner.
-
-
Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.
-
Solution: Bake out the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column from the inlet side.
-
-
Inlet Temperature Too Low: Insufficient vaporization of the analyte in the inlet can cause band broadening and tailing.
-
Solution: Increase the inlet temperature. However, be cautious not to exceed the thermal stability of your compounds.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak distortion.
-
Solution: Reinstall the column according to the manufacturer's guidelines, ensuring the correct insertion depth.
-
Logical Relationship for Troubleshooting GC-MS Peak Tailing
Caption: Troubleshooting workflow for GC-MS peak tailing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My NMR spectra show broad peaks, making it difficult to quantify the reaction progress. What can I do?
A: Broad peaks in NMR can obscure important details. Consider the following:
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad lines.
-
Solution: Re-shim the spectrometer. If you are unfamiliar with this process, seek assistance from an experienced user or facility manager.
-
-
Sample Heterogeneity: The presence of solid particles or immiscible liquids in your NMR tube will disrupt the magnetic field homogeneity.
-
Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination from a reagent, try to purify it before use.
-
-
High Concentration: At high concentrations, viscosity effects and intermolecular interactions can lead to broader peaks.
-
Solution: Dilute your sample.
-
Q: I am concerned about the air-sensitivity of my this compound reaction. How can I prepare my NMR samples without decomposition?
A: For air-sensitive compounds, proper sample preparation is crucial.
-
Glovebox Preparation: The ideal method is to prepare your NMR sample inside a glovebox with an inert atmosphere (e.g., nitrogen or argon).
-
Schlenk Line Techniques: If a glovebox is not available, you can use Schlenk line techniques. Dissolve your sample in a deuterated solvent that has been degassed (e.g., by freeze-pump-thaw cycles) and transfer it to the NMR tube under a positive pressure of inert gas. The NMR tube can then be sealed with a screw cap containing a PTFE/silicone septum or flame-sealed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Q: I am using an in-situ ATR-FTIR probe, but the signal-to-noise ratio is poor. How can I improve it?
A: A poor signal-to-noise ratio can hinder accurate monitoring.
-
Poor Contact with ATR Crystal: The ATR probe must be in good contact with the reaction mixture.
-
Solution: Ensure the probe is properly immersed in the reaction solution and that there is adequate mixing to ensure a representative sample at the crystal surface.
-
-
Fouling of the ATR Crystal: The crystal surface can become coated with reactants, products, or byproducts, which will attenuate the IR signal.
-
Solution: Clean the ATR probe according to the manufacturer's instructions. This may involve carefully wiping the crystal with a suitable solvent.
-
-
Insufficient Analyte Concentration: If the concentration of the species you are trying to monitor is too low, the signal may be weak.
-
Solution: While you cannot change the reaction concentration, you can increase the number of scans to improve the signal-to-noise ratio.
-
High-Performance Liquid Chromatography (HPLC)
Q: My this compound peak is very broad and has a long retention time. How can I optimize my HPLC method?
A: this compound is a nonpolar compound, which can present challenges in reverse-phase HPLC.
-
Strong Retention on C18 Columns: The high hydrophobicity of this compound leads to strong interactions with C18 stationary phases.
-
Solution: Increase the proportion of the strong (organic) solvent in your mobile phase (e.g., increase the percentage of acetonitrile (B52724) or methanol). You could also consider using a less retentive stationary phase, such as a C8 or a phenyl column.
-
-
Poor Solubility in Aqueous Mobile Phases: this compound is not soluble in water.
-
Solution: Ensure your mobile phase has a high enough organic content to keep your analyte dissolved throughout the run. A gradient elution starting with a higher aqueous content and ramping up to a high organic content can be effective.
-
Experimental Workflow for HPLC Method Development
Caption: Workflow for optimizing HPLC separation of nonpolar compounds.
Data Presentation
The following tables provide example quantitative data for monitoring a hypothetical reaction of this compound.
Table 1: Reaction Progress Monitored by ¹H NMR Spectroscopy
| Time (minutes) | This compound Conversion (%) | Product A Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 52 | 50 |
| 60 | 85 | 83 |
| 120 | 98 | 96 |
Table 2: GC-MS Analysis of Reaction Aliquots
| Time (minutes) | This compound Peak Area | Product A Peak Area |
| 0 | 1,500,000 | 0 |
| 30 | 720,000 | 750,000 |
| 60 | 225,000 | 1,250,000 |
| 120 | 30,000 | 1,450,000 |
Experimental Protocols
Protocol 1: Monitoring this compound Reaction by ¹H NMR Spectroscopy
Objective: To quantitatively monitor the conversion of this compound to a product by ¹H NMR.
Materials:
-
NMR tube with a sealable cap
-
Deuterated chloroform (B151607) (CDCl₃), degassed
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction mixture containing this compound
-
Syringes and needles for air-sensitive transfer
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the internal standard in CDCl₃ of a known concentration.
-
At time zero of the reaction, withdraw a 0.1 mL aliquot of the reaction mixture using a gas-tight syringe.
-
Immediately transfer the aliquot to a vial containing 0.5 mL of the internal standard stock solution. This will quench the reaction and dilute the sample.
-
Transfer the mixture to an NMR tube and cap it securely.
-
Acquire a ¹H NMR spectrum.
-
Repeat steps 2-5 at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Process the spectra and integrate the signals corresponding to this compound, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard. The conversion can be determined from the decrease in the reactant signal or the increase in the product signal over time.[1]
Protocol 2: In-situ Monitoring of this compound Reaction by ATR-FTIR Spectroscopy
Objective: To monitor the disappearance of a key reactant or the appearance of a product in real-time using an in-situ ATR-FTIR probe.
Materials:
-
Reaction vessel equipped with a port for an ATR-FTIR probe
-
ATR-FTIR spectrometer with a compatible probe (e.g., diamond or silicon crystal)
-
Reactants for the this compound reaction
Procedure:
-
Set up the reaction in the vessel and insert the ATR-FTIR probe, ensuring it is properly immersed in the reaction medium.
-
Before initiating the reaction, collect a background spectrum of the starting materials and solvent.
-
Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Immediately begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitor the change in absorbance of characteristic infrared bands. For example, the cleavage of the Sn-Sn bond in this compound might be indirectly observed by the disappearance of a reactant peak or the appearance of a product peak with a unique functional group (e.g., a C=O stretch if a carbonyl-containing product is formed).
-
Plot the absorbance of the key peaks versus time to generate a reaction profile.
General Experimental Workflow for Reaction Monitoring
References
Technical Support Center: Handling and Disposal of Hexabutyldistannane Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Hexabutyldistannane waste. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
General Information & Hazards
Q1: What is this compound and what are its primary hazards?
A1: this compound (also known as Hexa-n-butylditin) is an organotin compound with the chemical formula C24H54Sn2.[1][2] It is primarily used in synthetic chemistry, for example, in palladium-catalyzed tin-carbon bond formation and as a source of tributylstannyl radicals.[3] The primary hazards associated with this compound are its high toxicity. It is toxic if swallowed, harmful in contact with skin, causes serious skin and eye irritation, and may damage fertility or an unborn child.[2][4][5] Prolonged or repeated exposure can cause damage to organs, particularly the cardiovascular system and blood.[2][6]
Q2: What are the toxicological properties of organotin compounds like this compound?
A2: Organotin compounds are a class of organometallic chemicals known for their significant toxicity.[7] The toxicity generally follows the order: triorganotins > diorganotins > monoorganotins.[7] Although this compound is a tetra-substituted organotin, it can metabolize into more toxic triorganotin compounds.[7] These compounds are neurotoxins and can cause severe health effects, including immunotoxicity and endocrine disruption.[7][8] They can be absorbed through inhalation, ingestion, and skin contact.[7][8] Acute exposure can lead to skin and eye irritation, respiratory issues, and neurological damage.[8]
Q3: Is this compound environmentally hazardous?
A3: Yes, this compound is classified as very toxic to aquatic life with long-lasting effects.[2][4][6] Organotin compounds, particularly tributyltin derivatives, are known to be highly toxic to many aquatic organisms even at very low concentrations.[9] They are persistent in the environment, can accumulate in sediments, and pose a significant risk to marine ecosystems.[9][10] Therefore, discharge into the environment and entry into drains or surface water must be strictly avoided.[4][6]
Safe Handling & Personal Protective Equipment (PPE)
Q4: What are the essential safe handling procedures for this compound?
A4: All work with this compound must be conducted within a certified chemical fume hood.[8][11] The work area should be cleared of flammable materials before starting.[11] It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as it is air and moisture sensitive.[4][11] Use only dry glassware and solvents.[11] Transfers of this air-sensitive reagent, often supplied in Sure/Seal™ bottles, should be performed using proper syringe and needle techniques.[11] Never work alone when handling organotin reagents.[11]
Q5: What specific Personal Protective Equipment (PPE) is required when handling this compound?
A5: A comprehensive PPE ensemble is mandatory. This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield should be worn.[8][12]
-
Respiratory Protection: A full-face or half-mask air-purifying respirator (NIOSH-approved) is recommended.[8][13] For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[12]
-
Skin Protection: Chemical-resistant clothing, such as a lab coat or coveralls, is required.[8][14] An impervious apron may also be necessary.[12]
-
Hand Protection: Double gloving with chemical-resistant gloves (e.g., nitrile rubber) is essential.[8][14]
-
Footwear: Closed-toed, chemical-resistant shoes or boots must be worn.[8][15]
Spill & Exposure Management
Q6: What is the immediate response procedure for accidental skin or eye contact?
A6: In case of accidental contact, immediate action is critical:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Remove all contaminated clothing at once.[6][12] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Q7: How should a spill of this compound be handled?
A7: For any spill, ensure adequate ventilation and evacuate personnel to a safe area.[6] Do not allow the spill to enter drains or waterways.[6] For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand, or Chemizorb®).[4][6] Collect the contaminated absorbent material into a suitable, closed, and properly labeled container for hazardous waste disposal.[6] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[16]
Troubleshooting Guides
Waste Characterization & Segregation
Q8: How do I classify this compound waste?
A8: this compound waste is classified as hazardous waste due to its toxicity.[17] It falls under the category of organotin compounds.[18] When shipping, it is classified under UN number 2788, Class 6.1 (Toxic substances).[4]
Q9: What are the rules for segregating this compound waste?
A9: Never mix incompatible wastes.[16][19] this compound and its waste are incompatible with strong oxidizing agents.[3][6] Keep organotin waste separate from other waste streams to avoid dangerous reactions and to facilitate proper disposal. Collect liquid waste, solid waste (e.g., contaminated gloves, paper towels), and "sharps" (contaminated needles and syringes) in separate, clearly labeled hazardous waste containers.[16]
Decontamination & Quenching
Q10: My experiment is complete. How do I handle the residual this compound in my reaction flask before cleaning?
A10: Unreacted or residual this compound must be safely quenched. This process should be performed in a fume hood under an inert atmosphere. A common method involves the slow, careful addition of a less reactive alcohol like isopropanol (B130326) to the cooled reaction mixture (0 °C).[20][21] After the initial reaction subsides, a sequence of more reactive alcohols (e.g., ethanol (B145695), then methanol) can be added, followed finally by the very slow addition of water.[21][22] This multi-step process safely neutralizes the reactive organotin compound.
Q11: How do I decontaminate glassware that has been in contact with this compound?
A11: Glassware that has been in contact with organotin compounds requires a specific decontamination procedure. After quenching any residual reagent, the glassware should be soaked overnight in a designated bath of either commercial bleach (sodium hypochlorite (B82951) solution) or a 20% nitric acid solution.[8][23] This process oxidizes the organotin residues to less harmful inorganic tin compounds.[23] After soaking, the glassware can be washed as usual. The bleach or acid bath itself must be disposed of as hazardous waste.[8] The initial rinses of the glassware should also be collected as hazardous waste.[16]
Waste Disposal Procedures
Q12: How should I package and label this compound waste for disposal?
A12: All waste must be collected in containers that are in good condition, compatible with the waste, and have a secure closure.[19]
-
Containers: Use sturdy, chemically resistant containers. Do not use metal containers for corrosive decontamination solutions.[19]
-
Labeling: All containers must be clearly marked with the words "Hazardous Waste" and "Organotin Wastes".[18][19] The label must also list all chemical constituents by their full name and their approximate percentages.[19]
-
Closure: Keep waste containers closed at all times except when adding waste.[16][19]
Q13: What is the final disposal procedure for contained this compound waste?
A13: Final disposal must be handled by your institution's EHS department or a licensed hazardous waste contractor.[16][17] Never dispose of organotin waste down the drain, by evaporation, or in the regular trash.[16] The waste will typically be transported off-site to a permitted Treatment, Storage, and Disposal Facility (TSDF).[24][25] Ensure all local, state, and federal regulations are followed.[4][12] In some regions, organotin waste must be disposed of in a controlled landfill in sealed containers.[18]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 813-19-4 | [1] |
| Molecular Formula | C24H54Sn2 | [1][2] |
| Molecular Weight | 580.1 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [4][5][6] |
| Odor | Pungent, characteristic | [4][6] |
| Boiling Point | 197 - 198 °C @ 10 mmHg | [5][6] |
| Density | ~1.148 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [5][6] |
| Flash Point | 130 °C | [5] |
Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)
| Limit | Value | Agency/Source |
| PEL (Permissible Exposure Limit) | 0.1 mg/m³ | OSHA[26] |
| TLV (Threshold Limit Value) | 0.1 mg/m³ | ACGIH[2][26] |
| TLV-STEL (Short-Term Exposure Limit) | 0.2 mg/m³ | ACGIH[2][26] |
| IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ | NIOSH[2] |
Experimental Protocols
Protocol 1: General Quenching of Residual this compound
Objective: To safely neutralize small quantities of unreacted this compound in a reaction vessel prior to workup or cleaning.
Materials:
-
Reaction vessel containing residual this compound under an inert atmosphere.
-
Anhydrous isopropanol.
-
Anhydrous ethanol.
-
Anhydrous methanol.
-
Deionized water.
-
Syringes or addition funnel.
-
Stir plate and stir bar.
-
Ice bath.
-
Appropriate PPE.
Procedure:
-
Ensure the reaction vessel is under a positive pressure of an inert gas (Nitrogen or Argon).[20]
-
Cool the reaction vessel to 0 °C using an ice bath.[20]
-
While stirring vigorously, slowly add anhydrous isopropanol dropwise via syringe or an addition funnel.[20][21] The rate of addition should be controlled to keep the reaction temperature below 25 °C.
-
Continue adding isopropanol until gas evolution or exotherm ceases.[20]
-
After the reaction with isopropanol is complete, slowly add anhydrous ethanol in the same dropwise manner.
-
Next, slowly add anhydrous methanol.
-
Finally, very slowly and cautiously add deionized water dropwise.[21][22] Even after the addition of alcohols, the mixture can react with water.[21][22]
-
Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 1-2 hours to ensure the quenching is complete.[20]
-
The resulting mixture can now be worked up or disposed of as hazardous aqueous/organic waste.[21]
Protocol 2: Decontamination of Laboratory Glassware
Objective: To safely decontaminate laboratory glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware (after quenching of bulk reagent).
-
Designated decontamination tub (secondary containment).
-
Commercial bleach (sodium hypochlorite solution) OR 20% nitric acid solution.
-
Appropriate PPE.
-
Hazardous waste containers for liquid and solid waste.
Procedure:
-
After performing Protocol 1 to quench any visible or bulk residues, rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or hexanes) into a designated hazardous waste container.[11][23]
-
Place the rinsed glassware into a clearly labeled, dedicated decontamination tub within a fume hood.
-
Carefully fill the tub and submerge the glassware with either commercial bleach or a 20% nitric acid solution. Do not mix bleach and acid.
-
Allow the glassware to soak for a minimum of 12 hours (overnight is recommended).[23]
-
Wearing appropriate chemical-resistant gloves, carefully remove the glassware from the bath.
-
Rinse the glassware thoroughly with deionized water. The first rinse should be collected and disposed of as hazardous waste.[16]
-
After thorough rinsing, the glassware can be washed using standard laboratory procedures.
-
The used bleach or acid bath is now contaminated and must be disposed of as hazardous waste.[8] Do not neutralize the acid bath with the bleach bath.
Visualizations
Caption: Workflow for handling and disposal of this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. 1,1,1,2,2,2-Hexabutyl-distannane | C24H54Sn2 | CID 24189553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, CAS No. 813-19-4 - iChemical [ichemical.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. delvallelab.weebly.com [delvallelab.weebly.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 18. epa.nsw.gov.au [epa.nsw.gov.au]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. chemistry.nd.edu [chemistry.nd.edu]
- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 22. sarponggroup.com [sarponggroup.com]
- 23. reddit.com [reddit.com]
- 24. epa.gov [epa.gov]
- 25. americanchemistry.com [americanchemistry.com]
- 26. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My reaction is showing very low or no conversion to the desired product. What are the primary causes?
Low or no product yield is one of the most common issues in palladium-catalyzed cross-coupling reactions. The root cause often lies with the catalyst's activity, the quality of the reagents, or suboptimal reaction conditions.[1][2]
Possible Causes & Solutions:
-
Inactive Catalyst: The active form of the catalyst is typically a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing to the active Pd(0) form in situ.[3][4]
-
Catalyst Poisoning: Certain functional groups, particularly nitrogen-containing heterocycles (like pyridines and indoles) or even some starting materials, can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][2][6] Impurities in reagents or solvents can also act as catalyst poisons.[1][7]
-
Poor Reagent/Solvent Quality: Cross-coupling reactions are highly sensitive to air and moisture. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and the phosphine (B1218219) ligands.[1][8] Water can interfere with the reaction, for example, by causing protodestannylation in Stille couplings.[5]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to poor yields.[1][10]
Q2: I see a black precipitate forming in my reaction. What is it and what should I do?
The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition.[1][8] This occurs when the Pd(0) catalyst agglomerates and crashes out of the solution, rendering it inactive.[8]
Possible Causes & Solutions:
-
Presence of Oxygen: This is a very common cause. Ensure your reaction is set up under a strictly inert atmosphere.[8]
-
High Temperature: Excessive heat can promote the agglomeration of the palladium catalyst.
-
Solution: Try lowering the reaction temperature and increasing the reaction time.[1]
-
-
Inappropriate Ligand or Ligand:Metal Ratio: The ligand plays a crucial role in stabilizing the palladium catalyst.
Issue 2: Side Reactions and Impurity Formation
Q3: I am observing significant amounts of homocoupling of my starting materials. How can this be minimized?
Homocoupling is a common side reaction, particularly in Suzuki and Stille couplings, where two molecules of the organometallic reagent couple with each other.[5][12]
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of organoboronic acids in Suzuki reactions and organostannanes in Stille couplings.[8]
-
Solution: Rigorous degassing of all reagents and solvents is crucial.
-
-
Reaction Conditions: In Stille couplings, the reaction of the organostannane with the Pd(II) precatalyst can lead to homocoupling.[5]
-
Solution: Ensure the active Pd(0) catalyst is formed before the addition of the organostannane.[5] Careful control of stoichiometry and temperature can also help.[5] In Sonogashira couplings, Glaser-Hay homocoupling of the terminal alkyne is a common side reaction, which can be minimized by ensuring a strictly inert atmosphere and reducing the amount of the copper(I) co-catalyst.[8]
-
Q4: My reaction is producing isomers of the desired product. What is causing this?
In Heck reactions, isomerization of the double bond in either the starting alkene or the product can occur.[13]
Possible Causes & Solutions:
-
Palladium-Hydride Intermediate: A palladium-hydride species formed during the catalytic cycle can promote this isomerization.[13]
-
Solution: This can often be suppressed by using a less polar solvent or by the addition of a halide salt, such as LiCl.
-
Key Reaction Parameters: A Comparative Overview
Optimizing a cross-coupling reaction often involves the careful selection of a catalyst, ligand, base, and solvent. The tables below provide a general guide for common reaction types.
Table 1: Common Palladium Catalysts and Ligands
| Reaction Type | Common Palladium Sources | Recommended Ligands | Ligand:Pd Ratio | Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., XPhos, SPhos), NHCs | 1:1 to 4:1 | 0.1 - 5 |
| Heck | Pd(OAc)₂, (C₆H₅CN)₂PdCl₂ | PPh₃, P(o-tolyl)₃ | 2:1 to 4:1 | 1 - 5 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) | 1:1 to 2:1 | 0.5 - 2 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | 2:1 to 4:1 | 1 - 5 |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(furyl)₃ | 4:1 to 8:1 | 1 - 5 |
| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | 2:1 to 4:1 | 1 - 5 |
Note: The optimal ligand and catalyst loading are substrate-dependent and often require screening.[9][14]
Table 2: Selection of Base and Solvent
| Reaction Type | Common Bases | Common Solvents |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Toluene, Dioxane, THF, DMF (often with water as a co-solvent) |
| Heck | Et₃N, DIPEA, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile |
| Buchwald-Hartwig | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | Et₃N, Piperidine, DIPEA | THF, DMF, Acetonitrile |
| Stille | (Often run without a base) | Toluene, THF, DMF |
| Negishi | (Often run without a base) | THF, Dioxane |
The choice of solvent can significantly impact reaction rate, selectivity, and catalyst stability.[15][16][17] Base selection is crucial and depends on the functional group tolerance of the substrates.[18]
Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol provides a general method for setting up a small-scale reaction to screen conditions.
-
Preparation: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) and add this solid mixture to the reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 3-5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Solvent Degassing (Sparging Method)
-
Place the desired volume of solvent in a flask with a sidearm.
-
Seal the flask with a septum.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that it is submerged below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for 15-30 minutes.[6]
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low or no reaction conversion.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmcct.com [jmcct.com]
Validation & Comparative
A Head-to-Head Battle in Stille Coupling: Hexabutyldistannane vs. Hexamethylditin
In the realm of palladium-catalyzed cross-coupling reactions, the Stille coupling stands as a powerful and versatile tool for the formation of carbon-carbon bonds. Central to this reaction is the choice of the organotin reagent, which significantly influences reaction efficiency, scope, and practicality. This guide provides a comprehensive comparison of two commonly employed distannane reagents, hexabutyldistannane and hexamethylditin, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Stille reaction, first reported by John Kenneth Stille, involves the coupling of an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[1] Both this compound and hexamethylditin serve as precursors for the in situ generation of the active trialkyltin halide species required for the catalytic cycle. While both reagents are effective, their performance characteristics, safety profiles, and cost can differ significantly.
Performance Comparison: Reactivity and Reaction Efficiency
The primary distinction in performance between this compound and hexamethylditin lies in the reactivity of the corresponding trialkyltin moiety. In the crucial transmetalation step of the Stille coupling mechanism, the organotin compound transfers its organic group to the palladium center. The rate of this step is a key determinant of the overall reaction efficiency.
Generally, trimethyltin (B158744) compounds exhibit higher reactivity compared to their tributyltin counterparts.[2] This enhanced reactivity is attributed to the smaller steric bulk of the methyl groups, which facilitates easier approach and coordination to the palladium catalyst. Consequently, reactions employing hexamethylditin often proceed faster and may require milder conditions to achieve complete conversion.[3]
While direct comparative studies with identical substrates and conditions are limited in the literature, a general trend of superior reactivity for trimethyltin reagents is consistently observed. For instance, in challenging coupling reactions, such as those on solid supports, phenyltrimethyltin showed complete conversion where the analogous phenyltributyltin failed to produce the desired product.[3]
Table 1: Performance Comparison of this compound and Hexamethylditin in Stille Coupling
| Parameter | This compound | Hexamethylditin | Key Considerations |
| Reactivity | Moderate | High | Hexamethylditin generally leads to faster reaction rates due to the lower steric hindrance of the methyl groups.[2][3] |
| Reaction Conditions | Often requires higher temperatures and longer reaction times. | Can often be performed under milder conditions. | The higher reactivity of hexamethylditin may allow for lower catalyst loading in some cases. |
| Substrate Scope | Broad, but may be less effective for sterically hindered substrates. | Generally broader, especially for challenging couplings. | The smaller size of the trimethyltin moiety can be advantageous for coupling with sterically demanding partners. |
| Side Reactions | Homocoupling of the organostannane can be a significant side reaction.[1] | Homocoupling can also occur, but the higher reactivity may sometimes favor the desired cross-coupling pathway. | Careful optimization of reaction conditions is crucial to minimize homocoupling with both reagents. |
Physicochemical and Safety Profile
Beyond performance, the physical properties and, critically, the toxicity of these reagents are paramount considerations in their selection and handling.
Table 2: Physicochemical and Safety Data
| Property | This compound | Hexamethylditin |
| CAS Number | 813-19-4 | 661-69-8 |
| Molecular Formula | C₂₄H₅₄Sn₂ | C₆H₁₈Sn₂ |
| Molecular Weight | 580.11 g/mol | 327.63 g/mol |
| Appearance | Colorless to slightly yellow liquid | White to colorless low-melting solid or liquid |
| Toxicity | Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may cause damage to organs through prolonged or repeated exposure.[4] | Fatal if swallowed, in contact with skin, or if inhaled. |
| Safety Precautions | Handle with appropriate personal protective equipment (PPE), including gloves, and safety glasses, and work in a well-ventilated fume hood. | Requires stringent safety measures due to its high acute toxicity. Use of a respirator is recommended. |
The toxicity of organotin compounds is a major drawback of the Stille coupling. It is widely acknowledged that trimethyltin compounds are significantly more toxic than their tributyltin analogues.[2] This heightened toxicity necessitates more stringent handling procedures and waste disposal protocols when working with hexamethylditin.
Cost Analysis
The cost of reagents is a practical consideration in any research or development setting. A comparison of prices from various chemical suppliers indicates that the cost per gram can vary.
Table 3: Illustrative Cost Comparison
| Reagent | Supplier A (Price per gram) | Supplier B (Price per gram) |
| This compound | Varies | Varies |
| Hexamethylditin | Varies | Varies |
Note: Prices are subject to change and may vary depending on the supplier, purity, and quantity purchased. This table is for illustrative purposes only.
While the price per gram can fluctuate, the higher molecular weight of this compound means that on a molar basis, the cost difference may be less pronounced. Researchers should perform a cost analysis based on the required molar equivalents for their specific reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Stille coupling reactions using both this compound and hexamethylditin.
Protocol 1: Stille Coupling of an Aryl Bromide with this compound (General Procedure)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (0.6 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene (B28343), DMF, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and wash the filter cake with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Stille Coupling of an Aryl Iodide with Hexamethylditin (General Procedure)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 equiv)
-
Hexamethylditin (0.6 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand like P(o-tol)₃, 2-5 mol% Pd)
-
Anhydrous and degassed solvent (e.g., toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl iodide and the palladium catalyst/ligand mixture to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Carefully add hexamethylditin to the reaction mixture.
-
Seal the vessel and heat the reaction to the appropriate temperature (often milder than with this compound, e.g., 60-90 °C).
-
Monitor the reaction progress by an appropriate analytical method.
-
Once the reaction is complete, cool to room temperature.
-
Follow a similar workup procedure as described in Protocol 1, including a KF wash to remove tin byproducts.
-
Purify the product by column chromatography.
Visualizing the Stille Coupling
To aid in understanding the fundamental processes discussed, the following diagrams illustrate the Stille coupling catalytic cycle and a decision-making workflow for reagent selection.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
A Comparative Analysis of Hexabutyldistannane-Derived Organostannanes and Organoboron Reagents in Modern Synthesis
In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are an indispensable tool for researchers in the pharmaceutical and materials science sectors. Among the most prominent of these are the Stille and Suzuki-Miyaura couplings, which utilize organostannane and organoboron reagents, respectively. This guide provides a detailed comparison of these two methodologies, with a focus on organostannanes derived from precursors like Hexabutyldistannane and the widely used organoboron reagents. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.
At a Glance: Stille vs. Suzuki Coupling
The choice between Stille and Suzuki coupling often depends on a trade-off between reactivity, functional group tolerance, and reagent toxicity. Organostannanes, often prepared from reagents like this compound, are known for their high functional group tolerance and reactions that proceed under neutral conditions.[1] In contrast, organoboron reagents, while considered "greener" due to their low toxicity, typically require basic conditions for their activation, which can be a limitation for base-sensitive substrates.[2]
Quantitative Performance Comparison
The following tables summarize representative reaction conditions and yields for Stille and Suzuki couplings. While a direct head-to-head comparison for every conceivable substrate is not feasible, the data presented here, compiled from studies on analogous substrates, offers a valuable performance benchmark.
Table 1: Representative Conditions and Yields for the Coupling of a 2-Bromothiophene Derivative [1]
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Aryl-tributylstannane | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (2.5-4 mol%) |
| Base/Additive | None required | K₃PO₄ or Na₂CO₃ (2 eq.) |
| Solvent | Toluene or DMF | 1,4-Dioxane/H₂O or Toluene |
| Temperature | 80-110 °C | 90 °C |
| Reaction Time | 12-24 hours | 12 hours |
| Typical Yield | 70-95% | 60-90% |
Table 2: Comparative Yields for the Functionalization of Diazocines [3]
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 86 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 2-Bromothiophene | 94 | 66 |
| 2-Bromopyridine | 90 | 57 |
| 4-Bromobenzaldehyde | 80 | 59 |
Reaction Mechanisms and Experimental Workflows
The catalytic cycles of both Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The key difference lies in the transmetalation step, where the organostannane in the Stille coupling is often reactive enough to not require a base, whereas the organoboron reagent in the Suzuki coupling needs activation by a base.[6]
A generalized workflow for setting up these cross-coupling reactions is outlined below. It is crucial to maintain an inert atmosphere throughout the process to prevent catalyst degradation.
Experimental Protocols
Stille Coupling Protocol (Representative) [7]
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an organic halide with an organostannane reagent.
-
Materials:
-
Organic Halide (e.g., Aryl Bromide, 1.0 eq)
-
Organostannane (e.g., Aryl-tributylstannane, 1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, Degassed Solvent (e.g., Toluene or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the organic halide, palladium catalyst, and a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Suzuki Coupling Protocol (Representative) [8]
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an organic halide with an organoboron reagent.
-
Materials:
-
Organic Halide (e.g., Aryl Bromide, 1.0 eq)
-
Organoboron Reagent (e.g., Arylboronic acid, 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed Solvent System (e.g., Toluene/Water or Dioxane/Water)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the organic halide, organoboron reagent, palladium catalyst, base, and a magnetic stir bar.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Safety and Environmental Considerations
A critical point of differentiation between these two methodologies is the toxicity of the reagents and byproducts. Organotin compounds are known to be highly toxic and pose environmental risks.[9][10] Their removal from the final product can also be challenging.[7] In contrast, organoboron reagents and their byproducts are generally considered to have low toxicity, making the Suzuki coupling a more environmentally friendly or "greener" option.[2]
Conclusion
Both Stille and Suzuki couplings are powerful and versatile methods for C-C bond formation. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal.[6] However, the Stille coupling, utilizing organostannanes derived from precursors like this compound, remains an invaluable tool, particularly for substrates with base-sensitive functional groups or in cases where the corresponding organoboron reagent is unstable or inaccessible.[2][3] The ultimate choice of method will depend on a careful evaluation of the specific synthetic challenge, including substrate scope, functional group compatibility, and safety and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Hexabutyldistannane: A Superior Reagent in Modern Organic Synthesis
In the landscape of organotin chemistry, Hexabutyldistannane emerges as a versatile and advantageous reagent, offering distinct benefits over other organotin compounds, particularly in palladium-catalyzed cross-coupling reactions and radical-mediated transformations. Its utility in the synthesis of complex organic molecules, crucial for pharmaceutical and materials science advancements, positions it as a valuable tool for researchers and drug development professionals. This guide provides an objective comparison of this compound's performance against other organotin alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Stille Coupling
The Stille coupling, a cornerstone of carbon-carbon bond formation, often utilizes organostannanes. This compound serves as an excellent precursor for the in situ generation of arylstannanes, which can then be used in subsequent coupling reactions. This one-pot, two-step approach offers advantages in terms of efficiency and handling of toxic reagents.
While direct, side-by-side comparative studies are limited in the literature, the efficiency of one-pot hydrostannylation/Stille coupling reactions provides insight into the utility of stannane (B1208499) precursors. The yields of such reactions are generally high, demonstrating the effectiveness of generating the vinylstannane in the same pot.[1][2][3]
Table 1: Comparison of Organotin Reagents in Stille Coupling
| Feature | This compound | Tributyltin Chloride | Tributyltin Hydride |
| Role | Precursor for arylstannanes (stannylation) | Precursor for various organostannanes | Reagent for hydrostannylation to form vinylstannanes |
| Application | One-pot stannylation/Stille coupling[2][4] | Synthesis of isolated organostannane reagents | Hydrostannylation of alkynes and alkenes[5] |
| Advantages | Avoids isolation of toxic intermediates; can be used in solvent-free conditions[4] | Versatile for synthesizing a wide range of stannanes | Effective for creating vinylstannanes for subsequent coupling |
| Disadvantages | Requires an initial stannylation step | Requires synthesis and isolation of the organostannane | High toxicity and lipophilicity[5] |
Performance Comparison: Radical Reactions
Tributyltin hydride has traditionally been the reagent of choice for radical-mediated reactions, such as dehalogenations and cyclizations. However, its high toxicity is a significant drawback.[5][6] this compound can serve as a source of tributyltin radicals, offering a potentially safer alternative.
Table 2: Comparison of Organotin Reagents in Radical Reactions
| Feature | This compound | Tributyltin Hydride |
| Role | Source of tributyltin radicals | Hydrogen atom donor |
| Application | Radical cyclizations, dehalogenations[7] | Radical reductions, cyclizations, dehalogenations[5][6] |
| Advantages | Potentially lower volatility and handling risks compared to the hydride | Well-established reactivity and extensive literature |
| Disadvantages | May require initiation (e.g., photolysis) to generate radicals efficiently[7] | High toxicity and difficulty in removing tin byproducts[5] |
Toxicity Profile of Organotin Compounds
A significant consideration in the use of organotin compounds is their toxicity. The toxicity varies depending on the number and nature of the organic substituents on the tin atom.
Table 3: Acute Toxicity of Selected Organotin Compounds
| Compound | CAS Number | LD50 (Oral, Rat) | Reference |
| This compound | 813-19-4 | Data not readily available | |
| Tributyltin Hydride | 688-73-3 | > 5,000 mg/kg | [8] |
| Dibutyltin Dichloride | 683-18-1 | 18 mg/kg (causes 50% reduction in thymus weight) | [9] |
| Tributyltin Chloride | 1461-22-9 | 29 mg/kg (causes 50% reduction in thymus weight) | [9] |
Experimental Protocols
Protocol for One-Pot Stannylation/Stille Cross-Coupling under Solvent-Free Conditions
This protocol is adapted from a general method for solvent-free Stille coupling.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Cesium fluoride (B91410) (CsF, 2.0 equiv)
-
Coupling partner (e.g., aryl bromide, 1.2 equiv)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Stannylation Step:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, this compound, Pd(OAc)₂, PCy₃, and CsF.
-
Heat the mixture at 80-120 °C for 2-4 hours, or until the starting aryl halide is consumed (monitored by TLC or GC).
-
-
Stille Coupling Step:
-
To the crude reaction mixture containing the newly formed arylstannane, add the coupling partner and an additional portion of the palladium catalyst and ligand if necessary.
-
Continue heating at 80-120 °C for 12-24 hours, or until the reaction is complete.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol for Tributyltin Hydride-Mediated Radical Cyclization
This protocol is a general representation of radical cyclization reactions.[10]
Materials:
-
Alkene or alkyne substrate with a halide (1.0 equiv)
-
Tributyltin hydride (1.1-1.5 equiv)
-
Azobisisobutyronitrile (AIBN, 0.1-0.2 equiv)
-
Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate in the chosen solvent.
-
Add tributyltin hydride and AIBN to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the progress of the reaction by TLC or GC.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the product via flash column chromatography to separate it from the tin byproducts.
-
Visualizing Reaction Mechanisms and Workflows
Palladium-Catalyzed Stannylation of Aryl Halides with this compound
The following diagram illustrates the catalytic cycle for the stannylation of an aryl halide using this compound, a key initial step in one-pot Stille coupling procedures.
Caption: Catalytic cycle of aryl halide stannylation with this compound.
Experimental Workflow for One-Pot Stannylation and Stille Coupling
This diagram outlines the general laboratory workflow for performing a one-pot stannylation followed by a Stille coupling reaction.
Caption: Workflow for one-pot stannylation-Stille coupling.
References
- 1. Microwave-assisted one-pot hydrostannylation/Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective [ouci.dntb.gov.ua]
- 9. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stille vs. Suzuki Coupling: A Comprehensive Guide to C-C Bond Formation
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki couplings stand as two of the most powerful and widely employed methods for the construction of carbon-carbon bonds. Both reactions offer versatile pathways for the synthesis of complex organic molecules, particularly biaryls, vinylarenes, and conjugated polymers, which are crucial in drug development and materials science. This guide provides an objective, data-driven comparison of the Stille and Suzuki couplings to assist researchers in selecting the optimal method for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin compounds (stannanes) | Organoboron compounds (boronic acids, esters) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1][2] | Low toxicity of boron reagents and byproducts.[1] |
| Stability of Reagents | Organostannanes are generally stable to air and moisture.[1][3] | Boronic acids can be prone to protodeboronation; boronic esters offer greater stability.[1][3] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[1][3] | Typically requires a base for the activation of the organoboron reagent.[1][3][4] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1][3][5] | Generally good, but can be sensitive to strong bases and certain functional groups.[1][5] |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture.[1][3][4] | Boronic acid byproducts are often water-soluble and easily removed.[1][3][4] |
Performance Comparison: A Data-Driven Analysis
The choice between Stille and Suzuki coupling often hinges on the specific substrates and the desired outcome. The following table summarizes quantitative yield data from comparative studies, offering a direct look at the performance of each reaction under various conditions.
| Electrophile | Nucleophile | Coupling Method | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Diazocine-SnBu₃ | Stille | Pd(OAc)₂ / XPhos | Dioxane | CsF | 80 | 18 | 90 | [6][7] |
| 4-Bromoanisole | Diazocine-B(pin) | Suzuki | Pd(OAc)₂ / XPhos | Dioxane / H₂O | K₃PO₄ | 80 | 18 | 95 | [6][7] |
| 1-Bromo-4-nitrobenzene | Diazocine-SnBu₃ | Stille | Pd(OAc)₂ / XPhos | Dioxane | CsF | 80 | 18 | 89 | [6][7] |
| 1-Bromo-4-nitrobenzene | Diazocine-B(pin) | Suzuki | Pd(OAc)₂ / XPhos | Dioxane / H₂O | K₃PO₄ | 80 | 18 | 80 | [6][7] |
| 1-Bromo-2-isopropylbenzene | Diazocine-SnBu₃ | Stille | Pd(OAc)₂ / XPhos | Dioxane | CsF | 80 | 18 | 86 | [6] |
| 1-Bromo-2-isopropylbenzene | Diazocine-B(pin) | Suzuki | Pd(OAc)₂ / XPhos | Dioxane / H₂O | K₃PO₄ | 80 | 18 | 60 | [6] |
| 4-Bromobenzaldehyde | Diazocine-SnBu₃ | Stille | Pd(OAc)₂ / XPhos | Dioxane | CsF | 80 | 18 | 80 | [7] |
| 4-Bromobenzaldehyde | Diazocine-B(pin) | Suzuki | Pd(OAc)₂ / XPhos | Dioxane / H₂O | K₃PO₄ | 80 | 18 | 39 | [7] |
| 2-Bromothiophene | Diazocine-SnBu₃ | Stille | Pd(OAc)₂ / XPhos | Dioxane | CsF | 80 | 18 | 90 | [6] |
| 2-Bromothiophene | Diazocine-B(pin) | Suzuki | Pd(OAc)₂ / XPhos | Dioxane / H₂O | K₃PO₄ | 80 | 18 | 57 | [6] |
| 4-Bromopyridine | Diazocine-SnBu₃ | Stille | Pd(OAc)₂ / XPhos | DMSO | CsF | 100 | 18 | 56 | [8] |
| 4-Bromopyridine | Diazocine-B(pin) | Suzuki | Pd(OAc)₂ / XPhos | Dioxane / H₂O | K₃PO₄ | 80 | 18 | 0 | [6] |
Catalytic Cycles: A Mechanistic Overview
Both the Stille and Suzuki couplings proceed via a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille coupling reaction.
In the Suzuki coupling, the transmetalation step requires the activation of the organoboron species by a base. This is a key difference from the Stille coupling, where the organotin reagent is generally reactive enough for direct transmetalation.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Experimental Protocols
Below are detailed, representative experimental protocols for both Stille and Suzuki coupling reactions for the synthesis of a biaryl compound. These should serve as a starting point and may require optimization for specific substrates.
Stille Coupling Protocol
This protocol is a general procedure based on established methods for the Stille coupling of an aryl bromide with an aryl stannane.
Materials:
-
Aryl bromide (1.0 eq)
-
Aryl tributylstannane (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous and degassed toluene (B28343)
-
Aqueous solution of potassium fluoride (B91410) (KF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(PPh₃)₄, and a stir bar.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the aryl tributylstannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate (B1210297). Wash the organic phase with an aqueous solution of KF to precipitate the tin byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki Coupling Protocol
This protocol is a general procedure based on established methods for the Suzuki coupling of an aryl bromide with an arylboronic acid.[9][10][11]
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water mixture (4:1)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decision-Making Workflow
The choice between Stille and Suzuki coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Stille and Suzuki coupling.
Conclusion
Both the Stille and Suzuki couplings are indispensable tools for C-C bond formation in modern organic synthesis. The Suzuki coupling is often the method of choice due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it particularly suitable for applications in the pharmaceutical industry.[1] However, the Stille coupling's exceptional functional group tolerance and its ability to proceed under neutral conditions make it a superior option for substrates that are sensitive to basic conditions or are sterically hindered.[1][6] Ultimately, the optimal choice will be dictated by a careful consideration of the specific synthetic challenge, including the nature of the substrates, the desired reaction conditions, and safety and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of Stille Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Stille coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. A crucial step following the reaction is the rigorous validation of the desired product to ensure its identity, purity, and structural integrity. This guide provides an objective comparison of the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also briefly compare the validation of Stille coupling products with those from other common cross-coupling reactions, namely Suzuki, Heck, and Sonogashira couplings.
Spectroscopic Methods for Product Validation: A Head-to-Head Comparison
The choice of spectroscopic technique for validating a Stille coupling product depends on the specific information required. While each method offers unique insights, a combination of these techniques provides the most comprehensive characterization.
| Spectroscopic Technique | Information Provided | Advantages | Disadvantages | Typical Analysis Time |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity of atoms, chemical environment of nuclei, and stereochemistry.[1] | Provides unambiguous structure elucidation and quantitative assessment of purity.[1] NMR is also effective in identifying stereoisomers.[2] | Lower sensitivity compared to MS.[3] Requires deuterated solvents and can be complex to interpret with signal overlap in complex molecules.[1] | Minutes to hours |
| Mass Spectrometry (MS) | Precise molecular weight of the product and its fragments. | High sensitivity, allowing for the detection of trace impurities.[3] Can be coupled with chromatographic techniques (GC-MS, LC-MS) for separation and analysis of complex mixtures.[4] | Does not provide detailed structural connectivity and may not distinguish between isomers.[5] | Minutes |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Rapid and non-destructive analysis with minimal sample preparation.[6] | Provides limited structural information and is generally not used for quantitative analysis. The "fingerprint region" can be complex to interpret.[6] | Minutes |
In-Depth Look at Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of Stille coupling products.[1]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The coupling constants can help determine the stereochemistry of the product.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for complex molecules, as they reveal correlations between protons and carbons, allowing for the unambiguous assignment of the molecular structure and direct confirmation of the newly formed C-C bond.[5]
-
¹¹⁹Sn NMR: Can be used to monitor the consumption of the organotin starting material and the formation of tin byproducts.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of the Stille coupling product, confirming that the desired reaction has occurred.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable Stille coupling products.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for non-volatile, polar, or thermally unstable compounds.[7]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product.[8]
-
Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of compounds, while Matrix-Assisted Laser Desorption/Ionization (MALDI) is particularly useful for analyzing neutral organometallic complexes.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups in the Stille coupling product and the absence of functional groups from the starting materials.[6] For example, the disappearance of a C-Br stretching vibration and the appearance of new aromatic C-H bending vibrations can indicate a successful coupling.
Experimental Protocols
General Stille Coupling Reaction Protocol
This is a generalized protocol and may require optimization for specific substrates.[11]
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the organic halide (1.0 eq), the organostannane (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary.
-
Add anhydrous, degassed solvent (e.g., toluene (B28343) or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the appropriate time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by diluting with an organic solvent and washing with an aqueous solution of KF to remove tin byproducts, followed by water and brine.[11]
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified Stille coupling product.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer.
-
Process and analyze the spectra to confirm the structure of the product.
Mass Spectrometry Sample Preparation and Analysis
-
Prepare a dilute solution of the purified product (~1 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., ESI or MALDI).
-
Acquire the mass spectrum and compare the observed molecular ion peak with the calculated molecular weight of the expected product.
IR Spectroscopy Sample Preparation and Analysis
-
Place a small amount of the purified product (as a neat liquid, a thin film, or a KBr pellet for solids) in an FTIR spectrometer.
-
Acquire the IR spectrum.
-
Analyze the spectrum for the presence of characteristic absorption bands of the functional groups in the product and the absence of bands from the starting materials.
Visualizing the Workflow and Logic
Caption: Experimental workflow for the synthesis and spectroscopic validation of Stille coupling products.
Caption: Simplified catalytic cycle of the Stille coupling reaction.
Comparison with Other Cross-Coupling Reactions
While the spectroscopic validation techniques are broadly similar for different cross-coupling reactions, the nature of the starting materials and potential byproducts can influence the analytical strategy.
| Cross-Coupling Reaction | Key Validation Considerations |
| Stille Coupling | Removal and detection of toxic organotin byproducts is critical. ¹¹⁹Sn NMR can be a useful tool. |
| Suzuki Coupling | Boronic acid starting materials and their byproducts are generally less toxic and more easily removed by aqueous workup.[1] |
| Heck Reaction | The reaction involves an alkene, so validation must confirm the formation of the substituted alkene and its stereochemistry.[12] |
| Sonogashira Coupling | The product contains an alkyne functionality, which has a characteristic C≡C stretching band in the IR spectrum and distinct chemical shifts in NMR.[13] |
Conclusion
The validation of Stille coupling products requires a multi-pronged spectroscopic approach. NMR spectroscopy provides the most definitive structural information, while mass spectrometry offers unparalleled sensitivity for molecular weight determination and impurity detection. IR spectroscopy serves as a rapid and convenient method for functional group analysis. By judiciously applying these techniques, researchers can ensure the integrity of their synthesized molecules, a critical step in the advancement of chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 8. scirp.org [scirp.org]
- 9. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Mechanistic Showdown: Stille vs. Negishi Cross-Coupling in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Negishi reactions have long stood as powerful tools for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, natural products, and functional materials. While both reactions share a common catalytic cycle, their distinct organometallic reagents—organostannanes for Stille and organozincs for Negishi—give rise to significant mechanistic and practical differences. This guide provides a detailed mechanistic comparison of the Stille and Negishi reactions, supported by experimental data, to inform researchers in their selection of the optimal coupling strategy.
At the Heart of the Reaction: The Catalytic Cycle
Both the Stille and Negishi cross-coupling reactions proceed through a similar catalytic cycle involving a palladium catalyst.[1] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide or triflate (R¹-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is a key player in the subsequent steps.[2][3]
-
Transmetalation: This is the crucial step where the two reactions diverge. In the Stille reaction, an organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium(II) center.[2] In the Negishi reaction, this transfer is accomplished by an organozinc reagent (R²-ZnX).[3] This step is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction.
Figure 2: Catalytic Cycle of the Negishi Cross-Coupling Reaction.
Mechanistic Nuances and Practical Implications
The choice between Stille and Negishi coupling often hinges on the specific requirements of the synthesis, including substrate scope, functional group tolerance, and reaction conditions.
Organometallic Reagents: A Tale of Two Metals
The fundamental difference between the Stille and Negishi reactions lies in their organometallic reagents.
-
Organostannanes (Stille): Organotin compounds are known for their excellent stability to air and moisture, making them easy to handle and store.[4] They also exhibit remarkable tolerance to a wide variety of functional groups, a significant advantage in the synthesis of complex molecules.[3] However, the primary drawback of organostannanes is their high toxicity and the difficulty in removing tin byproducts from the reaction mixture.[4][5]
-
Organozincs (Negishi): Organozinc reagents are generally more reactive than their organotin counterparts, which can lead to faster reaction times.[3] They are also less toxic and more environmentally benign than organostannanes.[3] The main challenge with organozinc compounds is their sensitivity to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions.
Substrate Scope and Functional Group Tolerance
Both reactions are versatile and can be used to form a variety of C-C bonds, including sp²-sp², sp²-sp³, and sp-sp² linkages.
-
Stille Coupling: The Stille reaction is renowned for its broad functional group tolerance, accommodating sensitive groups such as esters, amides, ketones, and aldehydes.[3] This makes it a favored choice for late-stage functionalization in total synthesis.
-
Negishi Coupling: While generally exhibiting good functional group tolerance, the higher reactivity of organozinc reagents can sometimes lead to side reactions with certain sensitive functional groups.[3] However, modern advancements in ligand and catalyst design have significantly expanded the scope and functional group compatibility of the Negishi coupling.[4]
Quantitative Comparison: A Case Study in Alkaloid Synthesis
A direct comparison of the Stille and Negishi reactions in the total synthesis of the indole (B1671886) alkaloid hippadine (B1673251) provides valuable insights into their relative performance in a real-world application. In a study by Humphrey and co-workers, both reactions were investigated for the key cross-coupling step.[2]
| Reaction | Organometallic Reagent | Electrophile | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Stille | (7-Indolyl)tributylstannane | Methyl 6-iodopiperonate | Pd₂(dba)₃ | P(2-furyl)₃ | - | Toluene (B28343) | 100 | 18 | Low |
| Negishi | (7-Indolyl)zinc chloride | Methyl 6-iodopiperonate | Pd(PPh₃)₄ | - | - | THF | 65 | 24 | 0 |
Table 1: Comparison of Stille and Negishi reactions in the synthesis of hippadine.[2]
In this particular synthesis, the Stille reaction successfully provided the desired product, albeit in low yield, while the Negishi reaction failed to yield any of the cross-coupled product.[2] This outcome highlights that while Negishi coupling can be highly effective, its success is highly substrate-dependent, and in some cases, the milder conditions and broader compatibility of the Stille reaction may be advantageous.
Experimental Protocols
General Procedure for Stille Coupling in the Synthesis of Hippadine
A solution of methyl 6-iodopiperonate (1.0 equiv), (7-indolyl)tributylstannane (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.05 equiv), and tri(2-furyl)phosphine (B125338) (0.2 equiv) in toluene was heated at 100 °C for 18 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture was quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture was then filtered through Celite, and the filtrate was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford hippadine.[2]
General Procedure for Negishi Coupling in the Synthesis of Hippadine
To a solution of 7-bromoindole (B1273607) (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere was added n-butyllithium (1.1 equiv). The mixture was stirred for 30 minutes, followed by the addition of a solution of anhydrous zinc chloride (1.2 equiv) in THF. The reaction mixture was allowed to warm to room temperature and stirred for 1 hour. To this solution was added methyl 6-iodopiperonate (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). The reaction mixture was heated at 65 °C for 24 hours. After cooling to room temperature, the reaction was quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Analysis of the crude reaction mixture indicated no formation of the desired product.[2]
Logical Workflow for Reaction Selection
Figure 3: Decision workflow for selecting between Stille and Negishi coupling.
Conclusion
Both the Stille and Negishi cross-coupling reactions are indispensable tools in modern organic synthesis, each with its own set of advantages and disadvantages. The Stille reaction, with its air- and moisture-stable organostannane reagents and broad functional group tolerance, offers a robust and reliable method for complex molecule synthesis, despite the toxicity of tin compounds. The Negishi reaction, on the other hand, provides a more reactive and environmentally friendly alternative with its organozinc reagents, often leading to faster reactions. The choice between these two powerful methods ultimately depends on the specific demands of the synthetic target, including the nature of the substrates, the presence of sensitive functional groups, and practical considerations such as reaction conditions and reagent handling. A thorough understanding of the mechanistic nuances of each reaction is paramount for the successful design and execution of synthetic strategies in research and drug development.
References
- 1. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts in Hexabutyldistannane-Mediated C-C Bond Formation
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the success of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the performance of various palladium catalysts in reactions involving hexabutyldistannane, primarily focusing on the intramolecular Stille-Kelly coupling reaction.
The Stille-Kelly reaction, a variation of the Stille cross-coupling, utilizes this compound to effect the intramolecular cyclization of dihalides, offering a powerful method for the synthesis of cyclic and polycyclic structures. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst. This guide summarizes performance data, details experimental protocols, and visualizes the underlying catalytic cycle to aid in catalyst selection and reaction optimization.
Performance of Palladium Catalysts: A Comparative Analysis
Below is a table summarizing the performance of different palladium catalysts in intramolecular Stille-type cyclizations. It is important to note that reaction conditions such as solvent, temperature, and substrate can significantly influence the outcome.
| Catalyst System | Substrate Type | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | Dihalide | Cyclic Compound | Moderate to High | [1] |
| Pd₂(dba)₃ / Ligand | Dihalide | Cyclic Compound | Variable | General Knowledge |
| Pd(OAc)₂ / Ligand | Dihalide | Cyclic Compound | Variable | General Knowledge |
Note: "Variable" indicates that the yield is highly dependent on the specific ligand and substrate used. Common ligands include phosphines (e.g., PPh₃, P(o-tol)₃) and N-heterocyclic carbenes (NHCs).
Comparative studies on other Stille cross-coupling reactions have shown that Pd(PPh₃)₄ is a highly effective catalyst.[1] However, for specific applications, a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a carefully chosen ligand can offer superior performance. The choice of ligand can influence both the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocols
The following are generalized experimental protocols for conducting a Stille-Kelly intramolecular cyclization using this compound with different palladium catalysts.
General Procedure for Intramolecular Cyclization:
A solution of the dihalide substrate in an appropriate solvent (e.g., toluene (B28343), DMF, or THF) is degassed. To this solution is added this compound (typically 1.0-1.2 equivalents) and the palladium catalyst (typically 1-5 mol%). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired cyclized product.
Example Protocol using Pd(PPh₃)₄:
To a solution of the dihalide (1.0 mmol) in anhydrous toluene (20 mL) was added this compound (1.1 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture was refluxed under an argon atmosphere for 12 hours. After cooling to room temperature, the solvent was evaporated, and the residue was purified by flash chromatography on silica (B1680970) gel to yield the product.
Example Protocol using Pd₂(dba)₃ and a Phosphine (B1218219) Ligand:
In a glovebox, a Schlenk tube was charged with Pd₂(dba)₃ (0.025 mmol), the desired phosphine ligand (0.1 mmol), and the dihalide (1.0 mmol). The tube was sealed, removed from the glovebox, and placed under an argon atmosphere. Anhydrous DMF (20 mL) and this compound (1.1 mmol) were added via syringe. The reaction mixture was heated to 80 °C for 16 hours. After workup and purification, the cyclized product was obtained.
Mechanistic Insights and Visualizations
The Stille-Kelly reaction proceeds through a catalytic cycle that is a variation of the general Stille coupling mechanism. The key steps involve oxidative addition, transmetalation, and reductive elimination.
Caption: Experimental workflow for a Stille-Kelly intramolecular cyclization.
The catalytic cycle begins with the active Pd(0) species.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
In the context of the Stille-Kelly reaction, the dihalide first undergoes a reaction with this compound to form a mono-stannylated intermediate in situ. This intermediate then participates in the catalytic cycle, where R¹ and R² are part of the same molecule, leading to cyclization.
Conclusion
The choice of palladium catalyst for reactions with this compound, particularly for intramolecular Stille-Kelly couplings, is a critical parameter that significantly impacts reaction efficiency. While Pd(PPh₃)₄ is a reliable and commonly used catalyst, the exploration of other palladium sources like Pd₂(dba)₃ and Pd(OAc)₂ in combination with a diverse range of ligands can lead to improved yields and milder reaction conditions. The provided experimental protocols and mechanistic visualizations serve as a foundational guide for researchers to design and optimize their synthetic strategies for constructing complex cyclic molecules. Further screening of catalyst systems is often necessary to identify the optimal conditions for a specific substrate.
References
The Stannane Dilemma: A Cost-Benefit Analysis of Hexabutyldistannane in Synthesis
In the realm of complex organic synthesis, the choice of reagents is a critical decision, balancing reactivity, cost, and safety. For decades, organotin compounds, particularly hexabutyldistannane and its derivatives like tributyltin hydride, have been mainstays for crucial transformations such as palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) and radical-mediated dehalogenations.[1][2] However, the significant toxicity of organotin compounds and the laborious removal of their byproducts have prompted a shift towards safer and more sustainable alternatives.[3] This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a direct comparison to its primary alternatives, supported by experimental data.
Cost and Performance: A Head-to-Head Comparison
The primary allure of this compound lies in its high reactivity and its utility in a broad range of synthetic applications, including the formation of carbon-carbon bonds.[4][5] However, this performance comes at a significant cost, not only in terms of the reagent itself but also in the associated safety and purification expenses.
| Reagent | Typical Price (per gram) | Key Applications | Advantages | Disadvantages |
| This compound | $15 - $30 | Stille Coupling, Stannylation Reactions | High reactivity, versatile | High toxicity, difficult to remove byproducts, air and moisture sensitive |
| Tributyltin Hydride | $5 - $15 | Radical Dehalogenation, Barton-McCombie Deoxygenation | Effective radical initiator, well-established protocols | High toxicity, difficult to remove byproducts |
| Tris(trimethylsilyl)silane | $20 - $40 | Radical Dehalogenation, Hydrosilylation | Low toxicity, easy byproduct removal, good reactivity | Higher initial cost, may require modified reaction conditions |
Note: Prices are estimates based on publicly available data from various suppliers and may vary based on purity and quantity.
Experimental Data: Stille Coupling and Radical Dehalogenation
To provide a clearer picture of the performance trade-offs, the following table summarizes representative experimental data for key reactions where this compound or its alternatives are commonly employed.
| Reaction | Reagent | Substrate | Product Yield | Reaction Time | Reference |
| Stille Coupling | Organotin Reagent | Aryl Halide + Organostannane | 76-99% | 12-16 hours | [4] |
| Radical Dehalogenation | Tributyltin Hydride | Alkyl Halide | High | Varies | [2] |
| Radical Dehalogenation | Tris(trimethylsilyl)silane | Alkyl Halide | High | Varies (often comparable to tin hydrides) | [6][7] |
| Barton-McCombie Deoxygenation | Tributyltin Hydride | Thiocarbonyl derivative of an alcohol | High | Varies | [8][9][10] |
| Barton-McCombie Deoxygenation | Tris(trimethylsilyl)silane | Thiocarbonyl derivative of an alcohol | High | Varies | [11] |
The Verdict: Shifting Tides Towards Tin-Free Alternatives
While organotin reagents like this compound have historically been powerful tools in the synthetic chemist's arsenal, their significant drawbacks are increasingly difficult to justify. The high toxicity of these compounds poses a considerable risk to researchers and the environment.[3][12] Furthermore, the removal of tin-containing byproducts is notoriously challenging, often requiring multiple chromatographic purifications and leading to product contamination.
In contrast, organosilanes, particularly tris(trimethylsilyl)silane, have emerged as a viable and often superior alternative in many radical reactions.[6][7] Although the initial purchase price may be higher, the benefits of significantly lower toxicity and simplified purification often outweigh this cost. The byproducts of silane-based reactions are generally less toxic and more easily removed by standard laboratory techniques. This "flight from the tyranny of tin" is a clear trend in modern organic synthesis, driven by a growing emphasis on green chemistry and laboratory safety.
Visualizing the Analysis and Workflow
To further clarify the decision-making process and experimental considerations, the following diagrams illustrate the cost-benefit analysis and a typical experimental workflow.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Barton-McCombie Reaction [organic-chemistry.org]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Organotin and Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents in chemical synthesis extends beyond reaction yield and efficiency; it carries significant environmental implications. In the realm of cross-coupling reactions, a cornerstone of modern drug discovery and development, organotin and organoboron reagents have been pivotal. However, their environmental and toxicological profiles differ starkly. This guide provides an objective comparison of the environmental impact of these two classes of reagents, supported by experimental data, to inform safer and more sustainable chemical practices.
Executive Summary
Organotin compounds, particularly tributyltin (TBT) and triphenyltin (B1233371) (TPT) derivatives, have a well-documented history of high environmental toxicity.[1] They are characterized by their extreme toxicity to aquatic life, persistence in the environment, and high potential for bioaccumulation.[1][2][3] In contrast, organoboron compounds, such as boronic acids and their esters, are generally considered to have a much lower toxicity profile and are more environmentally benign. This difference is a critical consideration in the principles of green chemistry and sustainable drug development.
Quantitative Environmental Impact Data
The following tables summarize key environmental indicators for representative organotin and organoboron reagents.
Table 1: Aquatic Toxicity
| Compound | Organism | Exposure Duration | LC50/EC50 | Reference |
| Organotin Reagents | ||||
| Tributyltin (TBT) oxide | Daphnia magna (Water flea) | 24 hours | 0.03 µg/L | [4] |
| Triphenyltin hydroxide (B78521) | Rhamdia quelen (Silver catfish) | 96 hours | 9.73 µg/L | [5][6] |
| Triphenyltin hydroxide | Oncorhynchus mykiss (Rainbow trout) | 96 hours | >28 µg/L | [7] |
| Organoboron Reagents | ||||
| Phenylboronic acid | Daphnia magna (Water flea) | 48 hours | 25.5 mg/L (25,500 µg/L) | [8] |
| Phenylboronic acid | Oncorhynchus mykiss (Rainbow trout) | 96 hours | 14 mg/L (14,000 µg/L) | [9] |
LC50 (Lethal Concentration 50%): The concentration of a chemical which kills 50% of a test population. A lower LC50 indicates higher toxicity. EC50 (Effective Concentration 50%): The concentration of a chemical that causes a defined effect in 50% of a test population.
Table 2: Environmental Persistence
| Compound | Environmental Compartment | Half-life | Reference |
| Organotin Reagents | |||
| Tributyltin (TBT) | Aerobic soil | 1 to 3 months (approx. 30-90 days) | [10] |
| Tributyltin (TBT) | Anaerobic soil | > 2 years | [10] |
| Tributyltin (TBT) | Marine water | 1-2 weeks | [1] |
| Tributyltin (TBT) | Sediment | ~2 years | [1] |
| Organoboron Reagents | |||
| Phenylboronic acid | Soil | Estimated to be low due to biodegradation | General chemical property |
| Phenylboronic acid | Water | Readily biodegradable | General chemical property |
Table 3: Bioaccumulation Potential
| Compound | Organism | Bioconcentration Factor (BCF) | Reference |
| Organotin Reagents | |||
| Tributyltin (TBT) | Molluscs and fish | Up to 7,000 | [3][11] |
| Tributyltin (TBT) | Microorganisms | Up to 30,000 | [3][11] |
| Tributyltin (TBT) | Oncorhynchus mykiss (Rainbow trout) | 406 | [12] |
| Organoboron Reagents | |||
| Phenylboronic acid | Fish (predicted) | Low potential based on Log Kow | General chemical property |
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water. A higher BCF indicates a greater potential for the chemical to accumulate in living tissues.
Environmental Impact Pathways
The following diagram illustrates the key differences in the environmental fate and impact of organotin and organoboron reagents.
Caption: Environmental impact pathways of organotin vs. organoboron reagents.
Experimental Protocols
The data presented in this guide are derived from standardized ecotoxicological and environmental fate studies. The following are summaries of the methodologies for the key experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Aquatic Toxicity Testing (OECD 202, 203)
-
Objective: To determine the concentration of a substance that is lethal to 50% (LC50) of a test population of aquatic organisms over a short period.
-
Test Organisms:
-
Invertebrates: Daphnia magna (water flea).
-
Fish: Oncorhynchus mykiss (rainbow trout).
-
-
Methodology:
-
A range of concentrations of the test substance are prepared in a suitable aqueous medium.
-
Test organisms are introduced into the test solutions and a control (without the test substance).
-
The organisms are observed over a specified period (typically 24-96 hours).
-
Mortality is recorded at regular intervals.
-
The LC50 value is calculated using statistical methods (e.g., probit analysis).
-
-
Workflow Diagram:
Caption: Workflow for acute aquatic toxicity testing.
Soil Biodegradation Half-life Determination (OECD 307)
-
Objective: To determine the rate of aerobic and anaerobic transformation of a chemical in soil.
-
Methodology:
-
The test substance is applied to samples of soil with known characteristics (e.g., pH, organic carbon content).
-
The soil samples are incubated under controlled aerobic or anaerobic conditions (temperature, moisture).
-
At various time intervals, subsamples of the soil are taken and analyzed for the concentration of the parent compound.
-
The rate of degradation is modeled, and the time for 50% of the substance to degrade (DT50 or half-life) is calculated.
-
-
Workflow Diagram:
Caption: Workflow for soil biodegradation testing.
Bioconcentration Factor (BCF) Determination (OECD 305)
-
Objective: To determine the potential of a chemical to accumulate in the tissues of an aquatic organism from the surrounding water.
-
Test Organism: Typically fish, such as rainbow trout.
-
Methodology:
-
Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in water for a period until a steady state is reached (the concentration in the fish tissue remains constant).
-
Depuration Phase: The fish are then transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured over time.
-
The concentrations of the test substance in both the water and the fish tissues are measured at regular intervals throughout both phases.
-
The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.
-
-
Workflow Diagram:
Caption: Workflow for bioconcentration factor determination.
Conclusion
The experimental data unequivocally demonstrate the superior environmental profile of organoboron reagents compared to their organotin counterparts. Organotin compounds pose a significant and lasting threat to aquatic ecosystems due to their high toxicity, environmental persistence, and tendency to bioaccumulate. In contrast, organoboron reagents are significantly less toxic, readily degrade in the environment, and have a low potential for bioaccumulation. For researchers and professionals in drug development, prioritizing the use of organoboron reagents in synthetic methodologies, such as the Suzuki-Miyaura coupling over the Stille coupling, is a critical step towards embracing greener and more sustainable chemistry. This choice not only minimizes environmental harm but also aligns with the growing regulatory and societal demand for environmentally responsible practices in the pharmaceutical industry.
References
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. www2.mst.dk [www2.mst.dk]
- 4. circabc.europa.eu [circabc.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of triphenyltin hydroxide to fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 11. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 12. epa.gov [epa.gov]
A Comparative Guide to Modern Organotin Cross-Coupling and its Alternatives
In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are an indispensable tool for chemists in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex materials.[1] Among these, the Stille reaction, utilizing organotin reagents, has long been valued for its versatility and functional group tolerance.[2] However, concerns over the toxicity of organotin compounds have spurred the development and refinement of alternative methods, most notably the Suzuki-Miyaura and Negishi couplings.[3] This guide provides a comprehensive comparison of these key cross-coupling methodologies, focusing on recent advances, performance data, and practical considerations for researchers.
At a Glance: Stille vs. Suzuki vs. Negishi
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoboron compounds (R-B(OR')₂) | Organozinc compounds (R-ZnX) |
| Key Advantages | Excellent functional group tolerance, stable and isolable organometallic reagents.[2] | Low toxicity of reagents and byproducts, commercially available reagents, robust for a wide range of substrates.[4] | High reactivity, excellent for challenging/hindered substrates, good functional group tolerance under neutral conditions.[5] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.[4] | Requires a base which can affect sensitive substrates, potential for protodeboronation of the organoboron reagent.[6] | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.[7] |
| Typical Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands)[8] | Palladium or Nickel complexes (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂)[7] |
Performance Comparison: A Data-Driven Analysis
The choice of a cross-coupling reaction is often dictated by the specific substrates and the desired outcome. The following tables provide a summary of quantitative data from the literature, comparing the performance of Stille, Suzuki, and Negishi couplings for similar transformations.
Table 1: Coupling of Aryl Bromides with Arylmetallic Reagents
| Entry | Aryl Bromide | Organometallic Reagent | Coupling Method | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenyltributylstannane | Stille | Pd(PPh₃)₄ (2) | Toluene, 100 °C, 16h | 92 | [9] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Suzuki | Pd(OAc)₂ (2), XPhos (4) | Dioxane/H₂O, 100 °C, 16h | 95 | [9] |
| 3 | 4-Bromotoluene | Phenylzinc chloride | Negishi | Pd₂(dba)₃ (1), XPhos (2.5) | THF, 65 °C, 12h | 94 | [10] |
| 4 | 1-Bromo-4-nitrobenzene | Phenyltributylstannane | Stille | Pd(OAc)₂ (2), XPhos (4) | Toluene, 100 °C, 4h | 89 | [9] |
| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Suzuki | Pd(OAc)₂ (2), SPhos (4) | Dioxane/H₂O, 100 °C, 2h | 96 | [9] |
| 6 | 1-Bromo-4-nitrobenzene | Phenylzinc chloride | Negishi | PdCl₂(dppf) (3) | THF, rt, 2h | 95 | [11] |
Table 2: Coupling with Heterocyclic Halides
| Entry | Heterocyclic Halide | Organometallic Reagent | Coupling Method | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenyltributylstannane | Stille | Pd(PPh₃)₄ (3) | Dioxane, 90 °C, 12h | 85 | [12] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Suzuki | Pd(OAc)₂ (2), SPhos (4) | Toluene/H₂O, 100 °C, 18h | 93 | [12] |
| 3 | 2-Chloropyridine | Phenylzinc chloride | Negishi | Pd₂(dba)₃ (1), XPhos (2.5) | THF, rt, 12h | 92 | [10] |
| 4 | 3-Bromothiophene | (2-Thienyl)tributylstannane | Stille | PdCl₂(PPh₃)₂ (2) | DMF, 80 °C, 3h | 88 | [12] |
| 5 | 3-Bromothiophene | (2-Thienyl)boronic acid | Suzuki | Pd(PPh₃)₄ (3) | Dioxane/H₂O, 80 °C, 12h | 91 | [12] |
| 6 | 3-Bromothiophene | (2-Thienyl)zinc chloride | Negishi | Pd(OAc)₂ (2), SPhos (4) | THF, 65 °C, 12h | 90 | [11] |
Recent Advances in Catalysis and Reaction Conditions
Stille Coupling: Recent developments have focused on mitigating the environmental impact and improving the efficiency of Stille couplings. The use of palladium nanoparticles as catalysts has gained attention, offering high activity and the potential for catalyst recycling.[13] Furthermore, new phosphine ligands have been developed that allow for lower catalyst loadings and milder reaction conditions.
Suzuki-Miyaura Coupling: The field of Suzuki coupling is continually evolving with the development of more active and robust catalysts.[8] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands have enabled the coupling of previously challenging substrates, such as sterically hindered aryl chlorides.[14] Recent research has also focused on performing the reaction in more environmentally friendly solvents, including water.[15]
Negishi Coupling: Advances in Negishi coupling have centered on improving the functional group tolerance and ease of handling of the organozinc reagents. The use of highly active palladium catalysts with electron-rich ligands allows for the coupling of a wide range of functionalized and heterocyclic substrates at room temperature and with low catalyst loadings.[10][11] Furthermore, new methods for the in situ preparation of organozinc reagents have made the Negishi reaction more user-friendly.
Experimental Protocols
General Procedure for Stille Coupling of an Aryl Halide:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), the organostannane (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up often involves quenching with an aqueous solution of potassium fluoride (B91410) to precipitate tin byproducts, followed by filtration through celite.
-
The organic phase is then extracted, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide:
-
To a flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a magnetic stir bar.
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, or THF/water) via syringe under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Purification is achieved by column chromatography.
General Procedure for Negishi Coupling of an Aryl Halide:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the organozinc reagent by either transmetalation from an organolithium or Grignard reagent with a zinc halide, or by direct insertion of zinc dust into an organic halide.
-
In a separate flame-dried flask, add the palladium or nickel catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand, 1-5 mol%) and a magnetic stir bar.
-
Add the aryl halide (1.0 equiv.) and an anhydrous, degassed solvent (e.g., THF or DME).
-
To this mixture, add the freshly prepared organozinc reagent (1.2-1.5 equiv.) via cannula or syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC/MS).
-
The reaction is typically quenched with saturated aqueous ammonium (B1175870) chloride and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualizing Cross-Coupling Chemistry
Catalytic Cycles
The catalytic cycles for Stille, Suzuki, and Negishi couplings share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
Decision-Making Workflow for Method Selection
Choosing the appropriate cross-coupling reaction is a critical step in synthetic planning. This decision tree provides a simplified guide for selecting between Stille, Suzuki, and Negishi couplings based on key substrate and reaction parameters.
Conclusion
The Stille, Suzuki-Miyaura, and Negishi cross-coupling reactions are powerful and versatile methods for the construction of carbon-carbon bonds. While the Stille reaction offers excellent functional group tolerance, the toxicity of organotin reagents is a significant drawback. The Suzuki coupling is often the method of choice due to the low toxicity and high stability of organoboron reagents. However, for base-sensitive or sterically hindered substrates, the Negishi coupling, with its highly reactive organozinc reagents, can provide a superior alternative. Recent advances in catalyst development continue to expand the scope and utility of all three reactions, providing chemists with an increasingly sophisticated toolkit for molecular construction. The optimal choice of reaction will always depend on a careful consideration of the specific substrates, desired functional group tolerance, and practical laboratory constraints.
References
- 1. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Modern Cross-Coupling Reagents: Benchmarking Hexabutyldistannane
For researchers, scientists, and professionals in drug development, the selection of an optimal cross-coupling methodology is paramount for the efficient synthesis of complex molecules. This guide provides a detailed comparison of the performance of the traditional organotin reagent, Hexabutyldistannane (used in Stille-type couplings), against newer alternatives such as organoboron, organozinc, and organosilicon reagents.
The landscape of palladium-catalyzed cross-coupling reactions has evolved significantly, moving towards greener, more efficient, and less toxic synthetic strategies. While the Stille coupling, utilizing organotin reagents like this compound, has been a cornerstone in C-C bond formation due to the stability and high reactivity of the organostannanes, concerns over the toxicity of tin compounds have driven the development of alternative methods. This guide presents a comparative overview of the Stille reaction alongside the Suzuki-Miyaura, Negishi, and Hiyama couplings, supported by experimental data and detailed protocols.
Performance Comparison of Cross-Coupling Reagents
The following tables summarize quantitative data for different cross-coupling reactions, offering a glimpse into their comparative performance under specific reported conditions. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and reaction efficiency is highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Stille Coupling with Organotin Reagents
| Electrophile | Organotin Reagent | Catalyst (Loading) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (0.1 eq), CuI (0.1 eq) | DMF | LiCl (5.3 eq) | 40 | 60 | 87 | [1] |
| Aryl Halides | Organotin reagents | Pd(OAc)₂/Dabco | - | - | - | - | - | [2] |
| Acyl Chlorides | Alkyl-tin reagents | Palladium catalyst | - | - | - | - | 53-87 | [3] |
| Aryl Halides | Allyl-tin reagents | Palladium catalyst | - | - | low | - | 4-100 | [3] |
Table 2: Suzuki-Miyaura Coupling with Organoboron Reagents
| Electrophile | Organoboron Reagent | Catalyst (Loading) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Organic halide | Boronic acid | Pd₂(dba)₃ (0.05 eq), JohnPhos (0.2 eq) | THF/H₂O | Cs₂CO₃ (3.0 eq) | 40 | 2.5 | 90 | [4] |
| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ (0.1 eq) | 1,4-Dioxane/H₂O | Cs₂CO₃ (2.5 eq) | 100 | overnight | - | [5] |
| Aryl Halides | Phenylboronic Acid | PdCu@Ti₃C₂ (10 mg) | Water | K₂CO₃ (1 mmol) | - | 1 | - | [6] |
| 4-Bromoanisole | (4-methoxyphenyl)boronic acid | Pd(OAc)₂/XPhos | - | - | - | - | 95 | [7] |
Table 3: Negishi Coupling with Organozinc Reagents
| Electrophile | Organozinc Reagent | Catalyst (Loading) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substrate | Organozinc reagent | Pd(PPh₃)₄ (0.05 eq) | THF | - | rt | overnight | 80 | [8] |
| Aryl bromides | Organozinc chlorides | Pd bipyridyl complex on MCM-41 | THF | - | 70 | - | good to high | 9 |
| β,γ-unsaturated ester | Intermediate diene | - | - | - | - | - | 78 | [9] |
| Aryl halides | Arylzinc reagents | Amido pincer nickel complexes | - | - | - | - | - | [10] |
Table 4: Hiyama Coupling with Organosilicon Reagents
| Electrophile | Organosilicon Reagent | Catalyst (Loading) | Solvent | Activator/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl halides | Trialkoxy(aryl)silanes | Pd/C (0.5 mol%) | Toluene (B28343)/H₂O | Tris(4-fluorophenyl)phosphine (B91858) | 120 | - | up to 90 | [11] |
| 4-Bromoanisole | Phenyl triethoxysilane | Pd(NH₃)₂Cl₂/bipyridyl ligand (0.1 mol%) | H₂O | NaOH | - | - | 99 | [12] |
| Aryl halides | Aryl trimethoxysilane | Pd nanoparticles | Ethylene glycol | NaOH | 100 | - | 87-98 | [12] |
| Aryl mesylates | Arylsilanes | Pd(OAc)₂/XPhos | - | - | - | - | 40-97 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for each of the discussed cross-coupling reactions.
Stille Coupling Protocol
A flame-dried 100 mL round-bottom flask is charged with the enol triflate (4.60 mmol, 1 eq) and DMF (35 mL, previously bubbled with N₂ for 45 min). CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) are added sequentially. An additional 11 mL of DMF is added to make a 0.1 M solution. The reaction flask is purged with Ar for 10 min before the addition of the organotin reagent (1.15 eq). The solution is then heated to 40 °C. After 2.5 days, the brown solution is transferred into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extracted with hexane. The combined organic phases are washed with the NH₃·H₂O:H₂O mixture and brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography on basic alumina (B75360) to afford the coupled product (87% yield).[1]
Suzuki-Miyaura Coupling Protocol
A round-bottom flask is charged with the organic halide (0.22 mmol, 1.0 eq.), the boronic acid (0.24 mmol, 1.1 eq.), Pd₂(dba)₃ (10.2 mg, 0.01 mmol, 0.05 eq.), 2-(ditert-butylphosphino)-biphenyl (JohnPhos, 13.3 mg, 0.04 mmol, 0.2 eq.), and cesium carbonate (217 mg, 0.66 mmol, 3.0 eq.). THF (2.5 mL) and water (0.5 mL) are added sequentially to the flask, and the resulting reaction mixture is heated to 40 °C under an argon atmosphere for 2.5 h. The reaction mixture is allowed to cool to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with EtOAc. The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (SiO₂, 3:2 PE/EtOAc) to afford the pure product (90% yield).[4]
Negishi Coupling Protocol
To a solution of TMP (1.2 eq) in THF (5 mL), n-BuLi (2.5 M in hexanes, 1.2 eq) is added at -78 °C. The mixture is warmed to room temperature, stirred for 30 min, and then cooled back to -78 °C. A solution of the substrate (2.5 mmol, 1.0 eq) in THF (5 mL) is added, and the red solution is stirred at -78 °C for 2 hours before ZnCl₂ (0.5 M in THF, 1.2 eq) is added. The mixture is stirred for 30 min at -78 °C, then warmed to room temperature and stirred for another 30 minutes. A solution of Pd(PPh₃)₄ (0.05 eq) in 5 mL of THF is prepared under N₂ and added to the reaction mixture at room temperature. Acryloyl chloride (2.2 eq) is then added, and the resulting mixture is stirred at room temperature overnight before being quenched with water. The layers are separated, and the aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. Flash column chromatography provides the desired product (80% yield).[8]
Hiyama Coupling Protocol
A mixture of an aryl halide (1.0 mmol), a trialkoxy(aryl)silane (1.5 mmol), Pd/C (10 wt%, 0.5 mol%), tris(4-fluorophenyl)phosphine (1 mol%), and TBAF·3H₂O (1.5 mmol) in aqueous toluene (4.8% H₂O, 5 mL) is heated at 120 °C in a sealed tube. After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to give the biaryl product (yields up to 90%).[11][13]
Visualization of Catalytic Cycles
The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of the Stille, Suzuki-Miyaura, Negishi, and Hiyama cross-coupling reactions.
Stille Coupling Catalytic Cycle
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. thieme-connect.com [thieme-connect.com]
Confirming the Structure of Products from Hexabutyldistannane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes utilizing hexabutyldistannane for the formation of aryltributylstannanes, key intermediates in drug development and organic synthesis. We will explore the performance of this compound in the palladium-catalyzed Stille coupling reaction and compare it with an alternative, traditional method. This guide includes detailed experimental protocols, quantitative data for comparison, and visualizations to elucidate the underlying chemical processes.
Performance Comparison: this compound vs. Traditional Methods
The synthesis of aryltributylstannanes is a critical step in the construction of complex organic molecules. This compound is a widely used reagent for this purpose, primarily through the Stille coupling reaction. An alternative, classical approach involves the use of a Grignard reagent with tributyltin chloride. Below is a comparison of these two methods for the synthesis of a representative product, phenyltributylstannane.
| Feature | This compound Method (Stille Coupling) | Tributyltin Chloride Method (Grignard Reaction) |
| Starting Materials | This compound, Aryl Halide (e.g., Iodobenzene) | Tributyltin Chloride, Aryl Halide (e.g., Bromobenzene), Magnesium |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | None |
| Reaction Conditions | Typically requires heating (e.g., 90-110 °C) in an inert solvent (e.g., Toluene)[1] | Initiation can be sensitive to solvent and purity of magnesium; reaction is often exothermic.[2] |
| Reaction Time | 12-16 hours[1] | 1-2 hours for Grignard formation, then 1-2 hours after addition of tributyltin chloride.[3] |
| Yield | High yields, often exceeding 80-90%.[4] | Yields can be variable and are often moderate. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[5][6] | Limited, incompatible with acidic protons and many electrophilic functional groups. |
| Purity of Product | Generally high, with byproducts that can be removed by chromatography. | Can be contaminated with biphenyl (B1667301) and other Grignard-related byproducts. |
Experimental Protocols
Synthesis of Phenyltributylstannane via Stille Coupling with this compound
This protocol is adapted from general procedures for the Stille coupling reaction.[1]
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed toluene (B28343)
-
Standard Schlenk line glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add iodobenzene (1.0 mmol), this compound (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford phenyltributylstannane.
Synthesis of Phenyltributylstannane via Grignard Reaction
This protocol is a generalized procedure for the synthesis of organotin compounds using Grignard reagents.[3]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Tributyltin chloride
-
10% Sulfuric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Once initiated, add the remaining bromobenzene solution at a rate to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the reaction mixture to 0 °C and add a solution of tributyltin chloride in anhydrous diethyl ether dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of cold 10% sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation.
Structure Confirmation of Phenyltributylstannane
The structure of the synthesized phenyltributylstannane can be unequivocally confirmed using a combination of spectroscopic techniques.
| Spectroscopic Data | Phenyltributylstannane |
| ¹H NMR (CDCl₃, δ) | 7.55-7.30 (m, 5H, Ar-H), 1.60-1.50 (m, 6H, Sn-CH₂-CH₂ -CH₂-CH₃), 1.40-1.30 (m, 6H, Sn-CH₂-CH₂-CH₂ -CH₃), 1.15-1.05 (t, 6H, Sn-CH₂ -CH₂-CH₂-CH₃), 0.90 (t, 9H, Sn-CH₂-CH₂-CH₂-CH₃ ) |
| ¹³C NMR (CDCl₃, δ) | 138.5 (ipso-C), 137.0 (Ar-C), 128.8 (Ar-C), 128.3 (Ar-C), 29.1 (Sn-CH₂-C H₂-CH₂-CH₃), 27.4 (Sn-CH₂-CH₂-C H₂-CH₃), 13.7 (Sn-CH₂-CH₂-CH₂-C H₃), 10.8 (Sn-C H₂-CH₂-CH₂-CH₃) |
| ¹¹⁹Sn NMR (CDCl₃, δ) | -50 to -70 ppm (relative to tetramethyltin)[7] |
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Stille coupling reaction mechanism and a typical experimental workflow for the synthesis and characterization of aryltributylstannanes.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Experimental workflow for aryltributylstannane synthesis.
Application in Drug Development
Aryltributylstannanes are valuable intermediates in the synthesis of complex organic molecules, including biologically active compounds and drug candidates.[8][9] The Stille coupling reaction's tolerance for a wide array of functional groups makes it particularly suitable for the late-stage functionalization of complex scaffolds in drug discovery programs.[4] The aryltributylstannane products can subsequently be used in further cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.
Caption: Role of aryltributylstannanes in a drug discovery workflow.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 8. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Stille Reactions with Various Organostannanes
For Researchers, Scientists, and Drug Development Professionals
The Stille reaction stands as a pillar in modern synthetic chemistry, offering a versatile and robust method for the formation of carbon-carbon bonds. The choice of the organostannane reagent is a critical parameter that significantly influences reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the kinetic performance of different organostannanes in Stille reactions, supported by experimental data and detailed methodologies to aid in reagent selection and experimental design.
Executive Summary
The reactivity of organostannanes in the Stille cross-coupling reaction is predominantly governed by the nature of the transferring group and the non-transferable ligands on the tin atom. Kinetic studies reveal a general reactivity order for the transferring group: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) > alkyl . The electronic properties of the non-transferable ligands also play a crucial role, with more electron-withdrawing groups on the tin atom potentially accelerating the rate-determining transmetalation step. This guide presents available quantitative data, detailed experimental protocols for kinetic analysis, and a visual representation of the catalytic cycle to provide a comprehensive understanding of the kinetic landscape of the Stille reaction.
Quantitative Kinetic Data: A Comparative Analysis
While comprehensive tables of absolute rate constants for a wide variety of organostannanes under identical conditions are scarce in the literature, relative reactivity trends have been well-established. The following tables summarize key quantitative and qualitative data gleaned from kinetic studies.
Table 1: Relative Reactivity of Organostannane Transfer Groups
| Transfer Group | General Structure | Relative Reactivity | Key Characteristics |
| Alkynyl | R-C≡C-SnR'₃ | Highest | Rapid transmetalation. |
| Vinyl | R₂C=CR-SnR'₃ | High | Commonly used, good balance of reactivity and stability.[1] |
| Aryl | Ar-SnR'₃ | Moderate to High | Reactivity influenced by electronic effects on the aryl ring. |
| Allyl | R₂C=CR-CR₂-SnR'₃ | Moderate | Can undergo rapid coupling. |
| Benzyl | Ar-CR₂-SnR'₃ | Moderate | Similar reactivity to allyl stannanes. |
| Alkyl | R-SnR'₃ | Low | Generally sluggish reactivity. |
Table 2: Influence of Non-Transferable Ligands on Vinylstannane Reactivity
The non-transferable ("spectator") ligands on the tin atom significantly impact the nucleophilicity of the organostannane and, consequently, the rate of transmetalation.
| Organostannane | Structure | Qualitative Reactivity | Notes |
| Tributylvinyltin | (CH₂)₃CH₃)₃SnCH=CH₂ | Moderate to High | Widely used due to a good balance of reactivity and stability. The butyl groups are less electron-withdrawing than phenyl groups, leading to a more nucleophilic tin center.[1] |
| Triphenylvinyltin | (C₆H₅)₃SnCH=CH₂ | Generally Lower | The electron-withdrawing nature of the phenyl groups can decrease the nucleophilicity of the tin atom, potentially slowing the transmetalation step.[1] |
| Trimethylvinyltin | (CH₃)₃SnCH=CH₂ | Generally Higher | Less sterically hindered and the methyl groups are less electron-withdrawing than butyl groups, often leading to higher reactivity. However, trimethyltin (B158744) compounds are significantly more toxic. |
Table 3: Effect of Palladium Ligands on the Relative Rate of Stille Coupling
Kinetic studies on the coupling of iodobenzene (B50100) with tributylvinyltin have demonstrated the profound impact of the ancillary ligands on the palladium catalyst on the reaction rate. The transmetalation step is often the rate-determining step, and the nature of the ligand can dramatically accelerate this process.
| Ligand (L) | Relative Rate |
| Triphenylphosphine (PPh₃) | 1.0 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 35.2 |
| Tri(2-furyl)phosphine (P(2-furyl)₃) | 105 |
| Triphenylarsine (AsPh₃) | 1100 |
Data sourced from a comparative guide by Benchchem, citing the work of Farina and Krishnan.[1] This data highlights that ligands which are less electron-donating, such as triphenylarsine, can lead to a more electrophilic palladium center, thereby accelerating the transmetalation with the organostannane.[1]
Experimental Protocols for Kinetic Studies
Accurate and reproducible kinetic data are essential for the objective comparison of reaction parameters. The following provides a detailed methodology for monitoring the kinetics of Stille reactions using Gas Chromatography (GC), a common and effective technique for this purpose.
Objective: To determine the reaction rate of a Stille coupling reaction by monitoring the consumption of reactants and the formation of the product over time.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Organostannane (e.g., tributylvinyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Internal standard (a non-reactive compound with a distinct GC retention time, e.g., decane (B31447) or dodecane)
-
Reaction vessel (e.g., Schlenk flask or multi-neck round-bottom flask)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Gas chromatograph (GC) equipped with a suitable column (e.g., a non-polar capillary column) and a Flame Ionization Detector (FID)
-
Syringes for sampling
-
Quenching solution (e.g., a dilute solution of an oxidizing agent or a fluoride (B91410) source to cleave any remaining organostannane)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, the palladium catalyst, and the internal standard.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at the desired reaction temperature until all solids have dissolved.
-
-
Reaction Initiation and Sampling:
-
At time t=0, add the organostannane to the reaction mixture via syringe.
-
Immediately withdraw the first sample (aliquot) from the reaction mixture using a syringe and quench it in a vial containing the quenching solution.
-
Continue to withdraw samples at regular time intervals throughout the course of the reaction. The frequency of sampling should be adjusted based on the expected reaction rate.
-
-
GC Analysis:
-
Analyze each quenched sample by GC-FID.
-
The concentration of the reactants and the product in each sample is determined by comparing the peak areas of these species to the peak area of the internal standard.
-
Generate a calibration curve for each component (aryl halide, organostannane, and product) against the internal standard to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the reactants and the product as a function of time.
-
From these plots, the initial reaction rate can be determined from the initial slope of the product formation curve or the reactant consumption curve.
-
To determine the reaction order with respect to each reactant, a series of experiments can be performed where the initial concentration of one reactant is varied while the concentrations of the other components are kept constant. The relationship between the initial rate and the varied concentration will reveal the order of the reaction for that component.
-
Visualizing the Stille Reaction: Catalytic Cycle and Experimental Workflow
Diagram 1: The Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of a Stille reaction.
References
A Comparative Guide to the Functional Group Tolerance of Hexabutyldistannane and Other Common Cross-Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. The choice of the organometallic reagent in these reactions is critical, as it dictates the reaction's scope, efficiency, and, most importantly, its compatibility with various functional groups present in the coupling partners. This guide provides an objective comparison of the functional group tolerance of hexabutyldistannane, a key reagent in Stille cross-coupling reactions, with other widely used organometallic reagents in Suzuki, Negishi, and Kumada couplings. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Overview of Reagent Reactivity and Functional Group Tolerance
The tolerance of a cross-coupling reaction to various functional groups is inversely related to the reactivity of the organometallic reagent. Highly reactive reagents, such as Grignard reagents used in Kumada coupling, are powerful nucleophiles but tend to be incompatible with a wide range of functional groups, particularly those with acidic protons or electrophilic carbonyl groups. Conversely, less reactive reagents, such as the organotin compounds used in Stille coupling, exhibit broader functional group tolerance, making them ideal for late-stage functionalization of complex molecules.
General Reactivity Trend:
Caption: General trend of decreasing reactivity and increasing functional group tolerance among common cross-coupling reagents.
Quantitative Comparison of Functional Group Tolerance
The following tables summarize the compatibility of various functional groups with this compound (in Stille coupling) and other common cross-coupling reagents. The yields provided are indicative and can vary depending on the specific substrates, catalyst system, and reaction conditions.
Table 1: Stille Coupling with this compound
Organotin reagents, such as this compound, are known for their exceptional functional group tolerance due to their moderate reactivity and stability to air and moisture.[1] This allows for their use in the presence of a wide array of functionalities without the need for protecting groups. The Stille reaction is often performed under neutral conditions, further enhancing its compatibility with sensitive substrates.[2]
| Functional Group | Compatibility | Typical Yield (%) | Notes |
| Ester | High | 70-95 | Generally well-tolerated. |
| Ketone | High | 75-99 | Compatible with a variety of ketone-containing substrates.[1] |
| Aldehyde | High | 70-90 | Generally well-tolerated, though can sometimes undergo side reactions. |
| Amide | High | 70-95 | Amide bonds are stable under Stille conditions. |
| Nitrile | High | 70-95 | Nitrile groups are generally inert. |
| Nitro | Moderate-High | 60-90 | Generally tolerated, but can be reduced under certain conditions. |
| Acidic Protons (e.g., -OH, -NH2) | Moderate-High | 50-85 | While generally tolerated, acidic protons can sometimes lead to side reactions. |
| Halides (Cl, Br, I) | High | 70-99 | The reaction is designed to couple with halides. |
Table 2: Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the low toxicity of the boron-containing byproducts and the broad commercial availability of boronic acids and their derivatives.[3] The reaction typically requires a base for the activation of the organoboron species, which can sometimes limit its compatibility with base-sensitive functional groups. However, a wide range of functional groups are generally tolerated.[4][5]
| Functional Group | Compatibility | Typical Yield (%) | Notes |
| Ester | High | 80-98 | Well-tolerated. |
| Ketone | High | 85-99 | Compatible with most ketones. |
| Aldehyde | High | 80-95 | Generally well-tolerated. |
| Amide | High | 80-98 | Amide functionality is stable. |
| Nitrile | High | 80-95 | Nitrile groups are compatible. |
| Nitro | High | 70-95 | Nitro groups are generally tolerated. |
| Acidic Protons (e.g., -OH, -NH2) | High | 70-95 | A key advantage of the Suzuki coupling is its tolerance to acidic protons. |
| Halides (Cl, Br, I) | High | 70-99 | Aryl and vinyl halides are common coupling partners. |
Table 3: Negishi Coupling with Organozinc Reagents
Organozinc reagents used in the Negishi coupling exhibit a good balance of reactivity and functional group tolerance.[6] They are more reactive than organoboron and organotin reagents, allowing for faster reactions at lower temperatures, yet they are still compatible with a variety of sensitive functional groups, including esters, nitriles, and ketones.[7][8]
| Functional Group | Compatibility | Typical Yield (%) | Notes |
| Ester | High | 80-95 | Esters are well-tolerated. |
| Ketone | High | 80-95 | Ketones are generally compatible. |
| Aldehyde | Moderate | 60-85 | Can sometimes react with the organozinc reagent. |
| Amide | High | 75-95 | Amide groups are stable. |
| Nitrile | High | 80-95 | Nitriles are well-tolerated. |
| Nitro | Moderate | 50-80 | Can be sensitive to the reaction conditions. |
| Acidic Protons (e.g., -OH, -NH2) | Low-Moderate | 30-70 | Organozinc reagents are basic and can react with acidic protons. |
| Halides (Cl, Br, I) | High | 80-99 | Common coupling partners in Negishi reactions. |
Table 4: Kumada Coupling with Grignard Reagents
Grignard reagents are highly reactive organometallic compounds, which makes them potent nucleophiles in Kumada coupling. However, this high reactivity comes at the cost of poor functional group tolerance.[9] Grignard reagents react readily with acidic protons and electrophilic functional groups such as esters, ketones, and nitriles.[10][11]
| Functional Group | Compatibility | Typical Yield (%) | Notes |
| Ester | Low | <10 | Reacts with the Grignard reagent. |
| Ketone | Low | <10 | Reacts with the Grignard reagent. |
| Aldehyde | Low | <10 | Reacts with the Grignard reagent. |
| Amide | Low | <20 | Can be deprotonated or attacked by the Grignard reagent. |
| Nitrile | Low | <20 | Reacts with the Grignard reagent. |
| Nitro | Low | <10 | Can be reduced by the Grignard reagent. |
| Acidic Protons (e.g., -OH, -NH2) | Very Low | 0 | Rapidly quenched by acidic protons. |
| Halides (Cl, Br, I) | High | 70-95 | The reaction is designed to couple with halides. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful execution of cross-coupling reactions. Below are representative procedures for Stille, Suzuki, and Negishi couplings.
Stille Coupling Protocol
This protocol describes the coupling of an aryl halide with an organostannane reagent using a palladium catalyst.
Reaction: 4-Iodobenzonitrile (B145841) with this compound-derived vinylstannane.
Materials:
-
4-Iodobenzonitrile
-
Vinyltributyltin (prepared from this compound)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene (B28343)
-
Standard Schlenk line and glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodobenzonitrile (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and a magnetic stir bar.
-
Add anhydrous and degassed toluene via syringe.
-
Add vinyltributyltin (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Coupling Protocol
This protocol outlines the coupling of an aryl halide with an arylboronic acid.
Reaction: 4-Bromotoluene (B49008) with Phenylboronic Acid.[12]
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) and water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (1-3 mol%), PPh₃ (2-6 mol%), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux (around 80-100 °C) and stir for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Negishi Coupling Protocol
This protocol describes the coupling of an aryl halide with an organozinc reagent.
Reaction: 4-Bromoanisole (B123540) with Phenylzinc Chloride.[13]
Materials:
-
4-Bromoanisole
-
Phenylzinc chloride solution (e.g., 0.5 M in THF)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and diphenyl(m-tolyl)phosphine (2-4 mol%) in anhydrous THF. Stir for 15-30 minutes.
-
To the catalyst solution, add 4-bromoanisole (1.0 eq).
-
Slowly add the phenylzinc chloride solution (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-80 °C and monitor its progress.
-
Once complete, cool the mixture and quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Stille Cross-Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
General Experimental Workflow for Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound, as a precursor to various organotin reagents for Stille cross-coupling, offers exceptional functional group tolerance, making it a valuable tool for the synthesis of complex and highly functionalized molecules. Its stability to air and moisture, coupled with the mild and often neutral reaction conditions, allows for its application in late-stage synthetic strategies where the preservation of sensitive functional groups is paramount.
While Suzuki and Negishi couplings also provide broad functional group compatibility and have their own distinct advantages, such as the low toxicity of boron byproducts in Suzuki reactions and the high reactivity of organozinc reagents in Negishi couplings, the Stille reaction remains a powerful option, particularly when dealing with base-sensitive substrates or when a robust and highly tolerant coupling method is required. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the functional groups present, the desired reaction conditions, and considerations of reagent toxicity and handling. This guide provides the necessary data and protocols to make an informed decision for your specific research needs.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Compounds Synthesized with Hexabutyldistannane
For researchers engaged in the synthesis of complex organic molecules, the choice of reagents and methodologies significantly impacts the purity of the final compound. Hexabutyldistannane is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, for the formation of carbon-carbon bonds. However, the toxicity of organotin compounds and challenges in removing tin-based byproducts have led to the widespread adoption of alternative methods, such as the Suzuki-Miyaura coupling, which utilizes less toxic organoboron reagents.
This guide provides a comprehensive comparison of assessing the purity of compounds synthesized via the Stille coupling (using this compound) versus the Suzuki-Miyaura coupling. It includes detailed experimental protocols for key analytical techniques and quantitative data to inform methodological choices in drug development and chemical research.
Comparative Analysis of Synthetic Methodologies and Purity Assessment
The purity of a synthesized compound is intrinsically linked to the chosen synthetic route and the subsequent purification methods. The Stille and Suzuki couplings, while both effective for C-C bond formation, present different challenges regarding byproducts and their removal, which directly impacts the final purity of the desired compound.
| Feature | Stille Coupling (with this compound) | Suzuki-Miyaura Coupling (with Organoboron Reagents) |
| Key Reagent | This compound (or other organostannanes) | Boronic acids or esters |
| Common Byproducts | Residual organotin compounds, tin oxides | Boronic acid derivatives, borates |
| Toxicity of Reagents | High | Generally low |
| Byproduct Removal | Can be challenging; often requires specific workup procedures like fluoride (B91410) treatment or chromatography on silica (B1680970) gel treated with potassium fluoride. | Generally straightforward; boron-based byproducts are often water-soluble and can be removed with aqueous workup. |
| Typical Product Purity | High yields are achievable, but traces of tin impurities can be a significant issue, requiring careful analysis. | High yields and purity are common, with simpler purification protocols. |
Key Analytical Techniques for Purity Assessment
The most common and reliable methods for assessing the purity of synthesized organic compounds, including those from Stille and Suzuki couplings, are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Information Provided | Suitability for Organotin Impurities | Suitability for Organoboron Impurities |
| GC-MS | Separation of volatile compounds and identification based on mass-to-charge ratio. Provides information on the presence and relative abundance of impurities. | Excellent, especially after derivatization to increase volatility. Can detect trace levels of organotin residues. | Less direct, as boronic acids are not typically volatile. GC-MS is more useful for analyzing the desired product and organic impurities. |
| ¹H NMR Spectroscopy | Detailed structural information and quantitative purity assessment (qNMR) using an internal standard. | Can detect organotin impurities if they have distinct proton signals. The presence of tributyltin signals around 0.9-1.6 ppm can indicate impurity. | Can detect residual boronic acids and their derivatives, although signals can sometimes be broad. |
| LC-MS | Separation of non-volatile compounds and identification. Useful for a wide range of organic molecules and impurities. | Effective for analyzing organotin compounds and their degradation products without the need for derivatization. | A powerful technique for analyzing the purity of the final product and identifying non-volatile organic impurities. |
Experimental Protocols
Purity Assessment by GC-MS for Organotin Compounds
This protocol is adapted for the analysis of residual organotin impurities following a Stille coupling reaction.
I. Sample Preparation (Derivatization)
Organotin compounds with fewer than four alkyl groups are often polar and require derivatization to become volatile for GC analysis.
-
Extraction: For a reaction mixture, quench the reaction and perform a standard aqueous workup. Extract the organic layer containing the desired product and potential organotin byproducts. Concentrate the organic extract.
-
Derivatization:
-
To the concentrated extract, add a suitable solvent (e.g., hexane).
-
Add a derivatizing agent. A common choice is a 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol. This converts polar organotin species into their more volatile tetra-alkylated forms.
-
Add an acetate (B1210297) buffer to adjust the pH to around 5.
-
Vortex the mixture for approximately 30 minutes to ensure complete derivatization.
-
Allow the phases to separate. The upper organic layer (hexane) now contains the derivatized organotin compounds.
-
-
Final Preparation: Carefully transfer the hexane (B92381) layer to an autosampler vial for GC-MS analysis.
II. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
III. Data Analysis
Analyze the resulting chromatogram for peaks corresponding to the derivatized organotin compounds (e.g., tributylethyltin). The mass spectrum of these peaks will show a characteristic isotopic pattern for tin. Quantify the amount of impurity by comparing the peak area to that of a known internal or external standard.
Caption: Workflow for GC-MS analysis of organotin impurities.
Purity Assessment by Quantitative ¹H NMR (qNMR)
qNMR is a powerful technique for determining the purity of a compound without the need for a calibration curve for the analyte itself. The "internal standard" method is described here.
I. Sample Preparation
-
Weighing: Accurately weigh a specific amount of the purified, dry product from your synthesis (e.g., 10-20 mg) into a clean, dry NMR tube.
-
Internal Standard: Select a suitable internal standard that has a sharp, well-resolved proton signal that does not overlap with any signals from your compound of interest or expected impurities. The standard should be of high, known purity (e.g., >99%). Maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene (B48636) are common choices. Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Dissolution: Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube to dissolve both the sample and the internal standard completely. Ensure a sufficient volume for proper shimming (typically 0.6-0.7 mL for a 5 mm tube).
II. NMR Acquisition
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of any proton being integrated) to ensure full relaxation of all protons. A delay of 30 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
III. Data Analysis and Purity Calculation
-
Integration: Integrate a well-resolved signal from your compound of interest and a signal from the internal standard.
-
Calculation: Use the following formula to calculate the purity of your compound:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I_sample = Integral of the signal from the sample
-
N_sample = Number of protons giving rise to the integrated sample signal
-
I_std = Integral of the signal from the internal standard
-
N_std = Number of protons giving rise to the integrated standard signal
-
MW_sample = Molecular weight of the sample
-
MW_std = Molecular weight of the internal standard
-
m_sample = Mass of the sample
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard (as a percentage)
-
Caption: Logical relationship for qNMR purity calculation.
Conclusion
The assessment of compound purity is a critical step in chemical synthesis. While this compound remains a useful reagent for certain applications in Stille coupling, the potential for toxic organotin impurities necessitates rigorous analytical validation. The Suzuki-Miyaura coupling often presents a more favorable profile in terms of reagent toxicity and ease of purification.
For compounds synthesized using this compound, GC-MS after derivatization is a highly sensitive method for detecting trace organotin residues. For a comprehensive purity assessment of the final product, regardless of the synthetic method, quantitative ¹H NMR provides an accurate and reliable determination of the absolute purity. The choice of analytical methodology should be guided by the specific impurities that are likely to be present based on the synthetic route employed. The combination of chromatographic and spectroscopic techniques will provide the most complete picture of compound purity.
Safety Operating Guide
Safe Disposal of Hexabutyldistannane: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of hexabutyldistannane is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, including unused or residual material and contaminated labware. Adherence to these protocols is mandatory to mitigate the significant health and environmental hazards associated with this organotin compound.
This compound is a toxic organotin compound that can be absorbed through the skin and is harmful if swallowed.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[2] Due to its reactivity, all handling and disposal procedures must be conducted with extreme care, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Immediate Safety Precautions
-
Work Area: All manipulations involving this compound must be performed within a certified chemical fume hood.[4] The work area should be free of combustible materials.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, and a lab coat. Gloves must be worn when handling the compound.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a dry chemical-based fire extinguisher are readily accessible.[5][6]
Quantitative Safety Data
The following table summarizes key quantitative safety information for this compound.
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) | 0.1 mg/m³ (as Sn) | [1][3] |
| ACGIH TLV (Threshold Limit Value) | 0.1 mg/m³ (as Sn) | [1][3] |
| ACGIH STEL (Short-Term Exposure Limit) | 0.2 mg/m³ (as Sn) | [1][3] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ (as Sn) | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the chemical neutralization (quenching) and subsequent disposal of this compound waste. This process aims to convert the toxic organotin compound into less hazardous inorganic tin compounds.
Step 1: Segregation and Preparation
-
Isolate Waste: Ensure that this compound waste is not mixed with other incompatible waste streams.[7]
-
Inert Atmosphere: All equipment, such as syringes and glassware, must be free of moisture and purged with an inert gas (e.g., nitrogen or argon) before use.[4][5] All transfers should be performed under an inert atmosphere.[6]
-
Cooling: Prepare an ice bath to cool the reaction flask during the quenching process to manage any exothermic reactions.[6]
Step 2: Quenching Procedure (Chemical Neutralization)
-
Transfer: Under an inert atmosphere, carefully transfer the this compound waste to a reaction flask equipped with a stir bar.[8]
-
Dilution: If the waste is concentrated, dilute it with a dry, inert solvent such as heptane (B126788) or toluene.
-
Slow Addition of Quenching Agent: While stirring vigorously and maintaining a cold temperature with the ice bath, slowly add a quenching agent. A common and effective method is the slow addition of a dilute solution of an oxidizing agent, such as commercial bleach (sodium hypochlorite) or hydrogen peroxide, to oxidize the organotin to a less toxic inorganic form.[7] Alternatively, for pyrophoric characteristics, a slow quenching with isopropanol (B130326) can be performed.[8]
-
Monitor Reaction: Add the quenching agent dropwise to control the reaction rate and prevent excessive heat generation. The reaction may be exothermic.[7]
-
Reaction Time: Allow the mixture to react for several hours, or overnight, with continued stirring to ensure complete oxidation and neutralization.[7]
Step 3: Waste Collection and Labeling
-
Containerize: Once the reaction is complete and the mixture has returned to room temperature, transfer the treated waste to a designated hazardous waste container.[7]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the chemical name of the contents (e.g., "Treated this compound Waste"), and the date. Containers of collected organotin wastes should be clearly marked.[9]
Step 4: Disposal of Contaminated Materials
-
Empty Containers: "Empty" containers of this compound may still contain hazardous residues.[4] These containers must be triple-rinsed with an inert, dry solvent under an inert atmosphere.[8][10] The rinsate must be collected and treated as hazardous waste.[4][10] After triple-rinsing, the container should be left open in the back of a fume hood for at least a week to ensure all residues have been quenched.[8][10]
-
Contaminated Labware: All disposable materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound must be collected in a sealed, labeled hazardous waste container.[4] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.[4] Some sources suggest using bleach or a 10% hydrogen peroxide solution to clean glassware after use.[11]
Step 5: Final Disposal
-
Institutional Guidelines: All treated waste and contaminated materials must be disposed of through your institution's hazardous waste management program.[4][7] Never dispose of organotin compounds down the drain.[4]
-
Regulatory Compliance: Ensure that all disposal procedures are in accordance with local, state, and federal regulations.[12]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drexel.edu [drexel.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.utexas.edu [ehs.utexas.edu]
- 9. epa.nsw.gov.au [epa.nsw.gov.au]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. echemi.com [echemi.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
Personal protective equipment for handling Hexabutyldistannane
Essential Safety and Handling Guide for Hexabutyldistannane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 813-19-4). Adherence to these procedures is essential to ensure personal safety and environmental protection.
I. Immediate Safety Information
This compound is a hazardous organotin compound that is toxic if swallowed and harmful in contact with skin.[1] It causes serious eye and skin irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
First Aid Measures
Immediate medical attention is required for any exposure.[1] Always show the safety data sheet to the attending medical professional.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once.[2] If breathing has stopped, perform artificial respiration.[2] If breathing is difficult, trained personnel may administer oxygen.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Immediately call a poison center or doctor.[1] |
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specifications |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety glasses with side-shields or chemical splash goggles are required. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and chemical-resistant clothing to prevent skin exposure.[1] Immediately change contaminated clothing. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood to minimize inhalation risk.[3] If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter type (e.g., ABEK).[1] |
Exposure Limits
| Organization | Limit | Value |
| ACGIH | TLV | 0.1 mg/m³ (as Sn)[4] |
| ACGIH | STEL | 0.2 mg/m³ (as Sn)[4] |
| OSHA | PEL | 0.1 mg/m³ (as Sn)[4] |
III. Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., spatulas, glassware, solvents) inside the fume hood before commencing work.
-
Don all required PPE as specified in the table above.
2. Handling and Use:
-
Work under a chemical fume hood at all times.
-
Avoid inhalation of any mists or vapors.
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke when using this product.
-
Keep the container tightly closed when not in use.
-
This compound is air and moisture sensitive; handle accordingly.
3. Storage:
-
Store in a tightly closed container in a well-ventilated place.
-
The storage area should be locked up or accessible only to qualified or authorized personnel.
-
Store at freezer temperatures (-20°C) as recommended.[6][7][8]
IV. Disposal Plan
1. Waste Collection:
-
All waste generated from handling this compound must be treated as hazardous chemical waste.[3]
-
Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Collect any liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
2. Disposal Procedure:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with national and local regulations.[1]
-
Do not allow the product to enter drains or release into the environment.
-
Handle uncleaned containers as you would the product itself.
Visual Workflow for Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAS 813-19-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. guidechem.com [guidechem.com]
- 8. This compound, CAS No. 813-19-4 - iChemical [ichemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
